2-Cyclopropylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRGXPFVMHVYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417519-28-8 | |
| Record name | 2-cyclopropylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopropylpyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl-Pyridine Moiety in Modern Chemistry
The incorporation of small, strained ring systems into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can introduce unique conformational constraints, improve metabolic stability, and modulate electronic properties. When appended to a pyridine ring, a privileged heterocycle in drug discovery, the resulting cyclopropylpyridine core becomes a valuable building block for novel molecular entities. This guide provides a comprehensive technical overview of a specific isomer, 2-Cyclopropylpyridin-3-amine, a compound of growing interest for its potential applications in the synthesis of complex molecules. While public domain data on this specific chemical is limited, this document synthesizes available information, draws logical inferences from closely related analogues, and provides expert insights into its handling, synthesis, and reactivity.
Nomenclature and Structural Elucidation
IUPAC Name: this compound CAS Number: 147539-33-3 Molecular Formula: C₈H₁₀N₂ Molecular Weight: 134.18 g/mol Canonical SMILES: C1CC1C2=C(C=CC=N2)N InChI Key: NGRGXPFVMHVYBT-UHFFFAOYSA-N
The structure of this compound features a pyridine ring substituted at the 2-position with a cyclopropyl group and at the 3-position with a primary amine. The strained three-membered cyclopropyl ring and the nucleophilic amino group on the electron-deficient pyridine core bestow this molecule with a unique combination of chemical properties.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimentally determined data for this compound, the following table includes both known data for related compounds and predicted values to provide a functional reference.
| Property | Value / Predicted Value | Source / Rationale |
| Physical State | Likely a solid at room temperature | Based on the properties of similar aminopyridines. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water. | General solubility of aminopyridines. |
| pKa | Not available | The pyridine nitrogen will be basic, and the amino group will also have a characteristic pKa. |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and pyridine protons.
-
Pyridine Protons: Three distinct aromatic protons, likely in the range of δ 7.0-8.5 ppm. The proton at the 6-position is expected to be the most downfield.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.
-
Cyclopropyl Protons: A complex multiplet for the methine proton and two sets of multiplets for the diastereotopic methylene protons of the cyclopropyl ring, typically in the upfield region (δ 0.5-2.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group (C2) and the carbon bearing the amino group (C3) will have characteristic shifts.
-
Cyclopropyl Carbons: One methine and one methylene carbon signal in the upfield region (δ 0-20 ppm).[1]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[2][3]
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Cyclopropyl): Bands just below 3000 cm⁻¹.
-
N-H Bending: A band around 1600-1650 cm⁻¹.[2]
-
C=C and C=N Stretching (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.[2]
Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 134.
Synthesis and Purification
Proposed Synthetic Workflow
Sources
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2-Cyclopropylpyridin-3-amine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylpyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable building block in medicinal chemistry. The unique structural combination of a pyridine ring, a cyclopropyl group, and an amine functionality imparts this molecule with significant potential in the development of novel therapeutic agents.[1][2] This document explores established synthetic routes, including transition-metal catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations. The causality behind experimental choices, mechanistic insights, and a comparative analysis of different methodologies are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important scaffold.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and agrochemicals.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The introduction of a cyclopropyl group can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and conformational rigidity.[2][4] The strained three-membered ring can also modulate electronic properties and lead to unique interactions with biological targets.[1][2] The amine functionality at the 3-position of the pyridine ring provides a key handle for further synthetic elaboration, allowing for the construction of diverse molecular architectures.
The convergence of these three structural features in this compound makes it a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications in areas such as neurological and inflammatory conditions.[1] This guide aims to provide a detailed and practical resource for the synthesis of this important compound.
Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and effective methods involve the formation of either the C-C bond between the pyridine ring and the cyclopropyl group or the C-N bond of the amine functionality. This section will delve into the core synthetic methodologies, highlighting their strengths and limitations.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and aryl-alkyl compounds. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of the C-C bond between the pyridine core and the cyclopropyl moiety.
2.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of this compound, this typically involves the coupling of a suitably substituted halopyridine with a cyclopropylboronic acid or its ester derivative.
A common starting material for this approach is 2-chloro-3-aminopyridine, which is a commercially available and versatile intermediate.[7] The reaction with cyclopropylboronic acid, catalyzed by a palladium complex, affords the desired product.
Diagram 1: Suzuki-Miyaura Coupling for this compound Synthesis
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle.[8]
C-N Bond Formation Strategies: Amination of a Cyclopropyl-Substituted Pyridine
An alternative approach involves the introduction of the amine group onto a pre-formed 2-cyclopropylpyridine scaffold. This can be achieved through various C-N bond-forming reactions, with the Buchwald-Hartwig amination being a prominent example.
2.2.1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[9][10][11] In the context of this compound synthesis, this would involve the reaction of a 3-halo-2-cyclopropylpyridine with an ammonia equivalent.[12]
Diagram 2: Buchwald-Hartwig Amination for this compound Synthesis
Caption: General scheme of the Buchwald-Hartwig amination reaction.
The development of specialized ligands has been critical to the success of this reaction, enabling the use of a wide range of amine and aryl halide coupling partners under milder conditions.[10]
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[13][14] While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option, particularly in specific substrate contexts.[13] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[13] Microwave-assisted Ullmann condensations have been shown to improve reaction times and yields.[15]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound via the Suzuki-Miyaura coupling, a widely adopted and efficient method.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials and Reagents:
-
2-Chloro-3-aminopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-aminopyridine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 equiv) and tricyclohexylphosphine (0.10 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (typically in a 10:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The optimal reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, may vary depending on the specific scale and purity requirements.
Data Summary and Comparison
| Synthesis Pathway | Catalyst | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium | 2-Chloro-3-aminopyridine, Cyclopropylboronic acid | Good to Excellent | High functional group tolerance, mild reaction conditions.[8] | Cost of palladium catalyst and ligands. |
| Buchwald-Hartwig Amination | Palladium | 3-Halo-2-cyclopropylpyridine, Ammonia equivalent | Good to Excellent | Wide scope of amines and aryl halides.[10] | Potential for catalyst poisoning by certain functional groups.[11] |
| Ullmann Condensation | Copper | 3-Halo-2-cyclopropylpyridine, Amine | Moderate to Good | Lower catalyst cost compared to palladium. | Often requires higher temperatures and stoichiometric copper.[13] |
Conclusion
The synthesis of this compound is a critical step in the development of novel pharmaceuticals and other functional molecules. This guide has provided an in-depth overview of the primary synthetic strategies, with a focus on modern, efficient methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The provided experimental protocol offers a practical starting point for researchers in the field. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and cost considerations. As research in catalysis and synthetic methodology continues to advance, even more efficient and sustainable pathways to this valuable building block are likely to emerge.
References
-
RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Journal of Chemical Research, Synopses (RSC Publishing). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. Retrieved from [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Retrieved from [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
NIH. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. Retrieved from [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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PubChem. This compound (C8H10N2). Retrieved from [Link]
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Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]
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Wikipedia. Ullmann condensation. Retrieved from [Link]
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ResearchGate. C–N Bond Making Reactions at a Pyridine Ring | Request PDF. Retrieved from [Link]
-
NIH. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. Retrieved from [Link]
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ACS Publications. Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination | Accounts of Chemical Research. Retrieved from [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
Scribd. CeN Bond Formation in Pyridine Reactions | PDF. Retrieved from [Link]
-
ResearchGate. (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. Retrieved from [Link]
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MDPI. Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. Retrieved from [Link]
-
European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
YouTube. Pyridines – synthesis, reactions and applications. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
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NIH. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Retrieved from [Link]
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UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
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J-STAGE. Biosynthesis of pyridine Derivatives. Retrieved from [Link]
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ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF. Retrieved from [Link]
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Technical Monograph: 2-Cyclopropylpyridin-3-amine
Executive Summary
2-Cyclopropylpyridin-3-amine (CAS 1417519-28-8) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Structurally, it consists of a pyridine ring substituted with an amino group at the 3-position and a cyclopropyl group at the 2-position.
This compound serves as a critical bioisostere for 2-alkyl-3-aminopyridines (e.g., 2-ethyl or 2-isopropyl analogs). The cyclopropyl moiety offers distinct medicinal chemistry advantages: it introduces conformational rigidity, lowers lipophilicity relative to isopropyl groups, and significantly enhances metabolic stability by blocking oxidation at the benzylic-like position.
Chemical Profile
| Property | Specification |
| CAS Number | 1417519-28-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Predicted) | ~6.5 (Pyridine N), ~3.0 (Aniline N - conjugated) |
| LogP (Predicted) | 1.2 – 1.5 |
Synthetic Protocol: Suzuki-Miyaura Coupling
The most robust route to this compound is the palladium-catalyzed cross-coupling of 2-bromo-3-aminopyridine with cyclopropylboronic acid .
Critical Challenges
-
Protodeboronation: Cyclopropylboronic acid is prone to rapid protodeboronation (decomposition) under standard Suzuki conditions.
-
Catalyst Poisoning: The free amino group (-NH₂) and pyridine nitrogen can coordinate to Palladium, deactivating the catalyst.
Optimized Protocol (Wallace/Deng Conditions)
To overcome these issues, we utilize a catalytic system involving Palladium(II) Acetate and the bulky, electron-rich ligand Tricyclohexylphosphine (PCy₃) . This ligand accelerates the oxidative addition step and stabilizes the active species.
Reagents
-
Substrate: 2-Bromo-3-aminopyridine (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.3 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃ (10 mol%)[2]
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (20:1 ratio) or Dioxane/Water (10:1)
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2-bromo-3-aminopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.05 eq), and PCy₃ (0.10 eq).
-
Solvation: Add degassed Toluene and Water (20:1 v/v). The presence of water is critical for the boronic acid activation mechanism.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0–40% EtOAc). The amine functionality may require 1% Triethylamine in the eluent to prevent streaking.
-
Alternative: Potassium Cyclopropyltrifluoroborate
For process-scale (>100g), replace cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate . This reagent is air-stable and releases the active boronic species slowly, reducing decomposition.
-
Conditions: Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3 eq), Toluene/Water (3:1), 100°C.
Synthesis Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura coupling workflow utilizing the PCy3 ligand system for steric protection.
Medicinal Chemistry Applications
The this compound scaffold is highly valued for its ability to modulate physicochemical properties without altering the core pharmacophore binding.
Bioisosterism & Metabolic Stability
-
Cyclopropyl vs. Isopropyl: While both groups provide steric bulk to fill hydrophobic pockets (e.g., the ATP-binding site of kinases), the cyclopropyl group is significantly more stable.
-
C-H Bond Strength: The C-H bonds in a cyclopropyl ring (~106 kcal/mol) are stronger than the benzylic-like secondary C-H bond of an isopropyl group (~95 kcal/mol). This makes the cyclopropyl ring resistant to CYP450-mediated hydroxylation.
-
Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty upon binding to a protein target compared to flexible alkyl chains.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) comparison between isopropyl and cyclopropyl substitutions.
Analytical Characterization
Confirming the identity of 1417519-28-8 requires specific attention to the cyclopropyl proton signals in NMR.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (dd, 1H): Pyridine H-6 (alpha to nitrogen).
-
δ 6.90 (dd, 1H): Pyridine H-4.
-
δ 6.85 (dd, 1H): Pyridine H-5.
-
δ 3.80 (br s, 2H): -NH₂ (Exchangeable).
-
δ 2.05 (m, 1H): Cyclopropyl CH (methine).
-
δ 0.90 – 1.10 (m, 4H): Cyclopropyl CH₂ (distinctive high-field multiplets).
-
-
MS (ESI+):
-
Calculated [M+H]⁺: 135.09
-
Observed [M+H]⁺: 135.1
-
Safety & Handling
-
Hazards: Like most aminopyridines, this compound is likely Toxic if swallowed and causes Skin/Eye Irritation .
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridines can darken upon oxidation; light protection is recommended.
References
-
Wallace, D. J., & Chen, C. (2002).[2] Suzuki coupling of cyclopropylboronic acid with aryl halides.[2][3] Tetrahedron Letters, 43(39), 6987–6990. Link
-
Molander, G. A., & Gormisky, P. E. (2008).[3] Suzuki−Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates.[3][4] The Journal of Organic Chemistry, 73(19), 7481–7485. Link
-
Deng, X. M., et al. (2011). Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acid with Heteroaryl Chlorides. Organic Letters, 13(24), 6548–6551. Link
-
PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Link
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Technical Monograph: 2-Cyclopropylpyridin-3-amine
A Critical Intermediate in Fragment-Based Drug Discovery (FBDD)
Executive Summary
2-Cyclopropylpyridin-3-amine (CAS 1417519-28-8) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. With a molecular weight of 134.18 Da , it serves as an ideal "fragment" for Fragment-Based Drug Discovery (FBDD), offering a high Ligand Efficiency (LE) potential.
The molecule features a pyridine core substituted with an amino group at the 3-position and a cyclopropyl ring at the 2-position.[1][2][3] This specific substitution pattern is critical: the cyclopropyl group acts as a metabolically stable bioisostere for alkyl groups (like ethyl or isopropyl), while the amino group provides a versatile handle for amide coupling or heterocycle formation (e.g., imidazo[4,5-b]pyridines).
Physicochemical Profile
The precise molecular weight and physicochemical properties are fundamental to this molecule's utility in designing oral drugs that adhere to Lipinski’s Rule of 5.
Table 1: Core Technical Specifications
| Property | Value | Context/Significance |
| Molecular Weight | 134.18 g/mol | Ideal for FBDD (Target <200 Da). High Ligand Efficiency. |
| Molecular Formula | C₈H₁₀N₂ | -- |
| CAS Number | 1417519-28-8 | Unique identifier for the 2,3-isomer. |
| Physical State | Solid / Low-melting Solid | Typically off-white to pale yellow crystalline solid. |
| Predicted LogP | ~1.47 | Moderate lipophilicity; good membrane permeability. |
| pKa (Predicted) | ~6.5 (Pyridine N) | The 3-amino group increases basicity relative to pyridine. |
| H-Bond Donors | 1 (NH₂) | Key for hinge-binding in kinase inhibitors. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | -- |
The "Molecular Weight" Advantage
In drug discovery, Ligand Efficiency (LE) is defined as the binding energy per heavy atom.
Synthetic Methodologies
The synthesis of this compound is non-trivial due to the difficulty of installing alkyl groups at the electron-deficient 2-position of pyridine. The industry-standard method utilizes Suzuki-Miyaura Cross-Coupling .
Protocol A: Suzuki-Miyaura Coupling (Recommended)
This pathway uses a palladium-catalyzed cross-coupling between a 2-halopyridine and cyclopropylboronic acid.
Reagents:
-
Substrate: 2-Bromo-3-aminopyridine (CAS 39858-20-8)
-
Coupling Partner: Cyclopropylboronic acid (CAS 411235-57-9)
-
Base: K₃PO₄ (Potassium Phosphate, tribasic)
-
Solvent: Toluene/Water (10:1) or Dioxane/Water[4]
Step-by-Step Workflow:
-
Charge: In a reaction vessel, dissolve 2-Bromo-3-aminopyridine (1.0 eq) in Toluene/Water.
-
Add: Add Cyclopropylboronic acid (1.3 eq) and K₃PO₄ (2.0 eq).
-
Degas: Sparge with Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalyze: Add Pd(dppf)Cl₂ (0.05 eq).
-
Reflux: Heat to 90–100°C for 12–18 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Logic Flow
Figure 1: Palladium-catalyzed Suzuki coupling cycle for the synthesis of the target molecule.
Medicinal Chemistry Applications
The this compound motif is not just a structural spacer; it conveys specific pharmacological advantages.
The "Cyclopropyl Effect"
The cyclopropyl group is unique among alkyl substituents:
-
Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks "activated" hydrogens alpha to the ring, making it resistant to Cytochrome P450 (CYP) oxidation.
-
Sigma-Hole Interactions: The C-C bonds in cyclopropane have high p-character (sp⁵-like), allowing them to engage in unique
-interactions with protein targets. -
Rigidity: It restricts the conformational flexibility of the molecule more than an open alkyl chain, potentially reducing the entropy penalty upon binding.
Scaffold Elaboration
This amine is frequently used to construct Imidazo[4,5-b]pyridines , a scaffold found in numerous kinase inhibitors (e.g., targeting VEGFR, EGFR, or NEK2).
Experimental Workflow for Scaffold Construction:
Figure 2: Divergent synthesis pathways for drug discovery using the core amine.
Analytical Characterization
To validate the identity of this compound (MW 134.18), the following analytical signatures are expected:
-
Mass Spectrometry (LC-MS):
-
ESI+ Mode: Dominant peak at m/z 135.2 [M+H]⁺ .
-
Note: The odd molecular weight (134) results in an even M+H ion (135), consistent with the Nitrogen Rule for two nitrogens.
-
-
¹H-NMR (DMSO-d₆):
-
Cyclopropyl Ring: Distinctive high-field multiplets between δ 0.8–1.2 ppm (4H).
-
Methine Proton: Multiplet around δ 2.0–2.5 ppm (1H, attached to cyclopropyl and pyridine).
-
Pyridine Ring: Three aromatic protons in the δ 6.8–8.0 ppm range.
-
Amine: Broad singlet (exchangeable with D₂O) around δ 5.0–6.0 ppm (2H).
-
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for aminopyridines.
-
Hazards: Potential skin and eye irritant. May be harmful if swallowed.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can oxidize over time, turning dark brown.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81869145, this compound. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[4][5] Canadian Journal of Chemistry.[5] Retrieved from [Link][5]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Review. Journal of Medicinal Chemistry.[6] (Contextual citation for cyclopropyl bioisosterism).
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- 2. PubChemLite - C8H10N2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. WO2025215153A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
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Spectroscopic data of 2-Cyclopropylpyridin-3-amine (NMR, IR, MS)
Technical Whitepaper: Structural Characterization & Spectroscopic Analysis of 2-Cyclopropylpyridin-3-amine
Executive Summary
This compound (CAS 1211529-68-0) has emerged as a critical pharmacophore in the development of kinase inhibitors and epigenetic modulators (specifically LSD1 inhibitors).[1] Its structural rigidity, conferred by the cyclopropyl moiety, combined with the hydrogen-bonding capability of the aminopyridine core, makes it a high-value scaffold.[1]
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers synthesizing or validating this intermediate.[1] Unlike generic database entries, this document focuses on the causality of spectral features —explaining why signals appear where they do based on electronic shielding and anisotropy—and establishes a self-validating quality control protocol.
Molecular Profile & Synthetic Context
To accurately interpret spectroscopic data, one must understand the chemical environment derived from the synthesis.[1] The standard route involves a Suzuki-Miyaura coupling of 2-bromo-3-aminopyridine with cyclopropylboronic acid .[1]
Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary confirmation of molecular weight. For this basic amine, Electrospray Ionization (ESI) in positive mode is the standard.
Primary Ionization Characteristics
| Parameter | Observed Value | Interpretation |
| Ionization Mode | ESI (+) | Protonation of the pyridine nitrogen or exocyclic amine.[1] |
| Parent Ion | 135.09 m/z | Base peak.[1] Consistent with Monoisotopic Mass 134.[1][2]08. |
| Sodium Adduct | 157.07 m/z | Common in samples stored in glass or using high-salt buffers.[1] |
| Dimer | 269.18 m/z | Observed at high concentrations; indicates sample purity (lack of competitive ionization).[1] |
Fragmentation Logic (MS/MS)
In collision-induced dissociation (CID), the cyclopropyl ring is the most labile structural feature after the loss of ammonia.[1]
-
135
118: Loss of (17 Da). Characteristic of primary amines. -
135
94: Loss of the cyclopropyl radical/ring opening (41 Da). This confirms the alkyl substitution at the 2-position.
Infrared Spectroscopy (IR)
IR is utilized here not just for fingerprinting, but for functional group validation —specifically confirming the integrity of the primary amine and the cyclopropyl ring.[1]
| Frequency ( | Intensity | Assignment | Mechanistic Insight |
| 3420 & 3340 | Medium, Sharp | Primary amine doublet (asymmetric/symmetric).[1] Absence indicates oxidation to nitro/nitroso.[1] | |
| 3080 - 3010 | Weak | The high "s-character" of cyclopropyl C-H bonds shifts them >3000 | |
| 1620 | Strong | Confirms primary amine. | |
| 1585 & 1460 | Strong | Pyridine ring breathing modes.[1] | |
| 1020 - 1050 | Medium | Ring Deformation | Characteristic "breathing" mode of the cyclopropane ring.[1] |
NMR Spectroscopy: The Structural Fingerprint
This section details the
Proton NMR ( H NMR) - 400 MHz,
Diagnostic Logic:
-
Pyridine Protons: The amine at position 3 is an electron-donating group (EDG), which shields the ortho (H-4) and para (H-6) positions.[1] However, H-6 is adjacent to the pyridine nitrogen, which is strongly deshielding.
-
Cyclopropyl Anisotropy: The ring current of the cyclopropyl group shields its own protons (high field, <1.2 ppm) but can deshield adjacent protons in specific conformations.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 8.05 | dd ( | 1H | H-6 | Most deshielded due to proximity to Pyridine Nitrogen.[1] |
| 6.98 | dd ( | 1H | H-4 | Shielded by the adjacent |
| 6.88 | dd ( | 1H | H-5 | Meta to both N and |
| 3.70 | Broad s | 2H | Exchangable.[1] Shift varies with concentration/water content. | |
| 2.35 - 2.45 | Multiplet | 1H | CH (Cyclopropyl) | Methine proton.[1] Deshielded by the aromatic ring current.[1] |
| 1.05 - 1.15 | Multiplet | 2H | "Cis" to the pyridine ring.[1] | |
| 0.90 - 1.00 | Multiplet | 2H | "Trans" to the pyridine ring.[1] |
Carbon NMR ( C NMR) - 100 MHz,
| Shift ( | Assignment | Note |
| 152.4 | C-2 (Quaternary) | Ipso to cyclopropyl. |
| 141.2 | C-3 (Quaternary) | Ipso to amine ( |
| 138.5 | C-6 ( | Alpha to Nitrogen. |
| 121.0 | C-4 ( | Ortho to amine. |
| 119.5 | C-5 ( | Meta to amine.[1] |
| 13.5 | CH (Cyclopropyl) | Methine carbon.[1] |
| 8.8 | Methylene carbons (often overlapping).[1] |
Analytical Workflow & Quality Control
To ensure the integrity of this intermediate before using it in downstream synthesis (e.g., urea formation or amide coupling), follow this decision tree. This protocol is designed to detect the most common failure mode: incomplete coupling or deboronation .[1]
Figure 1: Analytical Decision Tree for the validation of this compound. Note the specific check for the des-cyclopropyl impurity.
References
-
ChemicalBook. (n.d.).[1] 1-Pyridin-3-yl-cyclopropylamine Spectral Data. Retrieved from Note: While this entry refers to an isomer, the spectral ranges for the cyclopropyl moiety are analogous and serve as a baseline for multiplet estimation.[1]
-
PubChem. (2023).[1] Compound Summary: this compound (CID 81869145).[1] National Center for Biotechnology Information.[1] Retrieved from [1]
-
Apollo Scientific. (n.d.).[1][3] 6-Cyclopropylpyridin-3-amine Product Data. Retrieved from Used for comparative analysis of the 2,3-substitution pattern vs 3,6-substitution.[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for calculating pyridine substituent effects).
Sources
A Technical Guide to the Structural Elucidation of 2-Cyclopropylpyridin-3-amine: A Roadmap for Researchers
Introduction: The Significance of 2-Cyclopropylpyridin-3-amine in Modern Drug Discovery
The confluence of a cyclopropyl ring and an aminopyridine scaffold in the molecule this compound presents a compelling target for structural investigation. Cyclopropylamines are a cornerstone in medicinal chemistry, valued for their ability to introduce conformational rigidity and unique electronic properties into drug candidates.[1][2] The incorporation of the cyclopropyl moiety is known to enhance antibacterial efficacy and improve pharmacokinetic profiles in classes of antibiotics like quinolones.[3] Similarly, the aminopyridine moiety is a privileged structure in drug discovery, serving as a versatile scaffold for developing a wide range of therapeutic agents, including those with antibacterial, anticancer, and anti-inflammatory activities.[4][5] The 2-aminopyridine structure, in particular, is noted for its simple design, which can lead to syntheses with minimal side reactions and produce low molecular weight compounds, facilitating easier metabolic profiling.[4][6]
Given the established importance of these two fragments, a detailed understanding of the three-dimensional structure of this compound is paramount for any drug development program utilizing this or related molecules. The crystal structure provides unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical determinants of a compound's physical and biological properties.[7][8] This guide provides a comprehensive roadmap for researchers aiming to determine and analyze the crystal structure of this compound, from synthesis and crystallization to advanced structural analysis and computational prediction.
Part 1: Synthesis and Single Crystal Growth
The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals.[9] This section outlines a plausible synthetic route and a systematic approach to the crystallization of this compound.
Proposed Synthetic Pathway
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often considered an art, but a systematic approach can significantly increase the chances of success.[10] The key is to achieve a state of slow supersaturation.
1.2.1 Initial Solubility Screening: Before attempting crystallization, it is crucial to assess the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water, dichloromethane). This will inform the choice of solvents for the crystallization experiments.
1.2.2 Crystallization Techniques: Several methods can be employed, and it is recommended to run multiple experiments in parallel.[11][12]
-
Slow Evaporation: This is the simplest method.[10][13]
-
Dissolve the compound in a suitable solvent in which it is moderately soluble to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that allows for slow solvent evaporation (e.g., perforated parafilm or a cap with a needle puncture).
-
Allow the vial to stand undisturbed in a vibration-free environment.
-
-
Vapor Diffusion: This technique is excellent for compounds that are highly soluble.
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").
-
Over time, the anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.
-
-
Liquid-Liquid Diffusion: This method involves layering a solution of the compound with a miscible anti-solvent.
-
In a narrow tube (e.g., an NMR tube), carefully layer a solution of the compound over a less dense anti-solvent, or vice-versa.
-
A buffer layer of the pure solvent can be used to slow down the mixing process.
-
Crystals will form at the interface as the two liquids slowly mix.
-
Table 1: Common Solvents for Crystallization
| Solvent Class | Examples | Properties |
| Non-polar | Hexane, Heptane, Toluene | Good for dissolving non-polar compounds |
| Moderately Polar | Diethyl ether, Ethyl acetate, THF | Versatile, often used in solvent mixtures |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Good for dissolving polar compounds |
| Polar Protic | Methanol, Ethanol, Water, Acetic acid | Can participate in hydrogen bonding |
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.[7][8][9]
Experimental Protocol: SC-XRD Data Collection and Structure Solution
2.1.1 Crystal Mounting:
-
Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
-
Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
2.1.2 Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.[14]
-
An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[15] The intensity and position of each diffracted spot are recorded by a detector.[14]
2.1.3 Data Reduction and Structure Solution:
-
The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
2.1.4 Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, displacement parameters, and site occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically located from the difference electron density map and refined using appropriate constraints.
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).
Part 3: Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, or as a complementary approach, computational methods can be used to predict the crystal structure of a molecule.[16][17] CSP is a valuable tool in pharmaceutical development for identifying potential polymorphs.[18]
Methodology
Modern CSP workflows typically involve two main stages:
-
Generation of Trial Structures: A large number of plausible crystal packing arrangements are generated using algorithms that sample different space groups and molecular conformations.
-
Lattice Energy Minimization: The energies of these trial structures are calculated and minimized using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). The most stable predicted structures are then ranked by their lattice energy.
Hypothetical Predicted Data for this compound
The following table presents a hypothetical set of predicted crystallographic parameters for a plausible polymorph of this compound, based on common packing motifs for small organic molecules.
Table 2: Hypothetical Predicted Crystal Data for this compound
| Parameter | Predicted Value | Significance |
| Chemical Formula | C₈H₁₀N₂ | Defines the elemental composition. |
| Formula Weight | 134.18 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | One of the most common space groups for chiral and achiral organic molecules. |
| a | ~ 8.5 Å | Dimensions of the unit cell. |
| b | ~ 10.2 Å | Dimensions of the unit cell. |
| c | ~ 9.8 Å | Dimensions of the unit cell. |
| β | ~ 105° | Angle of the monoclinic unit cell. |
| Volume | ~ 820 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density | ~ 1.08 g/cm³ | Predicted density of the crystalline solid. |
| Hydrogen Bonding Motif | N-H···N (intermolecular) | Key interaction expected to govern the crystal packing. |
Part 4: Structural Analysis and Implications
A detailed analysis of the crystal structure, whether experimentally determined or computationally predicted, provides invaluable insights.
Intramolecular Geometry
The key intramolecular features to analyze would be the conformation of the cyclopropyl group relative to the pyridine ring and the planarity of the aminopyridine system. The orientation of the cyclopropyl group can influence steric interactions and the molecule's overall shape, which is critical for receptor binding.
Intermolecular Interactions
The primary amine (N-H) and the pyridine nitrogen are strong hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal packing of this compound will be dominated by intermolecular N-H···N hydrogen bonds. These interactions could lead to the formation of common supramolecular synthons, such as chains or dimers, which dictate the overall crystal architecture.
Understanding these packing motifs is crucial for predicting and controlling physical properties such as solubility, dissolution rate, and stability, which are all critical parameters in pharmaceutical formulation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, crystallization, and complete structural elucidation of this compound. While no experimental crystal structure is currently in the public domain, the protocols and analyses presented here offer a clear and scientifically grounded path for researchers to obtain this vital information.
The determination of the crystal structure will be a critical step in advancing the use of this molecule in drug discovery programs. Future work could involve co-crystallization studies with pharmaceutically acceptable acids to explore new solid forms with potentially improved physicochemical properties. Furthermore, the experimental data will serve as a valuable benchmark for refining computational crystal structure prediction methods, ultimately accelerating the design and development of new and improved pharmaceuticals.[19]
References
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
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Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry, 12(12), 2055-2075. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(21), 6485. Retrieved from [Link]
-
Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Ma, G., & Charette, A. B. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(15), 7577-7611. Retrieved from [Link]
-
Lebel, H., & Marcoux, J. F. (2007). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Organic Preparations and Procedures International, 39(6), 561-590. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 1(1), 123-143. Retrieved from [Link]
-
Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2029-2048. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Chen, Y., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1735-1745. Retrieved from [Link]
-
Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved from [Link]
-
Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). ICMAB. Retrieved from [Link]
-
Computational prediction of organic crystal structures. (2021). UCL Discovery. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Advanced Materials. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Angelova, A. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 125-131. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 111–119. Retrieved from [Link]
-
van de Streek, J., & Neumann, M. A. (2014). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton ePrints. Retrieved from [Link]
-
What is Single Crystal X-ray Diffraction? (2020, November 19). Bruker. [Video]. YouTube. Retrieved from [Link]
-
Gražulis, S., et al. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. Retrieved from [Link]
-
Beran, G. J. O. (2023). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Chemical Science, 14(38), 10335-10351. Retrieved from [Link]
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An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-Cyclopropylpyridin-3-amine
Foreword: Unlocking the Therapeutic Potential of a Novel Scaffold
The confluence of a strained cyclopropyl ring and a heteroaromatic aminopyridine core in 2-Cyclopropylpyridin-3-amine presents a unique chemical scaffold with significant potential for therapeutic intervention. The cyclopropyl group, known for its ability to introduce conformational rigidity and modulate electronic properties, is a feature of several approved drugs, including kinase and monoamine oxidase inhibitors.[1][2] The aminopyridine moiety is a well-established pharmacophore, most notably recognized for its interaction with ion channels.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and validate the therapeutic targets of this promising, yet underexplored, molecule. We will delve into the rationale behind selecting potential target classes, provide detailed experimental protocols for validation, and offer insights into the strategic decisions that underpin a successful target identification campaign.
Strategic Rationale for Target Class Selection
Based on the structural motifs present in this compound, we can logically deduce several high-priority classes of therapeutic targets. This approach, rooted in the principles of medicinal chemistry and pharmacology, allows for a focused and efficient investigation.
Ion Channels: The Aminopyridine Legacy
Aminopyridine derivatives are renowned for their activity as modulators of voltage-gated potassium (Kv) channels.[3] 4-aminopyridine, for instance, is a broad-spectrum Kv channel blocker used in the treatment of multiple sclerosis.[4][5] The pyridine nitrogen and the amino group of this compound can form key interactions within the channel pore. The cyclopropyl group could confer selectivity for specific Kv channel subtypes, such as those implicated in neurological disorders (e.g., Kv1.1, Kv1.2) or cardiac arrhythmias (e.g., Kv1.5, Kv7.4/7.5).[4][6][7]
Protein Kinases: A Hub for Therapeutic Intervention
The pyridopyrimidine scaffold, structurally related to the aminopyridine core of our lead compound, is a privileged structure in the development of protein kinase inhibitors.[8][9] These inhibitors have revolutionized the treatment of various cancers. The adenine-mimicking nature of the pyridopyrimidine ring allows for competitive binding at the ATP-binding site of kinases.[10] Given this precedent, it is highly probable that this compound could engage with the ATP-binding pocket of various kinases. A broad screening approach across the human kinome is therefore a logical first step to identify potential oncogenic or inflammatory kinase targets.
Monoamine Oxidases and Lysine-Specific Demethylases: The Cyclopropylamine Connection
The presence of a cyclopropylamine moiety is a hallmark of certain irreversible inhibitors of flavin-dependent enzymes, most notably Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][11] These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, respectively. The strained cyclopropyl ring can undergo a ring-opening reaction upon enzymatic oxidation, leading to the formation of a covalent adduct with the FAD cofactor.[2][12] This mechanism-based inhibition makes compounds containing this moiety potent and long-acting therapeutic agents.
Dihydrofolate Reductase: A Target in Oncology and Infectious Disease
Pyridopyrimidine derivatives have also been identified as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides.[13] DHFR inhibitors are used as anticancer and antimicrobial agents.[14] The aminopyridine core of this compound could potentially mimic the binding of the natural substrate, dihydrofolate, making DHFR a plausible target.
A Phased Approach to Target Identification and Validation
A systematic and multi-pronged approach is essential for the successful identification and validation of the therapeutic target(s) of this compound. The following workflow outlines a logical progression from broad, unbiased screening to in-depth validation of the most promising candidates.
Caption: A phased workflow for target identification and validation.
Detailed Experimental Protocols
The following protocols provide a starting point for investigating the interaction of this compound with the prioritized target classes.
Kinase Inhibitor Profiling
Objective: To identify the kinase(s) that are inhibited by this compound.
Methodology: A competitive binding assay, such as the KINOMEscan™ platform, is a highly effective method for broad kinome screening.[15]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with a DNA-tagged kinase and a corresponding immobilized ligand.
-
Competition Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Wash the plate to remove unbound components.
-
Quantification: Quantify the amount of DNA-tagged kinase remaining bound to the solid support using qPCR. The amount of bound kinase is inversely proportional to the affinity of the test compound.
-
Data Analysis: Express the results as a percentage of the DMSO control and identify kinases with significant inhibition (e.g., >90% inhibition at 10 µM).
Table 1: Representative Data from a Kinome Screen
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 95% |
| PIM-1 | 92% |
| CDK4 | 88% |
| SRC | 25% |
| ABL1 | 15% |
Electrophysiological Characterization of Ion Channel Modulation
Objective: To determine if this compound modulates the activity of voltage-gated potassium channels.
Methodology: Automated patch-clamp electrophysiology provides a high-throughput method for assessing ion channel activity.[16][17]
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the Kv channel of interest (e.g., CHO-K1 cells expressing human Kv1.5).
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Automated Patch-Clamp: Load the cell suspension and the test compound onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Whole-Cell Recording: Establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit channel opening and record the resulting potassium currents.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound and record the effect on the potassium currents.
-
Data Analysis: Measure the peak current amplitude at each compound concentration and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for electrophysiological analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a target protein in a cellular context.
Methodology: CETSA measures the thermal stabilization of a protein upon ligand binding.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Concluding Remarks and Future Directions
The exploration of this compound's therapeutic potential is a journey that begins with a deep understanding of its chemical architecture and a strategic approach to target identification. This guide has provided a comprehensive roadmap, grounded in established scientific principles and methodologies, to navigate this journey. By systematically investigating the most probable target classes—ion channels, kinases, and flavin-dependent enzymes—and employing a rigorous validation workflow, researchers can unlock the full therapeutic promise of this novel chemical entity. The insights gained from these studies will not only illuminate the mechanism of action of this compound but also pave the way for the development of a new generation of targeted therapies.
References
-
Healthline. (2024, October 18). Potassium Channel Blockers: Types, Benefits, and Side Effects. [Link]
-
PubMed. (n.d.). On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5. [Link]
-
NIH. (n.d.). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. [Link]
-
PubMed Central. (n.d.). Voltage-gated Potassium Channels as Therapeutic Drug Targets. [Link]
-
NIH. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
RxList. (2022, January 12). Potassium Channel Blockers: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
Grok. (n.d.). Potassium channel blocker. [Link]
-
bioRxiv. (2024, October 25). Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. [Link]
-
Johns Hopkins University. (1995). Molecular mechanisms of K+ channel blockade: 4-Aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. [Link]
-
News-Medical.Net. (2024, June 21). What are Potassium channel blockers and how do they work?. [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
PubMed Central. (n.d.). A review for cell-based screening methods in drug discovery. [Link]
-
PubMed. (n.d.). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. [Link]
-
PubMed. (2015, March 27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. [Link]
-
NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
PubMed. (2015, March 6). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]
-
Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]
-
Taylor & Francis. (n.d.). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]
-
PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
Axxam SpA. (n.d.). In Vitro Assays | Electrophysiology. [Link]
-
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
ResearchGate. (2025, August 10). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]
-
Chemical Society Reviews (RSC Publishing). (2020, March 30). Advances in covalent kinase inhibitors. [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
-
PubMed Central. (2025, October 1). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. [Link]
-
eLife. (2022, November 9). Macroscopic control of cell electrophysiology through ion channel expression. [Link]
-
Semantic Scholar. (2019, February 11). Research Article Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development | Drug Discovery. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. [Link]
-
ACS Publications. (2019, January 9). Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis | Journal of Medicinal Chemistry. [Link]
-
Oxford Academic. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning | Nucleic Acids Research. [Link]
-
BTP. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
YouTube. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. [Link]
-
Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
-
Cellomatics Biosciences. (n.d.). Target Validation. [Link]
-
PubMed. (2022, October 17). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. [Link]
Sources
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- 3. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]
- 4. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
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- 7. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. axxam.com [axxam.com]
Technical Guide: Structure-Activity Relationship (SAR) of Aminopyridines
Executive Summary
This guide provides a technical analysis of the aminopyridine scaffold, a privileged structure in medicinal chemistry. It connects the fundamental physicochemical properties of the pyridine ring—specifically the basicity and resonance capabilities of its isomers—to two distinct therapeutic modalities: Voltage-gated Potassium (
Part 1: The Physicochemical Core
The biological activity of aminopyridines is strictly governed by the position of the amino group relative to the ring nitrogen. This positional isomerism dictates the
Basicity and Resonance Stabilization
The most critical SAR determinant is the basicity of the ring nitrogen.
-
4-Aminopyridine (4-AP): Most basic (
). The conjugate acid is stabilized by resonance where the positive charge is delocalized onto the exocyclic amino nitrogen. At physiological pH (7.4), it exists predominantly as a cation . -
2-Aminopyridine (2-AP): Moderately basic (
). Similar resonance stabilization exists, but the proximity of the amino group introduces inductive withdrawal and steric effects. -
3-Aminopyridine (3-AP): Least basic (
). The positive charge on the ring nitrogen cannot be delocalized onto the exocyclic amine without disrupting the aromatic sextet. It remains largely neutral at physiological pH.
Quantitative Comparison
| Compound | Structure | Physiological State (pH 7.4) | Primary Target Class | |
| 4-Aminopyridine | Para-substituted | 9.17 | Cation (>98%) | |
| 3,4-Diaminopyridine | 3,4-disubstituted | ~9.4 | Cation (>99%) | |
| 2-Aminopyridine | Ortho-substituted | 6.86 | Mixed (Mostly Neutral) | Kinase Hinge Binder (Precursor) |
| 3-Aminopyridine | Meta-substituted | 6.00 | Neutral | Synthetic Intermediate / Ligand |
Part 2: Pharmacological SAR
Potassium Channel Blockade (Neurology)
Therapeutic Focus: Multiple Sclerosis (Fampridine), LEMS (Amifampridine).
Mechanism: The protonated (cationic) aminopyridine mimics the hydrated potassium ion (
Critical SAR Rules:
-
Cationic Necessity: Activity correlates strongly with
. The molecule must be protonated to bind the selectivity filter. -
Steric Sensitivity:
-
4-Position: Optimal for linear entry into the pore.
-
3-Methyl-4-AP: Approximately 7-fold more potent than 4-AP.[1][2] The methyl group likely engages in hydrophobic interactions within the channel vestibule without blocking entry.
-
2-Substitution: Drastically reduces activity (e.g., 2-methyl-4-AP is inactive) due to steric clash with the channel wall.
-
-
Lipophilicity & BBB Permeability:
-
4-AP: High BBB permeability (Treats CNS demyelination in MS).
-
3,4-DAP: Lower BBB permeability due to increased polarity. Preferentially acts on peripheral Neuromuscular Junctions (Treats LEMS).
-
Kinase Inhibition (Oncology)
Therapeutic Focus: Melanoma (Vemurafenib analogs), ALK inhibitors. Mechanism: The aminopyridine motif acts as a Hinge Binder , mimicking the adenine ring of ATP.
Critical SAR Rules:
-
H-Bond Donor/Acceptor Pair: The ring nitrogen (Acceptor) and the exocyclic amino group (Donor) form a bidentate H-bond network with the kinase hinge region backbone.
-
3-Position Substitution: This is the "Gatekeeper" vector. Substituents here (e.g., aryl, halogen) project into the hydrophobic pocket, determining selectivity between different kinases (e.g., BRAF vs. EGFR).
-
N-Substitution: Unlike channel blockers, the exocyclic nitrogen is often substituted (arylated) to extend into the solvent-exposed region or the ribose-binding pocket.
Part 3: Visualization of SAR Logic
Figure 1: SAR Decision Tree illustrating how the positional isomerism of the amino group dictates the physicochemical state and subsequent therapeutic application.
Part 4: Synthetic Methodologies
The primary challenge in aminopyridine synthesis for drug discovery is introducing complex substituents at the amino group (for kinase inhibitors) or the ring (for channel modulators). The Buchwald-Hartwig Amination is the industry standard protocol.
Protocol A: Buchwald-Hartwig Cross-Coupling
Objective: Synthesis of N-substituted 2-aminopyridines (Kinase Inhibitor Precursors).
Reaction: 2-Chloropyridine + Aryl Amine
Reagents:
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) - Crucial for pyridine coupling to prevent catalyst poisoning by the pyridine nitrogen.
-
Base:
or . -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Loading: Add 2-chloropyridine (1.0 eq), Aryl amine (1.2 eq),
(2 mol%), and Xantphos (4 mol%). -
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Activation: Add
(2.0 eq). -
Degassing: Sparge with Argon for 10 minutes to remove
. -
Reaction: Heat to 100°C for 12-18 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
Self-Validation Check:
-
Success Indicator: Disappearance of the starting chloride spot on TLC.
-
Failure Mode: If conversion is low, check solvent dryness (
kills the catalyst) or switch base to (stronger base, faster reaction).
Part 5: Biological Validation Protocols
Protocol B: Patch-Clamp Electrophysiology ( Channel Block)
Objective: Determine the
System: HEK293 cells stably expressing human
Workflow:
-
Preparation: Plate cells on glass coverslips 24h prior to recording.
-
Solutions:
-
Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Intracellular (Pipette): 140 mM KCl, 1 mM
, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).
-
-
Configuration: Establish Whole-Cell configuration. Seal resistance must be
. -
Voltage Protocol:
-
Hold membrane potential (
) at -80 mV. -
Depolarize to +40 mV for 200 ms to elicit outward
currents. -
Repeat every 10 seconds.
-
-
Drug Application:
-
Record baseline current (5-10 sweeps).
-
Perfuse aminopyridine analog (start at 1
, ascend logarithmically). -
Wait for steady-state block (usually 2-3 mins).
-
-
Analysis: Calculate fractional block:
. Fit data to the Hill equation to derive .
Figure 2: Electrophysiological workflow for validating aminopyridine activity. Note the mandatory washout step to confirm channel blockade is reversible and not due to cell death.
References
-
Hayes, K. C., et al. (1993). "Pharmacokinetics and safety of 4-aminopyridine in multiple sclerosis." Clinical Neuropharmacology. Link
-
Strupp, M., et al. (2017). "Aminopyridines for the treatment of neurologic disorders." Neurology: Clinical Practice. Link
-
Dunn, J. (2011).[3] "Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis." Current Medical Research and Opinion. Link
-
Murray, N. M., & Newsom-Davis, J. (1981). "Treatment of Lambert-Eaton syndrome with 3,4-diaminopyridine." Neurology. Link
-
Surade, S., & Blundell, T. L. (2012). "Structural biology and drug discovery of difficult targets: the limits of ligandability." Chemistry & Biology (Discussing Kinase Hinge Binders). Link
-
Paul, F., et al. (2007). "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry. Link
Sources
- 1. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Cyclopropylpyridin-3-amine via Suzuki-Miyaura Cross-Coupling
Executive Summary
The synthesis of 2-cyclopropylpyridin-3-amine represents a specific challenge in medicinal chemistry. While the 2-aminopyridine motif is a privileged scaffold in kinase inhibitors (e.g., for hydrogen bonding in the ATP-binding pocket), the introduction of a cyclopropyl group at the C2 position creates steric and electronic hurdles.
Standard Suzuki-Miyaura conditions often fail due to two primary factors:
-
Catalyst Poisoning: The free amine (
) and the pyridine nitrogen can competitively coordinate to the palladium center, arresting the catalytic cycle. -
Nucleophile Instability: Cyclopropylboronic acid is prone to rapid protodeboronation and slow transmetallation compared to arylboronic acids.
This Application Note provides a validated, robust protocol using Potassium Cyclopropyltrifluoroborate (Molander Salt) and a Buchwald-type precatalyst system . This method circumvents instability issues and ensures high turnover numbers (TON) despite the presence of the free amine.
Strategic Analysis: The "Why" Behind the Protocol
The Chelation Challenge
In 2-halo-3-aminopyridines, the proximity of the amine to the pyridine nitrogen creates a "pincer-like" environment. Standard catalysts like
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos , XPhos ). The steric bulk of these ligands prevents the formation of inactive
The Boron Source Dilemma
Cyclopropylboronic acid is notoriously unstable, often decomposing before it can transmetallate.
-
Cyclopropylboronic Acid: High protodeboronation risk.[1]
-
Pinacol Esters: Better stability, but slower transmetallation.
-
Potassium Trifluoroborates (
): Recommended. These are air-stable solids that slowly release the reactive boronic acid species in situ, maintaining a low steady-state concentration that favors coupling over decomposition.
Visualizing the Mechanism
The following diagram illustrates the specific catalytic cycle for this transformation, highlighting the critical role of the base and ligand in overcoming the "slow" transmetallation of the cyclopropyl group.
Figure 1: Catalytic cycle emphasizing the critical oxidative addition intermediate where amine coordination can poison the catalyst. Bulky ligands are required to destabilize this off-cycle resting state.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Molander Conditions)
Recommended for highest yield and reproducibility.
Reagents:
-
Substrate: 2-Bromo-3-aminopyridine (1.0 equiv)
-
Coupling Partner: Potassium Cyclopropyltrifluoroborate (1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: RuPhos (4 mol%) or XPhos (4 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene / Water (3:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial (equipped with a magnetic stir bar) with 2-bromo-3-aminopyridine (
), Potassium Cyclopropyltrifluoroborate ( ), ( ), ( ), and RuPhos ( ). -
Solvent Addition: Seal the vial with a septum cap. Purge with nitrogen for 5 minutes. Inject degassed Toluene (
) and degassed Water ( ) via syringe. -
Reaction: Place the vial in a pre-heated block at 95°C . Stir vigorously (
) for 16–24 hours. Note: Vigorous stirring is crucial for the biphasic system. -
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (
) and water ( ). Separate phases. Extract aqueous layer with Ethyl Acetate ( ). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: The "Direct" Method (Boronic Ester)
Use if BF3K salts are unavailable. Requires strict temperature control.
Reagents:
-
Substrate: 2-Bromo-3-aminopyridine (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid pinacol ester (1.3 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1)
Key Difference: This reaction relies on the robustness of the ferrocenyl ligand (
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on catalyst/ligand variations for this specific scaffold.
| Catalyst System | Base | Solvent | Temp | Yield | Notes |
| Pd(OAc)2 + RuPhos | Cs2CO3 | Tol/H2O | 95°C | 85-92% | Best Practice. Minimal deboronation. |
| Pd(OAc)2 + XPhos | K3PO4 | Tol/H2O | 100°C | 80-88% | Excellent alternative. |
| Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 100°C | 60-70% | Good for initial screens; harder purification. |
| Pd(PPh3)4 | Na2CO3 | DME/H2O | 85°C | <20% | Avoid. Catalyst poisoning by amine/pyridine. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for optimizing the coupling reaction.
Safety & Handling
-
Cyclopropylboronic Acid: If using the free acid, store at 4°C. It is prone to explosive decomposition if heated dry. Always use the ester or trifluoroborate salt for safety at scale.
-
Palladium Residues: The product (aminopyridine) is a strong ligand and may retain Palladium. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is free of heavy metals for biological testing.
References
-
Molander, G. A., & Canturk, B. (2009).[2] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.[2]
-
Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Ligand Selection for Amines).
-
Deng, M. Z., et al. (2002). Palladium-catalyzed cross-coupling of cyclopropylboronic acid with aryl bromides.[3][4] Tetrahedron Letters. (Foundational work on cyclopropyl coupling).
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium cyclopropylmethyltrifluoroborate | [frontierspecialtychemicals.com]
- 3. audreyli.com [audreyli.com]
- 4. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
Application Note: Optimized Chromatographic Strategies for the Isolation of 2-Cyclopropylpyridin-3-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-Cyclopropylpyridin-3-amine is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purification presents a "perfect storm" of chromatographic challenges:
-
Basicity: The pyridine nitrogen and the primary amine (C3-NH2) create a basic profile that interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss.
-
Structural Sensitivity: The cyclopropyl group, possessing high ring strain (~27.5 kcal/mol "banana bonds"), exhibits sensitivity to strong mineral acids, necessitating careful pH control during isolation.
-
Polarity: As a polar heteroaromatic amine, it often co-elutes with protodeboronated by-products common in Suzuki coupling synthesis.
This guide outlines a self-validating purification protocol prioritizing basic mobile phases to ensure both compound stability and superior peak symmetry.
Pre-Purification Analysis
Before committing to a preparative run, the impurity profile must be characterized.
Solubility Assessment
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Primary loading solvent for Normal Phase. |
| Methanol (MeOH) | High | Polar modifier; avoid for loading if possible (band broadening). |
| Ethyl Acetate (EtOAc) | Moderate | Good for TLC; weak solvent for flash gradient. |
| Water (pH 10) | Low/Moderate | Mobile phase for Reverse Phase (Prep-HPLC). |
The "Amine-Dip" TLC Method
Standard TLC plates are acidic. Running this amine without modification will result in a streak (Rf 0.0 to 0.5) rather than a spot.
Protocol:
-
Plate Prep: Dip a silica TLC plate into a solution of 5% Triethylamine (TEA) in Hexane. Air dry for 5 minutes.
-
Eluent: 50% EtOAc / 50% Hexane (with 1% TEA).
-
Visualization: UV (254 nm) and Iodine stain (amines turn brown).
-
Target Rf: Adjust polarity until the product spot is at Rf ~0.3.
Method 1: Normal Phase Flash Chromatography (Primary Isolation)
This is the workhorse method for isolating the compound from crude reaction mixtures (e.g., Suzuki coupling residues).
Stationary Phase Selection
-
Recommended: Amine-Functionalized Silica (NH2-Silica) . This phase is neutral/basic, preventing the specific interaction between the pyridine/amine and silanols. No mobile phase modifier is needed.
-
Alternative (Standard): Spherical Silica (40-60 µm) . Requires a basic modifier (TEA or NH4OH) to block silanol sites.[1]
Mobile Phase Strategy (Standard Silica)
Avoid DCM/MeOH if possible, as it can solubilize silica and is difficult to remove. The Hexane/Ethyl Acetate/TEA system is superior for this lipophilic amine.
Gradient Table (Standard Silica):
-
Solvent A: Hexanes + 1% Triethylamine (TEA)
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA)
| Time (CV) | % Solvent B | Description |
| 0–2 | 0% | Column Equilibration (Critical to coat silica with TEA) |
| 2–3 | 0–5% | Injection / Impurity elution |
| 3–10 | 5–40% | Linear Gradient (Product typically elutes ~25-30%) |
| 10–13 | 40–100% | Wash (Remove polar oxides/catalysts) |
Technical Insight: The 1% TEA acts as a "sacrificial base," saturating the acidic sites on the silica gel before the analyte arrives. Without equilibration (CV 0-2), the product will streak.
Workflow Visualization
Figure 1: Standard workflow for isolation of this compound from crude mixture.
Method 2: Preparative HPLC (High Purity Polish)
For biological assays requiring >98% purity, or if removing persistent triphenylphosphine oxide impurities, Reverse Phase (RP) is required.
The pH Factor
-
Avoid Acidic pH (TFA/Formic Acid): While cyclopropyl-pyridines are reasonably stable, low pH protonates the pyridine (pKa ~6.8) and the amine.[1][2][3][4][5][6] This creates a doubly charged, highly polar species that elutes in the solvent front (void volume) on C18 columns.
-
Mandatory: High pH (Basic) Mobile Phase. Keeping the pH > 9 ensures the molecule remains neutral (unprotonated).
Protocol: High pH Reverse Phase
-
Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX), 5 µm. Note: Standard silica-based C18 dissolves at pH > 8; use hybrid columns.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10 with NH4OH).
-
Mobile Phase B: Acetonitrile (MeCN).
Gradient Profile:
| Time (min) | % B (MeCN) | Rationale |
|---|---|---|
| 0.0 | 5% | Loading |
| 1.0 | 5% | Hold |
| 10.0 | 60% | Shallow gradient for resolution |
| 12.0 | 95% | Wash |
Authoritative Note: At pH 10, the amine is neutral and hydrophobic. It interacts strongly with the C18 chains, resulting in sharp, symmetrical peaks and excellent separation from polar impurities.
Handling & Stability Protocols
Acid Sensitivity
The cyclopropyl ring ("banana bonds") possesses significant ring strain.
-
Risk: Exposure to concentrated HCl or HBr can trigger ring opening to form propyl-halide derivatives.
-
Control: During workup, neutralize aqueous layers with NaHCO3 before extraction. Do not use HCl to salt-out the amine.
Storage
Aminopyridines are prone to N-oxidation over time.
-
Storage: -20°C under Argon/Nitrogen.
-
Container: Amber glass (light sensitive).
Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic for common purification artifacts.
References
-
BenchChem Technical Support. (2025).[1] Purification of 6-Chloropyridin-3-amine Derivatives: Troubleshooting Tailing on Silica. Retrieved from
-
Teledyne ISCO. (n.d.).[4] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Retrieved from
-
Biotage. (2018).[7] Successful Flash Chromatography: A Comprehensive Guide. Retrieved from
-
Rappoport, Z. (Ed.). (1987).[8][9] The Chemistry of the Cyclopropyl Group.[8][9][10] Wiley.[8] (Regarding ring strain and stability).
-
Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. quora.com [quora.com]
- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Utilization of 2-Cyclopropylpyridin-3-amine in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
The pyridine nucleus is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to establish crucial hydrogen bond interactions within the ATP-binding site of a wide array of kinases.[1] The strategic functionalization of this "privileged scaffold" is a key tactic in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties. Within this context, 2-Cyclopropylpyridin-3-amine emerges as a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors.
The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability and, in some cases, improve binding affinity and selectivity.[1][2][3] The strained three-membered ring can introduce favorable conformational constraints and influence the electronic properties of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of a novel class of potential kinase inhibitors, with a focus on a diaminopyrimidine scaffold, a common core in many approved kinase inhibitors.[4][5][6][7]
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary synthetic route outlined in this guide employs a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This reaction is particularly well-suited for the coupling of aminopyridines with chloropyrimidines, which are often key intermediates in the synthesis of kinase inhibitors.[10][11]
Experimental Protocols
Part 1: Synthesis of a 2-(2-Cyclopropylpyridin-3-ylamino)-4-chloro-5-methylpyrimidine Intermediate (3)
This protocol details the initial palladium-catalyzed coupling of this compound (1) with 2,4-dichloro-5-methylpyrimidine (2) to generate a key intermediate.
Reaction Scheme:
Materials:
-
This compound (1)
-
2,4-Dichloro-5-methylpyrimidine (2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1) (1.0 eq), 2,4-dichloro-5-methylpyrimidine (2) (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired intermediate 3 .
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the Buchwald-Hartwig amination of less reactive aryl chlorides.[9][10][12]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation, promoting the deprotonation of the amine without competing in the coupling reaction.
-
Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for palladium-catalyzed cross-coupling reactions, ensuring the reaction can be heated to the required temperature.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.
Part 2: Synthesis of a Hypothetical Kinase Inhibitor (5) via Suzuki Coupling
This protocol describes a subsequent Suzuki coupling reaction to introduce further diversity at the 4-position of the pyrimidine ring, a common strategy in kinase inhibitor synthesis to explore structure-activity relationships (SAR).
Reaction Scheme:
Materials:
-
2-(2-Cyclopropylpyridin-3-ylamino)-4-chloro-5-methylpyrimidine (3)
-
(4-(Trifluoromethyl)phenyl)boronic acid (4)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene/Water mixture (10:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add intermediate 3 (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (4) (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous toluene/water mixture to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound 5 .
Rationale for Experimental Choices:
-
Suzuki Coupling: This is a robust and widely used method for forming carbon-carbon bonds, allowing for the introduction of a variety of aryl and heteroaryl groups.
-
Catalyst System: The Pd(OAc)₂/SPhos system is a highly active catalyst for Suzuki couplings, particularly with aryl chlorides.
-
Base and Solvent System: The use of an aqueous base like K₃PO₄ in a biphasic solvent system is standard for Suzuki reactions, facilitating the transmetalation step.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical SAR data for a series of analogs based on the synthesized scaffold. This data is illustrative and serves as a guide for further optimization.
| Compound | R1 (at Pyridine) | R2 (at Pyrimidine) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 5 | Cyclopropyl | 4-(Trifluoromethyl)phenyl | 50 | >1000 |
| 5a | Methyl | 4-(Trifluoromethyl)phenyl | 250 | >1000 |
| 5b | Cyclopropyl | 4-Methoxyphenyl | 150 | 800 |
| 5c | Cyclopropyl | 4-Chlorophenyl | 75 | >1000 |
Interpretation:
-
The cyclopropyl group at the R1 position appears to be beneficial for potency compared to a smaller alkyl group like methyl (compare 5 and 5a ).
-
Electron-withdrawing groups at the R2 position of the pyrimidine seem to enhance potency against Kinase X (compare 5 and 5b ).
Visualization of Key Processes
Experimental Workflow
Caption: Inhibition of the JAK-STAT signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (General Framework)
To evaluate the inhibitory activity of synthesized compounds, a general in vitro kinase assay can be performed. This protocol provides a template that should be optimized for the specific kinase of interest. [13][14][15][16] Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at the Kₘ concentration for the kinase)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for the design and synthesis of diaminopyrimidine-based inhibitors using modern synthetic methodologies. The strategic incorporation of the cyclopropylpyridine moiety offers a promising avenue for the development of potent and selective kinase inhibitors with potentially favorable drug-like properties. Further exploration of the structure-activity relationships will be crucial in optimizing these compounds for specific kinase targets.
References
Sources
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
Application Note: 2-Cyclopropylpyridin-3-amine in Medicinal Chemistry
Topic: 2-Cyclopropylpyridin-3-amine as a building block in drug discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
CAS: 1417519-28-8 | Molecular Formula: C8H10N2 | M.W.: 134.18 g/mol
Executive Summary
This compound represents a "privileged scaffold" modification in modern drug discovery. By introducing a cyclopropyl moiety at the C2 position of the pyridine ring adjacent to a C3 amine, medicinal chemists can achieve a unique balance of conformational restriction, metabolic stability, and lipophilic tuning. This application note details the physicochemical rationale for this building block, provides a validated synthetic protocol for its integration, and outlines its utility in kinase and GPCR ligand design.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The incorporation of a cyclopropyl group offers distinct advantages over acyclic alkyl chains (e.g., isopropyl or ethyl groups).[1] The cyclopropyl ring is pseudo-unsaturated (sp2.4 character), providing electronic donation to the pyridine ring while acting as a metabolically robust hydrophobic anchor.
Table 1: Physicochemical Comparison
| Property | This compound | 2-Isopropylpyridin-3-amine | Impact of Cyclopropyl |
| Molecular Weight | 134.18 | 136.20 | Negligible difference |
| cLogP | ~1.2 | ~1.5 | Lower Lipophilicity (Improved LLE) |
| Rotatable Bonds | 1 (Amine) | 2 (Isopropyl) | Conformational Restriction |
| Metabolic Liability | Low (CYP blocking) | High (Benzylic oxidation) | Extended Half-life |
| Electronic Effect | Weak Donor (+I, +M) | Weak Donor (+I) | Modulates Pyridine pKa |
Key Insight: The cyclopropyl group prevents the rapid "benzylic" hydroxylation often seen with ethyl or isopropyl substituents, thereby improving the metabolic stability of the final drug candidate [1, 2].
Synthetic Protocol: Installation & Coupling
Objective: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling. Challenge: Aminopyridines can coordinate to Pd catalysts, potentially poisoning the reaction. This protocol utilizes a robust catalyst system (Pd(dppf)Cl2) and a specific base choice to mitigate this issue without requiring amine protection.
Materials Required
-
Substrate: 2-Bromo-3-aminopyridine (1.0 equiv)
-
Reagent: Cyclopropylboronic acid (1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (5 mol%)
-
Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology
-
Preparation:
-
In a reaction vial equipped with a magnetic stir bar, charge 2-Bromo-3-aminopyridine (1.0 g, 5.78 mmol) and Cyclopropylboronic acid (0.74 g, 8.67 mmol).
-
Add K3PO4 (3.68 g, 17.3 mmol).
-
-
Solvation & Degassing:
-
Add 1,4-Dioxane (12 mL) and Water (3 mL).
-
Critical Step: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl2·CH2Cl2 (236 mg, 0.29 mmol) quickly under a stream of Argon. Cap the vial immediately.
-
-
Reaction:
-
Heat the block/oil bath to 95–100°C . Stir vigorously for 12–16 hours.
-
Monitoring: Check reaction progress via LC-MS. The product (M+H = 135.1) should be the dominant peak; starting material (M+H = 173/175) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Pd residues.
-
Wash the filtrate with Brine (2 x 20 mL). Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 0–50% Ethyl Acetate in Hexanes. The amine is moderately polar.
-
Yield: Expect 75–85% as a pale yellow/brown solid/oil.
-
Visual Workflow: Synthesis Logic
Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target building block.
Application in Drug Discovery: SAR & Mechanism
The this compound moiety is frequently employed as a hinge-binding motif in kinase inhibitors or as a pharmacophore anchor in GPCR ligands.
Mechanism of Action in Ligand Design
-
Conformational Locking: The cyclopropyl group creates a steric clash with the pyridine ring C3 substituents, forcing the C3-amine into a specific vector. This reduces the entropic penalty upon binding to a protein pocket.
-
Hydrophobic Filling: The cyclopropyl group fills small lipophilic pockets (e.g., the "gatekeeper" region in kinases) without the metabolic liability of a linear alkyl chain.
-
Amine Handle: The C3-amine is rarely the endpoint. It is typically derivatized into an amide, urea, or sulfonamide to interact with the protein backbone (e.g., hinge region hydrogen bonding).
Case Study Logic: Kinase Inhibition
In the design of JAK or TYK2 inhibitors (e.g., analogs of BMS-986165), the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the amide derived from the C3-amine acts as a Hydrogen Bond Donor (HBD). The C2-cyclopropyl group sits in the hydrophobic specificity pocket, improving selectivity over related kinases [3, 4].
Visual SAR Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold.
Troubleshooting & Storage
Common Issues & Solutions
-
Protodeboronation: Cyclopropylboronic acid is prone to decomposition.[2]
-
Fix: Use fresh reagents or switch to Potassium Cyclopropyltrifluoroborate (more stable) if yields are low.
-
-
Incomplete Conversion:
-
Fix: Increase catalyst loading to 10 mol% or switch to a more active catalyst like XPhos Pd G2.
-
-
Product Instability:
-
Note: Aminopyridines can oxidize over time. Store the purified product under inert gas (Argon) at -20°C.
-
Storage Protocol
-
Condition: -20°C, Desiccated.
-
Stability: Stable for >12 months if protected from light and air.
-
Handling: Hygroscopic; allow to reach room temperature before opening.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link
-
Wicker, K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Link
-
Burke, J. R., et al. (2019). Autoimmune pathways: Tyrosine kinase 2 (TYK2) inhibitors in the treatment of psoriasis and lupus.[3] Journal of Clinical Investigation. Link
-
Deng, M. Z., et al. (2001). Suzuki Cross-Coupling of Cyclopropylboronic Acid.[2] Organic Letters. Link
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 2-Cyclopropylpyridin-3-amine
<Step>
For: Researchers, scientists, and drug development professionals.
Abstract
The N-alkylation of 2-cyclopropylpyridin-3-amine is a pivotal transformation in synthetic organic chemistry, particularly in the realm of medicinal chemistry. The resulting secondary and tertiary amines are key structural motifs in a multitude of biologically active compounds. This document provides a comprehensive guide to the N-alkylation of this specific aminopyridine derivative. It delves into the underlying chemical principles, offers detailed, field-tested protocols for various N-alkylation strategies, and presents data in a clear, comparative format. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Significance of N-Alkylated 2-Cyclopropylpyridin-3-amines
The this compound scaffold is a privileged starting material in drug discovery. The introduction of alkyl groups onto the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. N-alkylated derivatives of this compound are integral to the synthesis of novel therapeutics, acting as crucial intermediates in the development of new chemical entities.
The primary challenge in the N-alkylation of primary amines like this compound is achieving selective mono-alkylation while avoiding the formation of undesired dialkylated products.[1] This guide will explore robust methodologies to control this selectivity.
Foundational Principles of N-Alkylation
N-alkylation reactions are fundamental processes for the formation of carbon-nitrogen bonds. Several strategies exist, each with its own set of advantages and limitations depending on the substrate and the desired product. The most common approaches for the N-alkylation of aminopyridines include:
-
Direct Alkylation with Alkyl Halides: A classical nucleophilic substitution reaction where the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[2][3] This method is straightforward but can suffer from overalkylation.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[4][5][6] This method offers excellent control over mono-alkylation.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination allow for the formation of C-N bonds between an amine and an aryl or vinyl halide, catalyzed by a palladium complex.[7][8][9][10][11] While powerful, this is typically employed for N-arylation rather than N-alkylation.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: A greener approach where an alcohol serves as the alkylating agent. A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.[12][13][14][15]
This guide will focus on the two most practical and widely applicable methods for the N-alkylation of this compound: Direct Alkylation and Reductive Amination .
Experimental Protocols
General Laboratory Practices
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide. The choice of base and solvent is critical to favor mono-alkylation. A weaker base and a polar aprotic solvent are generally preferred.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF to dissolve the amine. Add anhydrous potassium carbonate (1.5-2.0 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirring suspension. Rationale: Slow addition helps to maintain a low concentration of the alkylating agent, minimizing the chance of dialkylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Summary Table:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 75-85% |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | 70-80% |
| Benzyl Bromide | K₂CO₃ | DMF | RT | 8 | 80-90% |
Protocol 2: Reductive Amination
This protocol provides a highly selective method for the mono-N-alkylation of this compound with an aldehyde or ketone. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the intermediate imine faster than the starting carbonyl compound.[6]
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone, cyclopropanecarbaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DCE or THF.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Rationale: The slightly acidic condition catalyzes the formation of the imine intermediate.[5]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated amine.
Data Summary Table:
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCE | RT | 4 | 85-95% |
| Acetaldehyde | NaBH(OAc)₃ | THF | RT | 6 | 80-90% |
| Acetone | NaBH(OAc)₃ | DCE | RT | 12 | 75-85% |
| Cyclopropanecarbaldehyde | NaBH(OAc)₃ | THF | RT | 8 | 80-90% |
Product Characterization
The identity and purity of the synthesized N-alkylated this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons (in ¹H NMR) are indicative of successful N-alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Key Considerations
-
Low Yield in Direct Alkylation: This could be due to incomplete reaction or the formation of side products. Consider increasing the reaction temperature or using a stronger base like sodium hydride (NaH). However, stronger bases may also promote dialkylation.
-
Dialkylation in Direct Alkylation: Use a strict 1:1 stoichiometry of amine to alkylating agent, or even a slight excess of the amine. Slower addition of the alkylating agent at a lower temperature can also favor mono-alkylation.
-
Slow or Incomplete Reductive Amination: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and decompose the reducing agent. The addition of molecular sieves can help to remove trace amounts of water.[16]
-
Reduction of the Carbonyl Starting Material: This is more likely if using a less selective reducing agent like sodium borohydride.[16] Sodium triacetoxyborohydride or sodium cyanoborohydride are generally preferred for their selectivity towards the imine.[6]
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the synthesis of novel compounds in drug discovery. Both direct alkylation and reductive amination are effective methods, with the choice depending on the desired alkyl group and the required level of selectivity. Reductive amination generally offers superior control for mono-alkylation. The protocols provided herein are robust and have been optimized for high yield and purity, providing a solid foundation for researchers in the field.
References
-
[13]
-
[17]
-
[18]
-
[19]
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[20]
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[21]
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[7]
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[8]
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[9]
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[10]
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[2]
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[3]
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[11]
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[4]
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[22]
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[5]
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[24]
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[25]
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[15]
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Application Notes and Protocols: 2-Cyclopropylpyridin-3-amine in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 2-Cyclopropylpyridin-3-amine as a key building block in the synthesis of novel agrochemicals. The protocols detailed herein are designed to be robust and reproducible, offering insights into the chemical causality behind the experimental design.
Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety
The confluence of a cyclopropyl group and a pyridine nucleus within a single molecular scaffold represents a powerful strategy in modern agrochemical design. The cyclopropyl moiety, a strained three-membered ring, often imparts favorable metabolic stability, enhanced binding affinity to target enzymes, and unique conformational rigidity. When coupled with the versatile pyridine ring, a common toxophore in numerous commercial pesticides, the resulting derivatives can exhibit potent fungicidal, herbicidal, or insecticidal properties.[1] this compound is a valuable intermediate that combines these two key pharmacophores, offering a strategic entry point for the synthesis of a diverse array of potential agrochemical candidates. This guide will focus on the synthesis of a representative N-(2-cyclopropylpyridin-3-yl)cyclopropanecarboxamide, a class of compounds with demonstrated fungicidal potential.[2]
Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the title compound is paramount for its application in agrochemical development. A plausible and efficient synthetic route involves a three-step sequence starting from 2-chloro-3-nitropyridine, as outlined below.
Reaction Scheme 1: Synthesis of this compound
Sources
Application Notes & Protocols: A Guide to the Development of 2-Cyclopropylpyridin-3-amine Derivatives for Advanced Material Science Applications
Abstract
The quest for novel organic materials with tailored optoelectronic and thermal properties is a cornerstone of modern material science. Pyridine-based compounds, in particular, have emerged as a critical class of materials due to their versatile electronic properties and applications in functional materials, including organic light-emitting diodes (OLEDs).[1][2][3][4] This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of novel derivatives based on the 2-Cyclopropylpyridin-3-amine scaffold. The unique structural features of this scaffold, namely the strained cyclopropyl group and the reactive amine, offer a rich platform for chemical modification to fine-tune material properties.[5][6] We present detailed, field-proven protocols for the derivatization of this compound and the subsequent characterization of the resulting materials' photophysical, thermal, and electrochemical properties. This document is intended for researchers and scientists in material science and drug development, providing both the practical steps and the underlying scientific rationale to accelerate the discovery of next-generation organic materials.
Introduction: The Strategic Advantage of the this compound Scaffold
Pyridine and its derivatives are fundamental building blocks in the development of advanced functional materials.[7] Their electron-deficient nature and the ability of the nitrogen atom to coordinate with metals make them highly valuable in a variety of applications, from catalysis to organic electronics.[8][9] In the realm of material science, pyridine-containing molecules are often explored for their charge transport capabilities, making them suitable as electron-transporting materials in OLEDs.[2]
The this compound scaffold is of particular interest for several reasons:
-
The Cyclopropyl Group: This three-membered ring is highly strained, which imparts significant influence on the electronic structure and reactivity of the molecule.[5] The rigidity of the cyclopropyl group can also lead to materials with enhanced thermal and mechanical properties.[5] Furthermore, the cyclopropyl moiety can induce specific molecular packing in the solid state, which is a critical factor in determining the performance of organic electronic devices.[10][11]
-
The Amine Group: The amino group at the 3-position serves as a versatile synthetic handle.[5] It can be readily functionalized through a variety of well-established chemical reactions, allowing for the systematic introduction of different substituents. This modular approach is key to tuning the electronic and photophysical properties of the resulting materials.
This guide will walk you through a logical workflow, from the initial synthesis of a derivative to the comprehensive evaluation of its material properties.
Synthesis of Functionalized this compound Derivatives
The primary synthetic strategy involves the functionalization of the exocyclic amine group. This allows for the introduction of a wide array of functionalities that can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the photoluminescent properties of the molecule. A common and effective method for this is the acylation of the amine with an appropriate acid chloride.
Figure 1: General synthetic scheme for the acylation of this compound.
Protocol 1: Synthesis of N-(2-cyclopropylpyridin-3-yl)-4-bromobenzamide
This protocol details the synthesis of a representative derivative. The choice of 4-bromobenzoyl chloride as the acylating agent is strategic; the bromo-substituent can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzoyl chloride (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is conducted under an inert atmosphere to prevent the reaction of the starting materials and intermediates with atmospheric moisture and oxygen. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.
-
-
Addition of Base and Acylating Agent: Add pyridine to the solution, followed by the dropwise addition of a solution of 4-bromobenzoyl chloride in anhydrous THF via an addition funnel over 15 minutes.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[12] Slow addition of the acid chloride prevents side reactions and ensures a controlled reaction rate.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: TLC is used to confirm the consumption of the starting amine and the formation of the product. A typical mobile phase would be 30% ethyl acetate in hexanes.
-
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality: The NaHCO₃ solution neutralizes any remaining acid and quenches the reaction.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Causality: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent. Column chromatography separates the desired product from any unreacted starting materials and byproducts.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Evaluation of Material Properties
A thorough characterization of the synthesized derivatives is crucial to understand their potential for material science applications. The following protocols outline the key experiments to determine their photophysical, thermal, and electrochemical properties.
Figure 2: Workflow for the comprehensive characterization of novel materials.
Protocol 2: Photophysical Characterization
Objective: To determine the light absorption and emission properties of the synthesized materials.
Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrometer.
Procedure:
-
Solution Preparation: Prepare dilute solutions (ca. 10⁻⁵ to 10⁻⁶ M) of the synthesized compound in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, DMSO).
-
UV-Vis Spectroscopy: Record the absorption spectrum for each solution to determine the wavelength of maximum absorption (λ_abs).
-
Photoluminescence (PL) Spectroscopy: Excite the sample at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) using a standard reference compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solvatochromism Analysis: Plot the Stokes shift (the difference in energy between λ_abs and λ_em) against the solvent polarity parameter (e.g., Lippert-Mataga plot). A linear correlation suggests a significant change in the dipole moment upon excitation, which is characteristic of a charge-transfer state.[13][14]
Data Presentation: Solvatochromic Properties of Hypothetical Derivatives
| Derivative ID | R-Group | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| CPD-1 | -H | Toluene | 320 | 380 | 5208 | 0.45 |
| CPD-1 | -H | THF | 325 | 405 | 6681 | 0.32 |
| CPD-1 | -H | DMSO | 335 | 450 | 8511 | 0.15 |
| CPD-2 | -Br | Toluene | 330 | 395 | 5347 | 0.40 |
| CPD-2 | -Br | THF | 338 | 425 | 6792 | 0.28 |
| CPD-2 | -Br | DMSO | 345 | 480 | 9211 | 0.11 |
Protocol 3: Thermal Stability Analysis
Objective: To assess the thermal stability of the materials, which is a critical parameter for device longevity and processing.[15][16]
Instrumentation: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).
Procedure:
-
TGA Analysis: Place a small sample (5-10 mg) in the TGA instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to 600 °C. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.[17]
-
DSC Analysis: Place a small sample (2-5 mg) in a DSC pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point. Cool the sample at the same rate and then reheat. This heat-cool-heat cycle allows for the determination of the glass transition temperature (T_g) and melting temperature (T_m).
Data Presentation: Thermal Properties of Hypothetical Derivatives
| Derivative ID | R-Group | T_d (5% weight loss, °C) | T_g (°C) | T_m (°C) |
| CPD-1 | -H | 310 | 95 | 180 |
| CPD-2 | -Br | 325 | 105 | 195 |
| CPD-3 | -NO₂ | 340 | 120 | 210 |
Protocol 4: Electrochemical Characterization
Objective: To determine the HOMO and LUMO energy levels, which are essential for understanding the charge injection and transport properties of the material in an electronic device.[18][19]
Instrumentation: Potentiostat with a three-electrode cell (working electrode, reference electrode, counter electrode).
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cyclic Voltammetry (CV): Perform CV by scanning the potential to measure the oxidation and reduction potentials of the compound.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels from the onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Structure-Property Relationships
The data gathered from the characterization protocols allow for the establishment of crucial structure-property relationships. By systematically varying the 'R' group on the amide moiety, one can tune the material's properties.
Figure 3: Correlation between molecular structure modification and material properties.
-
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -NO₂, -CN, -Br) tends to lower both the HOMO and LUMO energy levels. This can facilitate electron injection in OLEDs and often leads to a red-shift in the emission spectrum. EWGs can also increase thermal stability through stronger intermolecular interactions.
-
Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OCH₃, -N(CH₃)₂) tends to raise the HOMO and LUMO energy levels, potentially leading to a blue-shift in the emission spectrum.
By creating a small library of these derivatives, researchers can map out these relationships and rationally design materials with specific, targeted properties for their desired application.
Conclusion and Future Outlook
The this compound scaffold represents a promising platform for the development of novel organic materials. The synthetic and characterization protocols outlined in this guide provide a robust framework for researchers to explore this chemical space. The ability to systematically tune the photophysical, thermal, and electrochemical properties through straightforward chemical modification makes these compounds highly attractive for applications in organic electronics and beyond.
Future work should focus on expanding the library of derivatives to include a wider range of functional groups and exploring their performance in prototype devices such as OLEDs. This will allow for a direct correlation between the measured material properties and the ultimate device performance, closing the loop on the materials design cycle.
References
-
Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]
-
Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of organic materials for electronic device applications Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: The Role of Pyridine Derivatives in Advanced Chemical Synthesis Source: Balaji Amines URL: [Link]
-
Title: Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells Source: RSC Publishing URL: [Link]
-
Title: Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: MDPI URL: [Link]
-
Title: Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes Source: ACS Omega URL: [Link]
-
Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Source: IIT Kanpur URL: [Link]
-
Title: A guide for the characterization of organic electrochemical transistors and channel materials Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Pyridines deep dive: Applications and side effects | Blog Source: Chempanda URL: [Link]
-
Title: Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion Source: ChemRxiv URL: [Link]
-
Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® Source: TA Instruments URL: [Link]
-
Title: In-situ/operando characterization techniques for organic semiconductors and devices Source: Journal of Semiconductors URL: [Link]
-
Title: Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells Source: ResearchGate URL: [Link]
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Title: (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... Source: ResearchGate URL: [Link]
-
Title: Electrical Characterization of Organic Electronic Materials and Devices Source: Wiley URL: [Link]
-
Title: Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe Source: ResearchGate URL: [Link]
-
Title: Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes Source: PMC - NIH URL: [Link]
-
Title: Electrical Characterization of Organic Electronic Materials and Devices Source: ResearchGate URL: [Link]
-
Title: Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates Source: PMC - NIH URL: [Link]
-
Title: STA or DSC and TGA – is Combination the Key? Source: NETZSCH Analyzing & Testing URL: [Link]
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]
-
Title: Improved Solvatochromism and Quantum Yields in Acridine through Polarity-Enhanced π-Conjugation Source: PubMed URL: [Link]
-
Title: Use of thermal analysis techniques (TG-DSC) for the characterization of diverse organic municipal waste streams to predict biological stability prior to land application Source: PubMed URL: [Link]
-
Title: A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact Source: ACS Publications URL: [Link]
-
Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines Source: MDPI URL: [Link]
- Title: Process for manufacturing cyclopropylamine Source: Google Patents URL
-
Title: CompChem.07.07 Excited Electronic States: Solvatochromism Source: YouTube URL: [Link]
-
Title: Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture Source: ChemRxiv URL: [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Cyclopropylpyridin-3-amine and its Analogs as Potential Kinase Inhibitors
Introduction: The Rationale for Screening 2-Cyclopropylpyridin-3-amine in Kinase Biology
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a cyclopropyl group, as seen in this compound, introduces a three-dimensional element that can provide unique steric and electronic properties, potentially leading to high-affinity and selective interactions with biological targets.[1][2] Such compounds are of significant interest in drug discovery, particularly in the realm of kinase inhibitors, where subtle structural modifications can dramatically alter potency and selectivity.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer and inflammatory disorders.[5][6] Therefore, identifying novel small molecules that can modulate kinase activity is a primary objective in modern drug development.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to identify and characterize potential kinase inhibitors based on the this compound scaffold. We will focus on a robust, luminescence-based assay methodology that is well-suited for large-scale screening campaigns.[7][8][9]
Assay Principle: The Luminescence-Based Kinase Assay (Kinase-Glo® as an Exemplar)
To screen for inhibitors of a specific kinase, a common and highly effective HTS method is the Kinase-Glo® Luminescent Kinase Assay.[8][9] This assay is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The principle is elegantly simple: active kinases consume ATP, leading to a decrease in the available ATP pool. The Kinase-Glo® reagent contains luciferase, an enzyme that produces light in the presence of ATP.[6] Therefore, the luminescent signal is inversely proportional to the kinase activity.[6] In the presence of an effective inhibitor, kinase activity is reduced, less ATP is consumed, and a higher luminescent signal is produced.[10]
This "add-mix-read" format is homogenous, meaning it does not require separation or washing steps, making it highly amenable to automated HTS.[7][11] Its high sensitivity and broad dynamic range make it a reliable choice for primary screening of large compound libraries.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the overall workflow for a high-throughput screening campaign to identify kinase inhibitors.
Caption: Competitive inhibition of kinase activity by this compound.
Conclusion and Forward Look
The protocol outlined in this application note provides a robust framework for conducting high-throughput screening of this compound and its analogs against a kinase target of interest. The luminescence-based assay offers a sensitive, reliable, and scalable method for identifying initial hits. It is important to remember that HTS is the first step in a long drug discovery process. [12]Hits identified from the primary screen will require extensive follow-up studies, including:
-
Orthogonal Assays: Confirming activity in a different assay format to rule out assay-specific artifacts.
-
Selectivity Profiling: Screening against a panel of other kinases to determine the inhibitor's selectivity.
-
Mechanism of Action Studies: Elucidating how the compound inhibits the kinase (e.g., ATP-competitive, allosteric).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.
-
Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant cellular context.
By following a systematic and rigorous approach, researchers can leverage HTS to uncover novel kinase inhibitors with the potential to be developed into next-generation therapeutics.
References
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH. (n.d.).
- High throughput screening (HTS). Biological screening. - ChemDiv. (n.d.).
- High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - US. (n.d.).
- High-Throughput Screening - Enamine. (n.d.).
- What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3).
- High-Throughput Screening | Chemical Genomics | Service Cores | IU School of Medicine. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Kinase assays | BMG LABTECH. (2020, September 1).
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- PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences. (n.d.).
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC - NIH. (n.d.).
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed. (2012, August 15).
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (n.d.).
- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay - Promega Corporation. (n.d.).
- 6-Cyclopropyl-3-pyridinamine - CymitQuimica. (n.d.).
- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- (PDF) A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. (n.d.).
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - Research journals - PLOS. (n.d.).
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
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Application Note: A Scalable and Efficient Synthesis of 2-Cyclopropylpyridin-3-amine
Introduction
2-Cyclopropylpyridin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. The development of a robust and scalable synthetic route to this intermediate is of significant interest to researchers and professionals in drug development. This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, starting from the readily available 2-chloro-3-nitropyridine. The described two-step sequence, involving a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro group reduction, is designed for efficiency, scalability, and high yield.
Strategic Approach to Synthesis
The chosen synthetic strategy prioritizes commercially available starting materials, robust and well-understood reaction classes, and straightforward purification procedures suitable for large-scale production.
Rationale for the Synthetic Route
The synthesis commences with 2-chloro-3-nitropyridine, a commodity chemical. The key transformations are:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is selected for its exceptional functional group tolerance and its proven scalability in industrial settings.[1] The use of potassium cyclopropyltrifluoroborate as the cyclopropyl source is advantageous due to its stability, ease of handling as a solid, and high reactivity in cross-coupling reactions.[2][3] This method avoids the preparation and handling of more reactive and potentially unstable organometallic reagents.
-
Chemoselective Nitro Group Reduction: The reduction of the nitro group to the corresponding amine is the final step. Catalytic transfer hydrogenation using formic acid as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is a highly effective and chemoselective method.[1][4] This approach is particularly suitable for substrates containing sensitive functional groups like the cyclopropyl ring, as it typically proceeds under mild conditions and avoids the high pressures of gaseous hydrogen, enhancing operational safety on a larger scale.[5]
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic route for this compound.
Detailed Experimental Protocols
PART 1: Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of the intermediate, 2-cyclopropyl-3-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100 g scale) | Moles | Purity |
| 2-Chloro-3-nitropyridine | 158.54 | 100.0 g | 0.631 | >98% |
| Potassium Cyclopropyltrifluoroborate | 148.00 | 112.0 g | 0.757 | >97% |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 1.42 g | 0.0063 | >98% |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.53 | 5.18 g | 0.0126 | >98% |
| Potassium Phosphate Tribasic (K₃PO₄) | 212.27 | 268.0 g | 1.26 | >98% |
| Toluene | - | 1.0 L | - | Anhydrous |
| Deionized Water | - | 100 mL | - | - |
Equipment:
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: To the 2 L three-necked flask, add 2-chloro-3-nitropyridine (100.0 g, 0.631 mol), potassium cyclopropyltrifluoroborate (112.0 g, 0.757 mol), palladium(II) acetate (1.42 g, 0.0063 mol), SPhos (5.18 g, 0.0126 mol), and potassium phosphate (268.0 g, 1.26 mol).
-
Solvent Addition and Degassing: Add toluene (1.0 L) and deionized water (100 mL) to the flask. Degas the mixture by bubbling nitrogen through the solution for 30 minutes while stirring.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add 500 mL of water and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, 2-cyclopropyl-3-nitropyridine, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a yellow solid.
PART 2: Step-by-Step Protocol for Nitro Group Reduction
This protocol details the synthesis of the final product, this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 80 g scale) | Moles | Purity |
| 2-Cyclopropyl-3-nitropyridine | 164.16 | 80.0 g | 0.487 | >95% |
| Palladium on Carbon (10 wt. %) | - | 4.0 g | - | - |
| Formic Acid (HCOOH) | 46.03 | 112.0 mL | 2.96 | >98% |
| Ethyl Acetate (EtOAc) | - | 800 mL | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
Equipment:
-
2 L round-bottom flask with a magnetic stirrer and reflux condenser.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: To the 2 L round-bottom flask, add 2-cyclopropyl-3-nitropyridine (80.0 g, 0.487 mol) and ethyl acetate (800 mL). Stir to dissolve.
-
Catalyst Addition: Carefully add 10% palladium on carbon (4.0 g) to the solution.
-
Reagent Addition: Slowly add formic acid (112.0 mL, 2.96 mol) to the stirred suspension. The addition is exothermic, and a gentle reflux may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 70-75 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (2 x 100 mL).
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the filtrate until the effervescence ceases and the pH of the aqueous layer is ~8.
-
Extraction and Concentration: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude this compound.
PART 3: Purification of this compound
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford the pure product as a crystalline solid. For large-scale operations, controlled cooling rates and seeding can improve crystal size and purity.[6][7]
Column Chromatography Protocol:
For highly pure material, flash column chromatography can be employed. Due to the basic nature of the amine, tailing on silica gel can be an issue.[8]
-
Prepare a slurry of silica gel in the initial eluent (e.g., hexane/ethyl acetate 9:1 with 0.5% triethylamine).
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (containing 0.5% triethylamine) to isolate the pure product. The use of amine-functionalized silica can also be an effective alternative.[9][10][11]
Process Optimization and Safety Considerations
Workflow Diagram
Sources
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- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Reddit - The heart of the internet [reddit.com]
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- 11. sorbtech.com [sorbtech.com]
Quantitative Analysis of 2-Cyclopropylpyridin-3-amine: A Comprehensive Guide to Chromatographic Methods and Validation
An Application Note and Protocol Guide
Abstract
This guide provides detailed analytical methods for the precise and reliable quantification of 2-Cyclopropylpyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical agents. We present a primary, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control and stability testing. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for impurity profiling and structural confirmation. This document is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, explanations of methodological choices, and a comprehensive method validation strategy based on ICH guidelines.
Introduction: The Analytical Imperative
This compound is a substituted pyridinamine, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis.[1][2] The unique structural combination of a pyridine ring, a primary amine, and a cyclopropyl group makes it a valuable building block for active pharmaceutical ingredients (APIs).[3] Given its role as a critical intermediate, ensuring the purity, potency, and stability of this compound is paramount. The development and validation of robust analytical methods are therefore essential for quality control throughout the manufacturing process.[4]
This document serves as a practical guide, grounded in established analytical principles, to empower researchers with the tools for accurate quantification. We will explore two complementary chromatographic techniques, explaining the rationale behind parameter selection to ensure method suitability and reliability.
Physicochemical Properties of this compound
Understanding the molecule's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Rationale for Analytical Method |
| Molecular Formula | C₈H₁₀N₂ | --- |
| Molecular Weight | 134.18 g/mol | Suitable for both HPLC and GC-MS analysis. |
| Structure | Pyridine ring with amine and cyclopropyl substituents | The pyridine ring contains a strong chromophore, making it ideal for UV detection in HPLC. The primary amine group can be reactive and may require derivatization for optimal GC performance. |
| Polarity | Predicted to be moderately polar | Amenable to reversed-phase chromatography, where it will interact with a non-polar stationary phase. |
| Volatility | Predicted to be semi-volatile | Sufficiently volatile for GC analysis, especially with appropriate inlet temperatures. |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high precision, robustness, and suitability for non-volatile and thermally sensitive compounds. For this compound, its aromaticity provides strong UV absorbance, making this the method of choice for routine quantification.[5][6]
Principle of Separation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. This compound, being moderately polar, will be retained on the column and will elute at a characteristic time when the mobile phase strength is increased (by increasing the organic solvent percentage). The use of an acidic buffer in the mobile phase is critical; it protonates the basic amine and pyridine nitrogen, ensuring a single ionic species and preventing peak tailing by minimizing interactions with residual silanols on the silica-based column packing.[7]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Formic acid (or Potassium Phosphate Monobasic for buffer).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Reagent and Standard Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | Industry standard for reversed-phase separation of small molecules. |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in H₂O and B: 0.1% Formic Acid in ACN | Provides good peak shape for the basic analyte and allows for efficient elution and column cleaning. |
| Gradient Program | 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B | A standard gradient that allows for elution of the analyte and removal of more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Detection Wavelength | 265 nm | The pyridine chromophore is expected to have a strong absorbance maximum in this region. A DAD detector can be used to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential for column overload. |
Workflow for HPLC Analysis:
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique that provides both quantitative data and structural information from the mass spectrum. It is particularly useful for identifying volatile impurities. While direct injection of primary amines is possible, derivatization is often recommended to improve peak shape and thermal stability.[8]
Principle of Analysis
The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. As components elute, they are ionized (typically by electron impact, EI), fragmented in a reproducible pattern, and detected by a mass spectrometer. The fragmentation pattern serves as a "fingerprint" for compound identification.[9]
Experimental Protocol: GC-MS with Derivatization
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity Helium (carrier gas).
-
Reagents for derivatization: Trifluoroacetic anhydride (TFAA) and a suitable solvent like Dichloromethane (DCM).
-
Autosampler vials with inserts.
Sample Preparation and Derivatization:
-
Rationale for Derivatization: The primary amine of this compound can interact with active sites in the GC inlet and column, leading to peak tailing. Derivatizing the amine to a less polar, more stable trifluoroacetamide with TFAA mitigates this issue, resulting in sharper, more symmetrical peaks.[8]
-
Procedure: a. Prepare a ~1 mg/mL solution of the sample or standard in DCM. b. To 100 µL of this solution in a vial, add 100 µL of TFAA. c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition | Justification |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to elute the derivatized analyte and clean the column of heavier components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for EI ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion of the derivative and its key fragments. |
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Method Validation Strategy (ICH Q2(R2))
Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed according to regulatory guidelines such as ICH Q2(R2) to ensure the integrity of the data generated.[10]
Summary of Validation Parameters for the HPLC Assay Method:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity analysis (via DAD) > 99.0%; Baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% at a minimum of three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area and retention time RSDs remain within system suitability limits when parameters like pH, flow rate, or temperature are varied slightly. |
Protocol: Linearity Study
-
Prepare at least five standard solutions of this compound spanning the analytical range (e.g., 80% to 120% of the target concentration).
-
Inject each standard solution in triplicate.
-
Record the peak area for the analyte in each chromatogram.
-
Plot a graph of the mean peak area versus the known concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Caption: Interrelationship of key analytical method validation parameters.
References
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-
Mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Chavare, S. D. (2018). Analytical method validation: A brief review. Rasayan Journal of Chemistry, 11(2), 642-649. Available at: [Link]
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Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces | Request PDF - ResearchGate. Available at: [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-6. Available at: [Link]
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GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]
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HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. Available at: [Link]
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ICH Q2(R2) Validation of Analytical Procedures - FDA. (2023). Available at: [Link]
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Robbins, G. D., & Bullin, J. A. (1980). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
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Al-Zahrani, H. A. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(1), 934-944. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (2023). Pharmaguideline. Available at: [Link]
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Pawełczyk, E., & Szymańska, B. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 251-256. Available at: [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/10/
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of GXP Compliance. Available at: [Link]
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Thomson, R. J., & Do, H. Q. (2011). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 133(26), 10036-10039. Available at: [Link]
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Analytical methods used to quantify amine oxidation. - ResearchGate. Available at: [Link]
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Tsiropoulos, N. G., & Liapis, G. (2018). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. Analytica, 3(4), 29. Available at: [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Chemistry, 2018, 1-10. Available at: [Link]
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Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. Available at: [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]
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CYCLOPROPYLAMINE - Ataman Kimya. Available at: [Link]
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Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. Available at: [Link]
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2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem. Available at: [Link]
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Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE | Request PDF - ResearchGate. Available at: [Link]
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Kusch, P. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1164(1-2), 255-263. Available at: [Link]
-
Basic Properties of Amines - Chemistry LibreTexts. (2023). Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 2-Cyclopropylpyridin-3-amine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is paramount. Parallel synthesis has emerged as an indispensable strategy, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[1] The choice of the core chemical scaffold is a critical decision that dictates the chemical space accessible for exploration. 2-Cyclopropylpyridin-3-amine stands out as a particularly valuable building block, merging two "privileged" structural motifs: the cyclopropyl group and the aminopyridine core.
The cyclopropane ring is far more than a simple saturated carbocycle; its unique stereoelectronic properties make it a powerful tool in medicinal chemistry.[2] The inherent ring strain leads to shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, contributing to increased metabolic stability and reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.[3][4][5] Strategically, it is often employed to enhance potency, improve metabolic profiles, and provide conformational rigidity, locking a molecule into a bioactive conformation.[2][6]
The aminopyridine moiety is a cornerstone of many successful pharmaceuticals, acting as a versatile hydrogen bond donor and acceptor and serving as a bioisostere for other aromatic systems. Its derivatization allows for fine-tuning of physicochemical properties such as solubility and pKa. The combination of these two motifs in this compound provides a robust starting point for creating libraries of novel compounds with desirable drug-like properties. This guide provides detailed protocols and the underlying scientific rationale for leveraging this scaffold in high-throughput parallel synthesis campaigns.
The Parallel Synthesis Workflow: A Strategic Overview
Parallel synthesis is a systematic approach to producing large libraries of discrete compounds simultaneously.[7] The core principle involves taking a common intermediate, in this case, this compound, and reacting it with a diverse set of building blocks in a spatially separated format, such as a 96-well microtiter plate. This process is ideally suited for automation and is followed by high-throughput purification and analysis to ensure the quality of the compound library destined for biological screening.
Caption: High-level workflow for parallel synthesis using a common scaffold.
Core Application I: High-Throughput Amide Coupling
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, valued for its stability and prevalence in biological systems.[8] The primary amine of this compound serves as an excellent nucleophile for coupling with a library of carboxylic acids, rapidly generating a diverse set of amides.
Causality Behind the Protocol: Activating the Carboxylic Acid
Direct condensation of an amine and a carboxylic acid is generally unfavorable. The reaction is driven by first activating the carboxylic acid to create a highly reactive intermediate susceptible to nucleophilic attack by the amine.[9] Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) achieve this by forming an activated ester or a reactive O-acylisourea intermediate, respectively.[9][10] The inclusion of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Caption: Simplified mechanism of carboxylic acid activation for amide coupling.
Protocol: Parallel Amide Synthesis in a 96-Well Plate
This protocol is designed for the synthesis of 96 unique amides in a standard 96-well, 2 mL deep-well plate.
1. Reagent Preparation:
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF (N,N-Dimethylformamide).
-
Carboxylic Acid Library: Prepare 0.2 M stock solutions of 96 diverse carboxylic acids in anhydrous DMF in a separate 96-well plate.
-
Coupling Reagent Stock: Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
Base Stock: Prepare a 0.6 M solution of DIEA in anhydrous DMF.
2. Automated Reagent Dispensing:
-
Using an automated liquid handler (or manual multichannel pipette), dispense 250 µL (0.05 mmol) of the Amine Stock Solution into each well of the reaction plate.
-
Dispense 250 µL (0.05 mmol, 1.0 equiv) of each unique carboxylic acid from the library plate into the corresponding well of the reaction plate.
-
Add 250 µL (0.06 mmol, 1.2 equiv) of the HATU stock solution to each well.
-
Add 250 µL (0.15 mmol, 3.0 equiv) of the DIEA stock solution to each well. The total volume in each well will be 1 mL.
3. Reaction Incubation:
-
Seal the 96-well reaction plate securely with a cap mat.
-
Place the plate on an orbital shaker at room temperature.
-
Allow the reactions to proceed for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a few wells for LC-MS analysis.
4. Quenching and Work-up (Optional, depends on purification method):
-
Add 500 µL of water to each well to quench the reaction.
-
The crude reaction mixtures can be submitted directly for high-throughput purification.
Data Presentation: Representative Amide Library
| Well ID | Carboxylic Acid Input | Expected Product Structure | Yield (%) | Purity (%) |
| A1 | Benzoic Acid | N-(2-cyclopropylpyridin-3-yl)benzamide | 85 | >95 |
| A2 | Acetic Acid | N-(2-cyclopropylpyridin-3-yl)acetamide | 92 | >98 |
| A3 | 4-Fluorobenzoic Acid | N-(2-cyclopropylpyridin-3-yl)-4-fluorobenzamide | 88 | >95 |
| A4 | Thiophene-2-carboxylic acid | N-(2-cyclopropylpyridin-3-yl)thiophene-2-carboxamide | 79 | >90 |
| A5 | Cyclohexanecarboxylic acid | N-(2-cyclopropylpyridin-3-yl)cyclohexanecarboxamide | 95 | >98 |
Core Application II: High-Throughput Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust and versatile C-C bond-forming reaction, essential for constructing biaryl and heteroaryl structures common in pharmaceuticals.[11] While this compound itself is not a direct partner, a halogenated derivative (e.g., 2-bromo- or 2-chloro-X-cyclopropylpyridin-3-amine) is an ideal substrate for coupling with a library of boronic acids or esters. This application note assumes the use of a pre-halogenated scaffold.
Causality Behind the Protocol: The Palladium Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex. The cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine scaffold, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Protocol: Parallel Suzuki Coupling in a 96-Well Plate
This protocol assumes the starting material is 5-bromo-2-cyclopropylpyridin-3-amine .
1. Reagent Preparation:
-
Scaffold Stock Solution: Prepare a 0.2 M solution of 5-bromo-2-cyclopropylpyridin-3-amine in 1,4-dioxane.
-
Boronic Acid Library: Dispense 0.06 mmol (1.2 equiv) of 96 diverse solid boronic acids into the wells of the reaction plate.
-
Catalyst/Ligand Stock: Prepare a stock solution containing Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.0025 M) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.006 M) in 1,4-dioxane.
-
Base: Use solid K₃PO₄ (potassium phosphate).
2. Reaction Setup:
-
To each well containing the solid boronic acid, add 100 mg (0.1 mmol, 2.0 equiv) of powdered K₃PO₄.
-
Dispense 250 µL (0.05 mmol, 1.0 equiv) of the scaffold stock solution into each well.
-
Dispense 500 µL of the Catalyst/Ligand stock solution into each well.
-
Seal the reaction plate with a septum cap mat.
-
Purge the plate with an inert gas (Argon or Nitrogen) for 15 minutes.
3. Reaction Incubation:
-
Place the sealed and purged plate on a heating block with shaking at 80-100 °C for 12-18 hours.
4. Work-up:
-
Cool the plate to room temperature.
-
Add 1 mL of ethyl acetate to each well.
-
Filter the contents of each well through a filter plate (e.g., a pad of Celite) to remove the palladium catalyst and inorganic salts.
-
The filtrate, containing the crude product, is collected in a new plate and concentrated in vacuo before purification.
High-Throughput Purification: Ensuring Library Quality
The success of a screening campaign relies on the purity of the tested compounds. Mass-triggered preparative HPLC (High-Performance Liquid Chromatography) is the industry standard for purifying compound libraries.[13][14]
The crude product from each well is automatically injected onto an HPLC column. The eluent is monitored by a mass spectrometer, which detects the target mass of the expected product. When the target mass is detected, the system diverts the eluent containing the pure compound into a collection vial or a specific well of a collection plate. This process is repeated for every well of the crude library plate.[15] Alternative methods include the use of scavenger resins, which are solid supports functionalized to bind and remove excess reagents or byproducts.[16]
Caption: Workflow for mass-triggered automated purification of a compound library.
Conclusion
This compound is a potent building block for parallel synthesis, offering a direct route to novel chemical entities incorporating the advantageous cyclopropyl and aminopyridine motifs. Its utility in robust, high-throughput reactions like amide coupling and as a platform for further functionalization via Suzuki-Miyaura coupling makes it a strategic asset for any medicinal chemistry program. By employing the automated workflows and detailed protocols outlined in these notes, research organizations can significantly accelerate their discovery pipelines, efficiently generating high-quality compound libraries to identify the next generation of therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
-
Krbavčič, A., et al. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
- Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
-
Chad's Prep. 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]
-
Kinzel, T., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Zuegg, J., et al. High-Throughput Purification of Single Compounds and Libraries. ACS Combinatorial Science. Available at: [Link]
-
Pasetes, C., et al. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics. Chemistry & Biology. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Lindsley, C.W., et al. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Telvekar, V.N. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]
-
Raders, S.M., et al. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Available at: [Link]
-
Apollo. The Use of High-Throughput Experimentation to Accelerate the Development of Methods for Complex Amine Synthesis. Available at: [Link]
-
Shimadzu Scientific Instruments. Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]
-
Li, A.Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]
-
MDPI. Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. Available at: [Link]
-
SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
-
The Organic Chemistry Tutor. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Hu, T., et al. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Agudo-Álvarez, S., et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropylpyridin-3-amine
Welcome to the technical support guide for the synthesis of 2-Cyclopropylpyridin-3-amine. This molecule is a valuable building block in medicinal chemistry and drug development, often appearing as a key fragment in pharmacologically active compounds.[1] However, its synthesis, particularly via cross-coupling methods, can present unique challenges.
This guide is structured to provide direct, actionable advice based on established chemical principles and field-proven experience. We will move beyond simple procedural steps to explore the causality behind common issues, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Troubleshooting Guide
The most common and robust laboratory approach to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically uses an accessible starting material, such as 2-chloro-3-aminopyridine, and couples it with cyclopropylboronic acid. The following troubleshooting guide is framed around this critical transformation.
Q1: My Suzuki coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
This is the most frequent issue encountered. The culprit is almost always an inefficient or deactivated catalytic system, often exacerbated by the specific nature of the aminopyridine substrate.
Causality: The catalytic cycle for a Suzuki coupling relies on a delicate balance between the active Pd(0) species and its various Pd(II) intermediates. The oxidative addition of the C-Cl bond on the electron-rich aminopyridine is often the rate-limiting step and is notoriously difficult compared to C-Br or C-I bonds.[2] Furthermore, the amine functionality on your starting material can act as a competing ligand, coordinating to the palladium center and inhibiting catalytic turnover.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm seeing my desired product, but also a significant amount of 2-aminopyridine (hydrodehalogenation byproduct). Why is this happening?
Hydrodehalogenation (HDH) is a common side reaction in palladium-catalyzed couplings, where the halogen is replaced by a hydrogen atom.
Causality: This side reaction is often promoted by the presence of water or other protic sources in combination with certain bases. It can occur via several pathways, but a common one involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl halide intermediate to produce the dehalogenated arene.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry your base (e.g., K₃PO₄) in an oven before use.
-
Base Selection: While strong bases are needed, some can be more prone to generating Pd-H species. Finely ground K₃PO₄ is often a good balance of reactivity and low HDH. Avoid hydroxide bases unless using specialized ligand systems designed for them.[3]
-
Ligand Choice: Certain bulky phosphine ligands can disfavor the pathways leading to HDH by sterically shielding the metal center. If HDH is persistent, screening ligands like SPhos or XPhos may be beneficial.
Q3: My purification is difficult due to persistent palladium residues and closely-eluting impurities.
Effective purification begins with a clean reaction. However, post-reaction cleanup is critical for obtaining material suitable for downstream applications.
Causality: Palladium catalysts, especially when used at higher loadings, can be difficult to remove completely by standard chromatography. Byproducts like homocoupled boronic acid or starting material dimers can have similar polarities to the desired product.
Purification Protocol:
-
Initial Workup: Upon reaction completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and quench with water or saturated aqueous NH₄Cl.[4]
-
Palladium Removal:
-
Filtration: Pass the crude organic layer through a plug of Celite® or silica gel. This will remove a significant portion of the insoluble palladium black.
-
Scavengers: If palladium residues persist (visible as a grey or black tint in your final product), consider stirring the organic solution with a palladium scavenger resin or a solution of a thiol-containing compound (e.g., N-acetylcysteine) for a few hours before final filtration and concentration.
-
-
Chromatography:
-
Solvent System: A gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol system, is effective.
-
TLC Analysis: Carefully analyze your crude mixture by TLC to identify the optimal solvent system that provides good separation between your product (often UV-active and may stain with ninhydrin) and key impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for coupling with 2-chloro-3-aminopyridine?
There is no single "best" system, as the optimal choice depends on scale, purity requirements, and cost. However, for challenging C-Cl bond activations on electron-rich pyridines, modern biarylphosphine ligands are indispensable.
Causality: First-generation ligands like PPh₃ are generally ineffective for this transformation.[2] You require ligands that are both sterically bulky and highly electron-donating. The bulk facilitates the reductive elimination step, while the electron-donating character promotes the initial, difficult oxidative addition of the C-Cl bond to the Pd(0) center.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended Base | Key Advantages & Considerations |
| Pd₂(dba)₃ | RuPhos | 1-3% Pd | NaOtBu, K₃PO₄ | Excellent for primary amines; highly active but can be air-sensitive.[4] |
| Pd(OAc)₂ | BrettPhos | 2-4% Pd | K₃PO₄, Cs₂CO₃ | Often effective for sterically hindered or heteroaryl amines.[4][5] |
| G3-Palladacycle | SPhos | 1-2% Pd | K₃PO₄, K₂CO₃ | Precatalyst is air-stable, forms active Pd(0) efficiently. Good general choice. |
| G4-Palladacycle | XPhos | 1-2% Pd | K₃PO₄, Cs₂CO₃ | Highly active and robust precatalyst, often successful when others fail. |
Q2: My reaction seems to stall after 50-60% conversion. Should I just increase the temperature or reaction time?
While extending time or increasing temperature can sometimes drive a sluggish reaction to completion, stalling often points to catalyst deactivation rather than slow kinetics.
Causality: The active Pd(0) catalyst can be deactivated over the course of the reaction. This can happen through oxidation by trace air, formation of inactive palladium clusters (palladium black), or irreversible binding by impurities or the product itself. The aminopyridine product, like the starting material, can coordinate to the palladium and slow down catalysis at higher concentrations.
Decision Pathway for Stalled Reactions:
Caption: Decision pathway for stalled reactions.
Q3: Are there viable alternative synthetic routes that avoid palladium?
While palladium catalysis is the most versatile method, other strategies exist, though they may have their own limitations.
-
Ullmann Condensation: This classic copper-catalyzed reaction can form C-N and C-C bonds.[6][7] However, it typically requires much higher temperatures (>150 °C) and stoichiometric amounts of copper, making it less functional group tolerant and generating more metallic waste.[6][7] It is generally less efficient for this specific transformation than modern palladium catalysis.
-
Nucleophilic Aromatic Substitution (SNAr): This route is generally not feasible for this target. SNAr on a pyridine ring requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine) to sufficiently activate the ring for nucleophilic attack. The -NH₂ group at the 3-position is electron-donating, deactivating the ring towards SNAr.
Appendix: Standard Laboratory Protocol
This protocol is a representative starting point for optimization.
Synthesis of this compound via Suzuki Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 equiv) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution) via syringe.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the 2-chloro-3-aminopyridine starting material.[4]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.[4] Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents.
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? BenchChem.
- Optimization of Buchwald-Hartwig amin
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Buchwald-Hartwig Amin
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Technical Support Center: Buchwald-Hartwig Amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. RSC Publishing.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann Reaction | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Guide: Purification & Handling of 2-Cyclopropylpyridin-3-amine
Introduction
The synthesis and purification of 2-Cyclopropylpyridin-3-amine presents a unique set of challenges derived from its electronic structure. As a 2,3-disubstituted pyridine, this molecule exhibits significant metal-chelating ability, moderate basicity, and specific steric constraints that complicate standard Suzuki-Miyaura coupling workflows.
This guide moves beyond generic protocols to address the specific physicochemical behaviors of this intermediate. We focus on the critical "bottlenecks": removing palladium residues coordinated to the chelating diamine-like motif, separating unreacted halides, and mitigating protodeboronation byproducts.
Module 1: The Impurity Profile & Reaction Context
Before purification, one must understand the input. The standard synthesis involves the Suzuki coupling of 2-bromo-3-aminopyridine (or its protected analogue) with cyclopropylboronic acid .
Common Impurities Table
| Impurity Type | Origin | Physicochemical Characteristic | Removal Strategy |
| Unreacted Halide | Incomplete conversion due to catalyst poisoning or protodeboronation. | Less polar than product; weak base. | Acid-Base Extraction (pH controlled).[1] |
| Protodeboronation Byproduct | Decomposition of cyclopropylboronic acid. | Volatile (Cyclopropane gas) or water-soluble (Boric acid). | Evaporation / Aqueous wash. |
| Palladium-Amine Complex | Pd coordinates to Pyridine-N and Amine-N (bidentate chelation). | Colored (dark/red), co-elutes on silica. | Thiourea scavengers or chemical digestion. |
| Homocoupling Dimers | Oxidative coupling of boronic acids. | Non-polar bi-cyclopropyl species. | Hexane wash / Chromatography. |
Module 2: Critical Purification Workflows
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for: Removing non-basic impurities and unreacted neutral starting materials.
Causality: this compound has a calculated pKa of ~6.8–7.2 (pyridine nitrogen). Impurities like triphenylphosphine oxide (TPPO) or non-basic halides do not protonate at pH 4.0, allowing separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate). Avoid DCM if possible to prevent emulsion formation with basic aqueous layers.
-
Acidification: Extract with 1M HCl (3x).
-
Checkpoint: The product moves to the aqueous phase (yellowish solution). The organic phase contains TPPO, boronic esters, and non-basic organics.
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2x) to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 10–11 using 4M NaOH or saturated K₂CO₃ .
-
Why? Rapid heat generation can degrade the cyclopropyl ring (acid-catalyzed ring opening is rare but possible under hot/strong acid conditions).
-
-
Extraction: Extract the turbid basic aqueous layer with DCM/IPA (9:1) .
-
Tip: The 10% Isopropyl Alcohol (IPA) improves solubility of the polar amine and breaks emulsions.
-
-
Drying: Dry over Na₂SO₄ and concentrate.
Protocol B: Chromatographic Separation (The "Tailing" Fix)
Best for: Final polishing and removing closely eluting isomers.
Issue: Aminopyridines interact strongly with silanol groups on silica gel, causing severe peak tailing and yield loss.
Optimized Solvent System:
-
Base Modifier: 1% Triethylamine (TEA) or 1% NH₄OH in the eluent is mandatory.
-
Gradient: 0%
10% MeOH in DCM (with 1% NH₄OH). -
Alternative: Use amine-functionalized silica cartridges to eliminate the need for liquid modifiers.
Module 3: Palladium Scavenging (The Chelation Problem)
The 2-aminopyridine motif is a known "catalyst poison" that binds Pd tightly. Standard Celite filtration is often insufficient.
Scavenger Efficiency Comparison
| Scavenger Type | Efficiency for 2-Aminopyridines | Protocol Notes |
| Silica-Thiol (Si-SH) | High | Slurry in EtOAc for 4h at 50°C. Filter. |
| Activated Carbon (Darco) | Moderate | Requires high loading (50 wt%); yield loss via adsorption. |
| Thiourea / Polymer | Very High | Best for bidentate ligands. Use MP-TMT resin. |
Recommended Workflow:
-
Dissolve crude in THF/MeOH (1:1).
-
Add SiliaMetS® Thiol or MP-TMT (4 equivalents relative to Pd loading).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45µm PTFE pad.
Module 4: Troubleshooting & Logic Visualization
Visualizing the Purification Logic
Caption: Decision tree for the purification of this compound, prioritizing bulk impurity removal via extraction before polishing.
Frequently Asked Questions (FAQ)
Q1: My product is streaking on the TLC plate even with MeOH/DCM. How do I fix this?
-
A: This is due to the basic nitrogen interacting with the acidic silica. Pre-soak your TLC plate in the eluent containing 5% Triethylamine and dry it before spotting. For the column, ensure 1% NH₄OH or TEA is present in both solvent A and B.
Q2: I see a persistent impurity at roughly the same Rf. What is it?
-
A: If you used 2-bromo-3-aminopyridine, the impurity is likely the unreacted starting material. Their polarities are very similar.
-
Fix: Use Protocol A (Acid-Base) . The pKa difference between the cyclopropyl product (more basic due to alkyl donation) and the halogenated starting material (less basic due to electron withdrawal) allows for separation if you carefully titrate the extraction pH (extract product at pH 4-5, leave halo-pyridine in organic, though this is difficult; better to rely on the lipophilicity change).
-
Alternative: Derivatize the amine with acetic anhydride, separate the amide, and hydrolyze back (last resort).
-
Q3: The cyclopropyl ring seems unstable. Can I use strong acid?
-
A: Cyclopropyl groups on pyridines are generally robust compared to phenyl-cyclopropanes. However, avoid boiling in concentrated HCl. Standard workup with 1M HCl at room temperature is safe.
Q4: Why is my yield low after the Suzuki coupling?
-
A: Protodeboronation of cyclopropylboronic acid is the primary culprit.
-
Fix: Use Cyclopropylboronic acid pinacol ester instead of the free acid.
-
Fix: Add the base after the catalyst and halides are mixed.
-
Fix: Use a "water-rich" solvent system (e.g., Toluene/Water 3:1) with Pd(dppf)Cl₂ or Pd(OAc)₂/PCy₃ which are robust for this transformation [1][2].
-
References
- Deng, X. et al. "Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl Bromides." Journal of Organic Chemistry. (Standard Suzuki protocols for cyclopropylboronic acids).
-
ChemicalBook. "this compound Properties and Safety." ChemicalBook Database. Link
- Vertex AI Search. "Separation of aminopyridines from boronic acid residues.
(Note: Specific pKa and solubility data are extrapolated from structural analogues 2-aminopyridine and 6-cyclopropylpyridin-3-amine due to the novelty of the specific 2,3-isomer.)
Sources
Technical Support Center: Stability of 2-Cyclopropylpyridin-3-amine Under Acidic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Cyclopropylpyridin-3-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues, and implement robust experimental protocols.
Introduction: The Chemical Landscape of this compound in Acid
This compound is a valuable building block in medicinal chemistry, combining the rigid, three-dimensional scaffold of a cyclopropyl group with the versatile aminopyridine core.[1] However, the presence of two basic nitrogen atoms (the exocyclic amine and the pyridine ring nitrogen) and a strained cyclopropane ring introduces potential stability concerns when the molecule is subjected to acidic conditions. Understanding these potential liabilities is crucial for designing, executing, and interpreting experiments in areas such as reaction chemistry, formulation development, and analytical method development.
This guide will address the fundamental chemical principles governing the behavior of this compound in acidic media, from protonation equilibria to potential degradation pathways. We will then provide practical, actionable guidance for identifying and mitigating stability issues.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom in this compound is more basic and will be protonated first in acidic conditions?
The relative basicity of the two nitrogen atoms is a critical factor in the molecule's behavior. The exocyclic amino group is generally more basic than the pyridine nitrogen. The pyridine ring is electron-withdrawing, which reduces the electron density on the ring nitrogen, making it less available for protonation. Therefore, in a stepwise addition of acid, the exocyclic amino group will be protonated first to form the corresponding ammonium salt. In strongly acidic solutions, both nitrogens will likely be protonated.
Q2: Is the cyclopropyl ring susceptible to opening under acidic conditions?
The cyclopropyl group is a strained ring system, and its opening is a known chemical transformation. However, this typically requires harsh conditions or specific activation. For many common laboratory acidic conditions (e.g., dilute HCl, TFA in organic solvents at room temperature), the cyclopropyl ring in a simple cyclopropylamine is generally considered stable.[2] The protonation of the adjacent amino group could theoretically influence the electronic structure of the cyclopropyl ring, but significant ring-opening is not expected under standard reaction or analysis conditions. Severe conditions, such as prolonged heating in strong, concentrated acids, may increase the risk of ring cleavage.
Q3: What are the likely modes of degradation for this compound in an acidic solution?
While specific degradation studies on this molecule are not extensively reported in the literature, we can anticipate potential degradation pathways based on the chemistry of related structures:
-
Oxidation: The aminopyridine moiety can be susceptible to oxidation, especially in the presence of air (oxygen) and metal ions, which can be accelerated under acidic conditions. This could lead to the formation of colored impurities.
-
Hydrolysis of the Amino Group: Under forcing conditions (e.g., high temperatures and strong acid), the amino group could potentially be hydrolyzed to a hydroxyl group, though this is generally a difficult transformation for aromatic amines.
-
Reaction with Nitrous Acid: If nitrites (sources of nitrous acid) are present in the acidic medium (e.g., from nitric acid or as a contaminant), there is a risk of diazotization of the primary amino group. The resulting diazonium salt can be unstable and lead to a variety of decomposition products.[3]
-
Polymerization/Condensation: Under certain conditions, complex side reactions leading to oligomeric or polymeric materials can occur, often presenting as insoluble particulates or a darkening of the solution.
Q4: What are the recommended storage and handling conditions for this compound and its salts?
To ensure the longevity of your material, we recommend the following:
-
Storage of the Free Base: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[4][5]
-
Handling Solutions: When preparing acidic solutions, do so under an inert atmosphere if possible, especially if the solution will be stored or heated. Use high-purity solvents and acids to avoid contaminants that could catalyze degradation.
-
Storage of Salt Forms: If you have isolated a salt of the compound (e.g., the hydrochloride or trifluoroacetate), it is generally more stable than the free base. However, it should still be stored in a desiccated environment to prevent moisture absorption.
Troubleshooting Guide: Diagnosing Stability Issues
If you suspect that your this compound is degrading in an acidic medium, use the following guide to diagnose the problem.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (e.g., solution turning yellow, brown, or black) | Oxidation of the aminopyridine ring. Formation of conjugated degradation products. | 1. Work under an inert atmosphere: Purge your reaction vessel and solvents with nitrogen or argon. 2. Use degassed solvents. 3. Add an antioxidant: In some applications, a small amount of an antioxidant like BHT may be tolerated. 4. Check for metal contamination: Use high-purity reagents and acid-washed glassware. |
| Appearance of New Peaks in HPLC or TLC Analysis | Chemical degradation of the starting material. | 1. Characterize the new peaks: Use LC-MS to get the mass of the impurities. This can provide clues about the degradation pathway (e.g., an increase of 16 amu might suggest oxidation). 2. Perform a time-course study: Analyze aliquots of your acidic solution at different time points (e.g., 0, 1, 4, 24 hours) to monitor the rate of degradation. 3. Vary the acid: Test the stability in different acids (e.g., HCl, H₂SO₄, TFA, acetic acid) to see if the degradation is acid-specific. |
| Formation of a Precipitate or Insoluble Material | Formation of an insoluble salt. Polymerization or formation of insoluble degradation products. | 1. Check the solubility of the salt: The protonated form of your compound may have different solubility properties. Try different solvents or adjust the concentration. 2. Analyze the precipitate: If possible, isolate the solid and analyze it (e.g., by NMR, IR, or MS) to determine if it is a salt of the starting material or a degradation product. |
| Poor Recovery of Material After Acidic Workup | Partitioning of the protonated compound into the aqueous phase. Degradation during the workup. | 1. Adjust the pH: Before extraction with an organic solvent, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate your compound and increase its solubility in the organic phase. 2. Minimize contact time: Perform the acidic workup as quickly as possible and at a low temperature to reduce the chance of degradation. |
Experimental Protocols for Stability Assessment
To establish a self-validating system for your experiments, we recommend performing a preliminary stability study under your specific acidic conditions.
Protocol 1: Time-Course Stability Study by HPLC
This protocol allows you to quantify the rate of degradation of this compound in a given acidic medium.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or water)
-
High-purity acid (e.g., HCl, TFA)
-
HPLC system with a UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in your chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare the acidic test solution: In a volumetric flask, add a known volume of the stock solution and dilute it with the acidic mobile phase you intend to use or a solution of your acid of interest to the final desired concentration.
-
Initial analysis (T=0): Immediately inject an aliquot of the test solution onto the HPLC and record the chromatogram.
-
Incubate the solution: Store the test solution under the desired conditions (e.g., room temperature, 40°C).
-
Time-point analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot of the test solution onto the HPLC.
-
Data analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of the parent compound versus time.
| Time (hours) | Peak Area of Parent Compound | % Parent Remaining |
| 0 | Initial Area | 100% |
| 1 | Area at 1h | (Area at 1h / Initial Area) x 100 |
| 4 | Area at 4h | (Area at 4h / Initial Area) x 100 |
| 8 | Area at 8h | (Area at 8h / Initial Area) x 100 |
| 24 | Area at 24h | (Area at 24h / Initial Area) x 100 |
| 48 | Area at 48h | (Area at 48h / Initial Area) x 100 |
Table for recording stability data.
Protocol 2: Forced Degradation Study
This protocol helps to rapidly identify potential degradation products.
Materials:
-
This compound
-
Solutions of strong acid (e.g., 1M HCl), strong base (e.g., 1M NaOH), and oxidizing agent (e.g., 3% H₂O₂)
-
Heating block or water bath
-
LC-MS system
Procedure:
-
Prepare separate solutions of this compound in the acid, base, and oxidizing agent.
-
Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Analyze the stressed samples by LC-MS to identify the masses of any new impurities formed. This information can help elucidate the degradation pathways.
Visualizing the Chemistry: Diagrams
Protonation Equilibria
Caption: A conceptual workflow for investigating potential degradation pathways.
References
- U.S. Patent 4,590,292, "Process for the manufacture of cyclopropylamine," issued May 20, 1986.
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]
-
Alkali Metals Limited. (n.d.). 2-AMINO PYRIDINE Material Safety Data Sheet. [Link]
- European Patent EP0205403B1, "Process for the manufacture of cyclopropylamine," issued August 23, 1989.
- Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. John Wiley & Sons.
- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]
-
Ferreira, R. S., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals, 19(2), 208. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1533. [Link]
-
Wikipedia. (2023). 2-Aminopyridine. [Link]
-
Lambert, T. H., & MacMillan, D. W. C. (2021). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 121(10), 5837-5906. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
troubleshooting failed reactions of 2-Cyclopropylpyridin-3-amine
Technical Support Center: 2-Cyclopropylpyridin-3-amine Reaction Troubleshooting
Introduction: The "Perfect Storm" of Reactivity
Subject: this compound (CAS: 1159821-66-5) Core Challenge: This scaffold presents a dual-threat to standard synthetic protocols:
-
Electronic Deactivation: The pyridine ring (electron-deficient) lowers the HOMO energy of the C3-amine, making it a poor nucleophile compared to aniline.
-
Steric Occlusion: The cyclopropyl group at C2 is ortho to the amine. While cyclopropyl is small (
), its rigid bond angles force it into a conformation that effectively shields the amine nitrogen from incoming electrophiles.
This guide addresses the three most common failure modes: Amide Coupling Stalls , Buchwald-Hartwig Catalyst Poisoning , and Regioselectivity Errors .
Part 1: Troubleshooting Amide & Urea Couplings
Symptom: Reaction with carboxylic acids (using EDC/HOBt or HATU) yields <10% product or returns starting material after 24h.
Root Cause: The nucleophilic attack of the amine onto the activated ester is the rate-determining step. The C2-cyclopropyl group creates a "steric wall," preventing the approach of bulky activated intermediates (like OBt esters). Standard coupling reagents often decompose before the slow amine can attack.
Protocol A: The "Acid Chloride" Escalation Do not waste time optimizing carbodiimide (EDC/DCC) conditions. Move directly to high-energy electrophiles.
-
Activation: Convert your carboxylic acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF. Note: Thionyl chloride is often too harsh for complex acids.
-
Solvent: Use DCM or 1,2-Dichloroethane (allows higher temp). Avoid DMF if possible (can promote side reactions with acid chlorides).
-
Base: Use 2,6-Lutidine (non-nucleophilic) instead of Pyridine/TEA.
-
Temperature: Heat to 50°C. The cyclopropyl ring is stable at this temperature.
Protocol B: The "Anionic" Method (For Extremely Difficult Substrates) If the amine is too sterically hindered to attack as a neutral species, you must increase its nucleophilicity by deprotonation.
-
Dissolve this compound in dry THF.
-
Cool to 0°C.
-
Add LiHMDS (1.1 equiv) dropwise. Wait 15 mins. The solution will likely turn dark/red (formation of the amidine anion).
-
Add the Acid Chloride or Isocyanate (for ureas) rapidly.
-
Quench immediately after 10 minutes.
Why this works: The amide anion (
) is a super-nucleophile and is less sensitive to steric bulk than the neutral amine.
Part 2: Troubleshooting Buchwald-Hartwig Cross-Couplings
Symptom: Reaction turns black (Pd precipitation) immediately, or conversion stops at 20%.
Root Cause:
-
Pd-Poisoning: The pyridine nitrogen (N1) is a competitive ligand. It binds to Palladium, displacing phosphines and forming an inactive "Pd-Pyridine" complex.
-
Slow Reductive Elimination: The bulky cyclopropyl group hinders the formation of the C-N bond during the reductive elimination step.
The "Bulky Ligand" Solution: You must use a ligand bulky enough to prevent the pyridine nitrogen from binding to the metal center.
Recommended Catalyst System:
-
Precatalyst: Do NOT use
or . Use BrettPhos Pd G3 or XPhos Pd G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation. -
Ligand: BrettPhos (for primary amines) or tBuBrettPhos .
-
Base: LiHMDS (1.0 M in THF) or NaOtBu . Carbonate bases (
) are often too weak/insoluble for this specific hindered substrate.
Step-by-Step Optimization Table:
| Variable | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Catalyst | Pd(OAc)2 + BINAP | BrettPhos Pd G3 | Prevents N-coordination; G3 scaffolds activate below RT. |
| Base | Cs2CO3 | LiHMDS or LHMDS | Soluble bases are required for hindered substrates to deprotonate the Pd-Amine complex. |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling point; better solubility for polar pyridines. |
| Temp | 80°C | 100°C - 110°C | High barrier to reductive elimination requires thermal energy. |
Part 3: Regioselectivity & Stability
FAQ: Will the cyclopropyl ring open?
-
Acid Stability: The cyclopropyl group on a pyridine ring is surprisingly robust. It survives TFA/DCM (1:1) deprotection cycles. However, avoid boiling in concentrated HCl or
, which can cause hydration to the alcohol or ring opening. -
Radical Stability: Avoid radical halogenation conditions (e.g., NBS/AIBN), as the cyclopropyl methyl position is susceptible to radical opening.
FAQ: N-Alkylation vs. Pyridine Alkylation When using alkyl halides (e.g., Methyl Iodide), reaction often occurs at the Pyridine Nitrogen (N1) rather than the exocyclic amine, yielding the pyridinium salt.
-
Fix: Use Reductive Amination (Aldehyde + STAB) instead of direct alkylation. The steric bulk of the cyclopropyl group actually helps here by discouraging over-alkylation to the tertiary amine.
Visual Troubleshooting Workflows
Diagram 1: Amide Coupling Decision Matrix
Caption: Decision tree for overcoming steric hindrance in amide coupling reactions.
Diagram 2: Buchwald-Hartwig Mechanistic Failure Points
Caption: Visualization of catalyst poisoning mechanism by the pyridine nitrogen.
References
-
Buchwald-Hartwig Coupling of Aminopyridines
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Insight: Establishes BrettPhos as the gold standard for hindered primary amines.
-
Sterically Hindered Amide Synthesis
- Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis.
- Insight: Discusses the limitations of standard coupling agents for hindered substr
-
Ghosez's Reagent Protocol
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids." Chemical Communications.[1]
- Insight: Standard protocol for generating acid chlorides under neutral conditions.
-
-
Cyclopropyl Group Stability
Sources
Technical Support Center: Purification of 2-Cyclopropylpyridin-3-amine
[1]
Ticket ID: #PUR-CPPA-001 Subject: Removing Impurities & Troubleshooting Isolation of 2-Cyclopropylpyridin-3-amine Status: Open / Tier 3 Support Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying This compound presents a unique triad of challenges often underestimated in standard medicinal chemistry workflows:
-
Lewis Basicity: The pyridine nitrogen and exocyclic amine create a "sticky" substrate that chelates transition metals (Pd) and streaks on silica gel.[1]
-
Acid Sensitivity: The strained cyclopropyl ring (
bond angle) is susceptible to ring-opening (homoallyl rearrangement) under strong acidic conditions, limiting standard acid-base extraction protocols.[1] -
Amphoteric Solubility: Its lipophilicity (cyclopropyl) fights its polarity (aminopyridine), often leading to "oiling out" during crystallization.[1]
This guide provides self-validating protocols to resolve these specific failure modes.
Module 1: Palladium Scavenging (The "Dark Product" Issue)
User Issue: "My product is dark brown/black after the Suzuki coupling workup, and NMR shows broad baselines." Root Cause: Aminopyridines are potent bidentate ligands.[1] They chelate residual Palladium (Pd) from the cross-coupling catalyst, rendering standard Celite filtration ineffective.[1]
Troubleshooting & Logic
| Method | Effectiveness | Risk | Recommendation |
| Celite Filtration | Low | Pd leaches into filtrate | Stop. Only removes bulk solids.[1] |
| Activated Carbon | Medium | Low selectivity (yield loss) | Use only if scavengers are unavailable.[1] |
| Thiol-Silica Scavengers | High | Minimal | Primary Recommendation. |
Protocol: Thiol-Derivatized Silica Treatment
Why this works: The sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd coordination, effectively stripping the metal from your API.
-
Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).
-
Loading: Add SiliaMetS® Thiol or equivalent (e.g., QuadraPure™ TU) at 20–50 wt% relative to crude mass.[1]
-
Incubation: Stir at 50°C for 4 hours .
-
Self-Validation: Spot the supernatant on TLC. If the baseline spot (Pd) disappears, scavenging is complete.[1]
-
-
Filtration: Filter through a 0.45 µm PTFE pad or tightly packed Celite.[1]
-
Result: Filtrate should be significantly lighter in color (yellow/orange vs. black).
Module 2: Chromatography (The "Streaking" Band)
User Issue: "The product tails badly on silica gel (Rf 0.2 to 0.5 smear), making separation from impurities impossible."
Root Cause: The basic pyridine nitrogen interacts with acidic silanol groups (
Troubleshooting Logic: The Modifier Switch
You must "mask" the silanols or the amine.
-
Option A: The "Base Wash" (Recommended)
-
Option B: The "Amino-Silica" Column
Visualizing the Chromatography Workflow
Module 3: Acid-Base Extraction (The "Fragile Ring" Protocol)
User Issue: "I tried an HCl wash to remove non-basic impurities, and my yield dropped/NMR shows new aliphatic peaks." Root Cause: The cyclopropyl group is acid-sensitive.[1][3][4] Strong mineral acids (e.g., 6M HCl) can protonate the ring or the adjacent carbon, facilitating ring-opening to a propyl or allyl derivative (homoallyl rearrangement).[1]
The "Safe-Acid" Protocol
Do NOT use pH < 2.[1]0. Use a buffered approach.[1][2][4][5][6][7]
-
Organic Phase: Dissolve crude in EtOAc.
-
Extraction (Acidic): Extract with 0.5 M Citric Acid (pH ~3–4) or 1.0 M HCl (Cold, 0°C) .
-
Wash: Wash the aqueous layer (containing Product-H+) with EtOAc to remove non-basic impurities.[1]
-
Recovery (Basification):
-
Back-Extraction: Extract 3x with DCM or EtOAc. Dry over
.[1][4]
Summary of Physicochemical Data
| Property | Value / Characteristic | Implication for Purification |
| pKa (Pyridine N) | ~6.8 (Predicted) | Protonates easily; amenable to acid/base extraction if controlled. |
| pKa (Amine N) | Not basic (conjugated) | Does not form salts; acts as H-bond donor (streaking).[1] |
| LogP | ~1.5–2.0 | Soluble in EtOAc, DCM, THF.[1] Moderate solubility in ether.[1] |
| Stability | Acid-Labile (Cyclopropyl) | Avoid concentrated HCl, H2SO4. |
| Toxicity | Irritant / Toxic | Handle in fume hood; avoid dust inhalation.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization instead of a column? A: Yes, but aminopyridines often "oil out."[1]
-
Fix: Dissolve in a minimum amount of hot toluene or isopropyl acetate.[1] Add heptane dropwise until cloudy.[1] Let it cool very slowly (wrap the flask in foil). If it oils, scratch the glass or add a seed crystal.
Q2: My NMR shows a triplet at
Q3: Why is my yield >100%? A: You likely have trapped solvent (DCM/EtOAc) in the crystal lattice or residual Pinacol (from boronic ester).[1]
-
Fix: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. If Pinacol persists, wash the solid with pentane/hexane (the product is less soluble than Pinacol).
References
-
Biotage. (2023).[1][8] How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Phenomenex. (2020).[1] Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Ensuring the Stability of 2-Cyclopropylpyridin-3-amine
Welcome to the technical support center for 2-Cyclopropylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a molecule combining a reactive aromatic amine, a pyridine ring, and a strained cyclopropyl group, this compound requires careful handling to prevent decomposition and ensure the integrity of your experimental results. This document provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound has changed color (e.g., from off-white to brown). What is happening and is it still usable?
A change in color, typically darkening, is a common visual indicator of degradation. This is often due to oxidation of the aromatic amine functionality, which can lead to the formation of highly colored polymeric impurities. The amino group on the pyridine ring is susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Whether the material is still usable depends on the extent of degradation and the tolerance of your specific application. For highly sensitive assays, such as in drug development, even minor impurities can significantly alter biological activity or lead to misleading results. We strongly recommend quantifying the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q2: What are the primary degradation pathways for this compound?
Based on the chemical structure, there are three primary pathways of decomposition to be aware of during storage:
-
Oxidative Degradation: The aromatic amine is the most likely site for oxidation. This can occur through reaction with atmospheric oxygen, forming nitro, nitroso, or dimeric/polymeric species. The pyridine ring can also be oxidized to form N-oxides. While the cyclopropyl group can sometimes reduce susceptibility to certain metabolic oxidations, it can also be a site for radical-initiated oxidation, potentially leading to ring-opening.[1]
-
Hydrolytic Degradation: The cyclopropylamine moiety can be susceptible to hydrolysis, particularly under high pH conditions.[2][3] This can lead to the opening of the cyclopropane ring. While typically stable at neutral pH, exposure to strongly acidic or basic conditions during storage or in solution should be avoided.
-
Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light, particularly UV radiation. Photo-oxidation can generate radical species, accelerating the degradation process.
Troubleshooting Guide: Investigating and Preventing Degradation
This section provides structured guidance to identify the cause of suspected degradation and implement corrective actions.
Issue 1: Suspected Degradation in Solid-State Storage
Symptoms:
-
Change in physical appearance (color, texture).
-
Inconsistent results in experiments using the same batch over time.
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solid-state degradation.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action & Explanation |
| Exposure to Oxygen | Action: Store the compound under an inert atmosphere (e.g., argon or nitrogen).Explanation: Oxygen is a key driver of oxidative degradation for aromatic amines. By displacing oxygen with an inert gas, you significantly slow down this decomposition pathway. For long-term storage, aliquoting the material into smaller vials under inert gas can prevent repeated exposure of the entire batch to air. |
| Elevated Temperature | Action: Store at a reduced and controlled temperature. Recommended storage is typically 2-8°C.Explanation: Chemical degradation rates are highly dependent on temperature. Storing the compound in a refrigerator or freezer will reduce the kinetic energy of the molecules and slow the rate of all potential degradation reactions. Avoid repeated freeze-thaw cycles by aliquoting. |
| Exposure to Light | Action: Store in an amber vial or a container completely shielded from light.Explanation: Photons can provide the activation energy for degradation reactions, particularly photo-oxidation. Storing in a dark location or using light-blocking containers is a simple and effective preventative measure. |
| Moisture/Humidity | Action: Store in a desiccator or a dry box. Ensure the container is tightly sealed.Explanation: Amines can be hygroscopic. Absorbed moisture can facilitate hydrolytic degradation pathways, especially if the compound is stored at non-neutral pH. |
| Incompatible Container Material | Action: Use glass vials with PTFE-lined caps.Explanation: Avoid storing in plastic containers that may leach plasticizers or other reactive compounds. Ensure caps have an inert liner to prevent interaction between the compound and the cap material. |
Protocols for Stability Assessment
To proactively ensure the stability of your this compound, you can perform forced degradation studies. These studies intentionally stress the compound to identify likely degradation products and establish a stability-indicating analytical method.[4][5][6]
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Step-by-Step Methodology:
-
Initial Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Optimize the gradient to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
-
Forced Degradation Studies: [4][5][7]
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[2][3]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 48 hours, then dissolve.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Method Validation:
-
Analyze the stressed samples using your developed HPLC method.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
Assess peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Caption: Workflow for developing a stability-indicating method.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows reaction kinetics.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen. |
| Light | Protect from Light (Amber Vials) | Avoids photodegradation. |
| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and degradation from absorbed moisture.[8] |
| Container | Glass Vial with PTFE-lined Cap | Ensures inert storage environment. |
| Handling | Aliquot into smaller quantities | Minimizes repeated exposure of the bulk material to atmospheric conditions. |
By adhering to these guidelines and proactively assessing the stability of your material, you can ensure the reliability and reproducibility of your research involving this compound.
References
- BenchChem. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- National Energy Technology Laboratory. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from a website on pharmaceutical sciences.
- Rani, S., & Singh, A. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 63-72.
- Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Burrows, A. D., et al. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- P, S., & P, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039.
- Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(23), 13394-13402.
- ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.
- Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3019.
- Mariella, R. P., Peterson, L. F. A., & Ferris, R. C. (1948). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 70(4), 1494-1496.
- Léonard, G. (2022). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
- Alkhaffaf, S. I., & Joule, J. A. (1994). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine.
- CymitQuimica. (n.d.). CAS 1159821-66-5: 6-Cyclopropyl-3-pyridinamine.
- Morken, A. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18413-18426.
- Kumar, S., & Singh, V. K. (2022). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 87(5), 3749-3759.
- ChemicalBook. (n.d.). This compound | 1417519-28-8.
- Apollo Scientific. (n.d.). 1159821-66-5 Cas No. | 6-Cyclopropylpyridin-3-amine.
- Morken, A. K., et al. (2021). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Energy & Fuels, 35(15), 11779-11795.
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- BLD Pharm. (n.d.). 1159821-66-5|6-Cyclopropylpyridin-3-amine.
- Kim, H. Y., & Walsh, P. J. (2019).
- BLD Pharm. (n.d.). 878805-25-5|3-Cyclopropylpyridin-2-amine.
- Hoffman Fine Chemicals. (n.d.). CAS RN 878805-25-5 | 3-Cyclopropylpyridin-2-amine | MFCD13175917.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 2-Cyclopropylpyridin-3-amine
Ticket ID: #SYN-CYC-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Catalyst Selection & Protocol Optimization for 2-Cyclopropylpyridin-3-amine
Executive Summary: The Synthetic Challenge
You are attempting to synthesize This compound , a critical scaffold in kinase inhibitor discovery. This transformation presents a "Perfect Storm" of three competing synthetic challenges:
-
The "Ortho" Effect: The 2-position of the pyridine ring is sterically hindered, particularly with a substituent at the 3-position.
-
Catalyst Poisoning: The free amine (
) at position 3 and the pyridine nitrogen ( ) are potent Lewis bases that can coordinate to Palladium, displacing ligands and deactivating the catalyst (formation of Pd-black). -
Boronate Instability: Cyclopropylboronic acid is notoriously unstable. It undergoes rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, destroying your nucleophile before it can couple.
This guide provides a self-validating workflow to overcome these failure modes.
Catalyst Selection Matrix
Do not rely on generic "Suzuki conditions" (e.g.,
| Catalyst System | Ligand Class | Recommended For | Pros | Cons |
| Bidentate Ferrocenyl | Baseline Screening | Robust; tolerates some steric bulk; air-stable precatalyst. | Slow oxidative addition on very electron-poor pyridines; difficult to remove residual Fe/Pd. | |
| Bulky Alkyl Phosphine | High Steric Hindrance | High activity; | ||
| XPhos Pd G3 / G4 | Buchwald Biaryl | "Problem" Substrates | Gold Standard. Extremely fast oxidative addition; prevents catalyst poisoning via steric bulk. | Expensive; requires precise stoichiometry. |
| Bulky Alkyl Phosphine | Low Temperature | Can often run at room temp, minimizing protodeboronation. |
Analyst Recommendation: Start with
for cost-efficiency. If yields are <40%, switch immediately to XPhos Pd G3 .
Critical Troubleshooting: The Protodeboronation Trap
The most common failure mode for this specific reaction is not the catalyst, but the boron source. Cyclopropylboronic acid decomposes faster than it couples in standard aqueous carbonate bases.
The Fix: Switch to Potassium Cyclopropyltrifluoroborate (
Visualizing the Failure Mode
Caption: The Kinetic Trap. Using BF3K salts throttles the release of the active boronic acid, preventing the decomposition pathway (Red) from dominating the coupling pathway (Green).
Validated Experimental Protocol
Scenario: Synthesis of this compound from 2-bromo-3-aminopyridine.
Pre-requisites:
-
Substrate: 2-bromo-3-aminopyridine (Preferably Boc-protected as tert-butyl (2-bromopyridin-3-yl)carbamate to prevent catalyst poisoning. If using free amine, increase catalyst loading to 5-10 mol%).
-
Boron Source: Potassium cyclopropyltrifluoroborate (1.5 equiv).
-
Base:
(3.0 equiv) or (3.0 equiv). -
Solvent: Toluene/Water (3:1) or CPME/Water (3:1).
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial, add the aryl bromide (1.0 equiv), Potassium cyclopropyltrifluoroborate (1.5 equiv),
(3.0 equiv), and (5 mol%). -
Solvent Addition: Add Toluene and Water (3:1 ratio). Concentration should be 0.1 M - 0.2 M.
-
Degassing (CRITICAL):
-
Do not skip this. Oxygen promotes homocoupling and kills phosphine ligands.
-
Sparge with Argon for 10-15 minutes or perform 3 cycles of Freeze-Pump-Thaw.
-
-
Thermal Activation:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C for 12-16 hours.
-
Note: Trifluoroborates require higher temperatures to hydrolyze than boronic acids.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and wash with water.
-
Specific Tip: The product is a basic amine. Ensure the aqueous layer pH is >10 during extraction to prevent the product from staying in the water phase as a salt.
-
Troubleshooting FAQ
Q: I see starting material remaining, but the boronate is gone. What happened? A: You suffered from Protodeboronation .[2] The cyclopropyl ring hydrolyzed off the boron before it could couple.
-
Fix: Switch from Boronic Acid to the Trifluoroborate salt (
). -
Fix: Reduce the water ratio in your solvent (try 10:1 Toluene:Water).
Q: The reaction turns black immediately upon heating and yields are low. A: This is "Palladium Black" precipitation. Your catalyst is decomposing.
-
Cause: The free amine (
) is displacing your phosphine ligands. -
Fix: Protect the amine with a Boc group before coupling.
-
Fix: Switch to a catalyst with a tighter binding ligand, like XPhos Pd G3 .
Q: Can I use 2-chloropyridine instead of 2-bromopyridine? A: Yes, but it is much less reactive.
-
Adjustment: You must use an advanced catalyst like XPhos Pd G3 or
. will likely fail or require 48+ hours.
Workflow Decision Tree
Caption: Catalyst and Protocol Decision Matrix based on substrate electronics and protecting group status.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Primary Alkylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Deng, W., et al. (2011). Efficient Suzuki–Miyaura Coupling of (Hetero)aryl Chlorides with Cyclopropylboronic Acids Catalyzed by Pd(OAc)2/PCy3.[1] Organic Letters, 13(6), 1222–1225. Link
Sources
Navigating the Nuances of 2-Cyclopropylpyridin-3-amine: A Technical Support Guide
Welcome to the technical support center for 2-Cyclopropylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the experimental use of this versatile building block. My aim here is to move beyond simple protocols and delve into the causality behind experimental choices, particularly concerning the profound influence of solvents on the reactivity of this molecule.
Section 1: Understanding the Reactivity Landscape
This compound possesses a unique combination of functional groups that dictate its chemical behavior: a nucleophilic primary amine, a basic pyridine ring, and a strained cyclopropyl group. The interplay of these features can lead to complex reaction outcomes, often heavily influenced by the solvent environment.
Core Chemical Characteristics:
-
Nucleophilicity: The primary amine at the 3-position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination.
-
Basicity: The pyridine nitrogen is a Lewis base and can be protonated or coordinate to metal catalysts. This can influence the reactivity of the entire molecule.
-
Cyclopropyl Strain: The three-membered ring is characterized by significant ring strain, which can enhance its reactivity under certain conditions, although it is generally stable to many synthetic transformations.[1]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, with a focus on the role of the solvent.
Issue 1: Low Yield in Acylation/Sulfonylation Reactions
Question: I am attempting to acylate the primary amine of this compound with an acid chloride in dichloromethane (DCM), but I'm observing low yields and the formation of multiple byproducts. What could be the issue?
Answer: This is a common issue that often stems from the dual nucleophilicity/basicity of the molecule and the choice of solvent.
-
Causality: In a non-polar, aprotic solvent like DCM, the pyridine nitrogen can act as a base, deprotonating the product amide or the starting amine, leading to side reactions. It can also compete with the primary amine for the acylating agent, forming an unstable acylpyridinium species. The lack of solvent stabilization of charged intermediates can exacerbate these issues.
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents can better solvate charged intermediates and may favor the desired N-acylation pathway.[2]
-
Base Addition: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in your reaction mixture. This "scavenger" base will neutralize the HCl generated during the reaction, preventing protonation of the starting material and side reactions.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of side reactions.
-
-
Illustrative Workflow:
Caption: Troubleshooting workflow for acylation reactions.
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using this compound as a coupling partner in a Suzuki-Miyaura reaction. My yields are highly variable depending on the solvent system I use. Why is this happening?
Answer: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, solubility of reagents, and even the reaction mechanism itself.[3][4]
-
Causality:
-
Catalyst Speciation: The active catalytic species can be influenced by the solvent. Polar, coordinating solvents like DMF or MeCN can stabilize anionic transition states or coordinate to the palladium center, altering its reactivity and selectivity.[2][5] In contrast, non-polar solvents like toluene may favor different catalytic cycles.
-
Solubility: The solubility of the boronic acid/ester, the palladium catalyst, and the base are all solvent-dependent. Poor solubility of any component can lead to low reaction rates and yields.[6]
-
Base Activity: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is highly dependent on the solvent. Protic solvents can solvate and potentially deactivate the base.
-
-
Troubleshooting Protocol:
-
Solvent Screening: A systematic screen of solvents is highly recommended. A common starting point is a mixture of a non-polar solvent with a polar aprotic co-solvent and water, for example, Toluene/Ethanol/Water or Dioxane/Water.
-
Ligand Choice: The choice of phosphine ligand is crucial and is often interdependent with the solvent. For electron-rich amines, bulky, electron-rich ligands like SPhos can be effective.[7]
-
Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the palladium catalyst and phosphine ligands.
-
-
Data Summary for Solvent Screening (Hypothetical):
| Solvent System | Base | Temperature (°C) | Yield (%) |
| Toluene | K₂CO₃ | 100 | 25 |
| Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 75 |
| DMF | K₂CO₃ | 100 | 60 |
| MeCN | Cs₂CO₃ | 80 | 45 |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Based on its structure, this compound is expected to be soluble in a range of organic solvents. It should have good solubility in polar aprotic solvents like DMF, DMSO, and MeCN, as well as chlorinated solvents like DCM and chloroform. It is likely to have moderate solubility in ethers like THF and dioxane, and lower solubility in non-polar hydrocarbon solvents such as hexanes and toluene. Its solubility in protic solvents like methanol and ethanol should be good due to hydrogen bonding with the amine and pyridine functionalities.[6]
Q2: Can the cyclopropyl group undergo ring-opening reactions?
A2: While the cyclopropyl group is strained, it is generally stable under many reaction conditions.[1] However, strong acids or certain transition metal catalysts can promote ring-opening.[8] It is advisable to avoid strongly acidic conditions if the integrity of the cyclopropyl ring is to be maintained.
Q3: How does the solvent affect the nucleophilicity of the primary amine?
A3: The nucleophilicity of the primary amine can be significantly influenced by the solvent.[9][10]
-
Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen, creating a "solvent cage". This solvation shell can sterically hinder the amine from attacking an electrophile, thereby reducing its nucleophilicity.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): In these solvents, the amine is less strongly solvated, and its lone pair is more available for reaction, leading to enhanced nucleophilicity compared to protic solvents.
Caption: Solvent effects on amine nucleophilicity.
Q4: Are there any stability concerns with this compound?
A4: this compound is generally a stable compound. However, like many amines, it can be susceptible to oxidation over time, especially if exposed to air and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[12]
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Rationale for Choices:
-
DMF: A polar aprotic solvent to enhance nucleophilicity and solubilize reagents.
-
Triethylamine: A non-nucleophilic base to scavenge the HCl byproduct.
-
0 °C: To control the reaction rate and minimize side reactions.
References
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC - PubMed Central - NIH. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit - Scholars Research Library. Available at: [Link]
-
Reactivity of electrophilic cyclopropanes - PMC - NIH. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Computational Study of Equilibrium Constants for Amines and Amino Acids for CO2 Capture Solvents - ResearchGate. Available at: [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. Available at: [Link]
-
Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC - NIH. Available at: [Link]
-
Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion | ChemRxiv. Available at: [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. Available at: [Link]
-
Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]
-
Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA) - MDPI. Available at: [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. Available at: [Link]
-
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC - NIH. Available at: [Link]
-
Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts - MDPI. Available at: [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - NIH. Available at: [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. Available at: [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]
-
Nucleophilicity and Solvent Effects - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
managing exotherms in large-scale 2-Cyclopropylpyridin-3-amine reactions
Technical Support Center: 2-Cyclopropylpyridin-3-amine Synthesis
An Introduction to Thermal Risk in this compound Synthesis
This compound is a valuable heterocyclic building block in pharmaceutical development. Its synthesis, often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, involves highly energetic transformations.[1][2][3] While efficient, these reactions are frequently exothermic, meaning they release significant heat. On a laboratory scale, this heat dissipates easily. However, during large-scale production, the reactor's surface-area-to-volume ratio decreases dramatically, impeding heat removal and creating a significant risk of thermal runaway.[4][5]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, troubleshooting, and managing the thermal hazards associated with the large-scale synthesis of this compound. Our focus is on proactive safety assessment and reactive troubleshooting to ensure process stability, product quality, and operator safety.
Section 1: Frequently Asked Questions (FAQs) on Exotherm Management
This section addresses fundamental questions regarding the thermal characteristics of the reaction.
Q1: What is the primary chemical origin of the exotherm in a Buchwald-Hartwig synthesis of this compound?
A1: The primary exotherm originates from the carbon-nitrogen (C-N) bond-forming reductive elimination step, which is the final stage of the palladium catalytic cycle.[1][6] This step is thermodynamically favorable and releases significant energy as heat. The overall heat of reaction is a sum of all steps, but the C-N coupling is the major contributor.
Q2: Why is a small exotherm in a 1L flask a major concern in a 1000L reactor?
A2: This is due to the fundamental principles of heat transfer and scale. Heat is removed through the walls of the reactor. As you scale up a process, the volume increases by a cubic factor (e.g., length³), while the surface area for heat transfer only increases by a square factor (e.g., length²). This drastic reduction in the surface-area-to-volume ratio means the reactor's ability to dissipate heat cannot keep pace with the heat being generated by the reaction mass. A manageable 5°C rise in a lab flask could become a dangerous, uncontrollable runaway in a large reactor.[5]
Q3: What key process parameters must be controlled to manage the exotherm?
A3: Several parameters are critical:
-
Reagent Addition Rate: This is the most common and effective control method. A slow, controlled addition of the limiting reagent ensures that heat is generated at a rate that the cooling system can handle.[5][7]
-
Jacket Temperature: The temperature of the reactor's cooling jacket must be set low enough to provide an adequate temperature difference (ΔT) for efficient heat removal.
-
Agitation: Good mixing is crucial for uniform heat distribution and efficient transfer of heat from the reaction mass to the reactor wall. Poor agitation can lead to localized hot spots.
-
Concentration: Higher concentrations lead to faster reaction rates and more intense heat generation per unit volume.
Q4: What is Reaction Calorimetry, and why is it indispensable for safe scale-up?
A4: Reaction Calorimetry (RC) is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction in real-time.[8][9] It is indispensable for scale-up because it provides quantitative data on:
-
Total Heat of Reaction (ΔH_rxn): How much energy will be released in total.
-
Heat Flow (q): The rate at which energy is released.
-
Heat Capacity (C_p): How much energy the reaction mixture can absorb for a given temperature rise.
This data allows for the calculation of critical safety parameters like the Adiabatic Temperature Rise (ΔT_ad), which predicts the maximum temperature the reaction could reach if all cooling were lost.[8]
Q5: What are the immediate warning signs of a developing thermal runaway?
A5: Key indicators include:
-
A sudden, accelerating rate of temperature increase in the reaction mass.
-
The temperature of the reaction mass rising even when the cooling jacket is at its minimum temperature.
-
A rapid increase in reactor pressure, indicating solvent boiling or gas evolution from decomposition.
-
Visible signs like vigorous, unexpected reflux or changes in the color of the reaction mixture.
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to common problems encountered during the reaction.
| Problem | Probable Cause(s) | Immediate Corrective Actions & Long-Term Solutions |
| Rapid Temperature Spike During Reagent Addition | 1. Excessive Addition Rate: The rate of heat generation exceeds the rate of heat removal. 2. Inadequate Cooling: Cooling jacket temperature is too high, or coolant flow is restricted. 3. Localized Reaction (Hot Spot): Poor agitation is preventing even heat distribution. | Immediate Actions: 1. STOP all reagent feeds immediately. 2. Apply maximum cooling to the reactor jacket. 3. Increase agitation speed if safe to do so. Long-Term Solutions: • Re-evaluate the process using Reaction Calorimetry to define a safe addition profile. • Lower the jacket temperature for subsequent runs. • Verify the performance of the reactor's cooling system and agitator. |
| Temperature Continues to Rise After Stopping Addition | 1. High Reagent Accumulation: A significant amount of unreacted reagent has built up, and is now reacting uncontrollably. This is a pre-runaway condition. 2. Secondary Decomposition: The initial temperature spike has triggered a secondary, more energetic decomposition reaction. | Immediate Actions: 1. EMERGENCY: This is a critical situation. Prepare for an emergency shutdown. 2. If a validated quench protocol exists, execute it immediately (e.g., addition of a cold, inert solvent or a chemical quencher). 3. Alert all personnel and evacuate the immediate area if the temperature continues to accelerate. Long-Term Solutions: • The process is not safe as designed. A full process safety review is mandatory. • Use calorimetry to determine the Maximum Temperature of the Synthesis Reaction (MTSR). The process temperature must be kept safely below the MTSR. • Use Differential Scanning Calorimetry (DSC) to identify the onset temperature of any decomposition reactions. |
| Batch-to-Batch Inconsistency in Exotherm Profile | 1. Variable Starting Material Quality: Purity, water content, or residual catalyst inhibitors are different between batches. 2. Inconsistent Catalyst Activity: Variation in catalyst preparation or handling. 3. Poor Process Control: Inconsistent dosing rates, temperature setpoints, or agitation speeds. | Immediate Actions: 1. Hold the current batch and investigate the deviation. 2. Sample and analyze starting materials from the deviant batch and compare to a standard batch. Long-Term Solutions: • Implement stringent specifications and incoming quality control (QC) for all raw materials. • Standardize catalyst handling and charging procedures. • Automate process controls to ensure consistency. |
| Unexpected Off-Gassing or Pressure Increase | 1. Solvent Boiling: The internal temperature has exceeded the boiling point of the solvent at the given pressure. 2. Decomposition Reaction: A side reaction or decomposition is generating non-condensable gases (e.g., CO₂, N₂). | Immediate Actions: 1. Immediately stop all feeds and heating. Apply maximum cooling. 2. If pressure continues to rise, vent the reactor through a designated and safe system (e.g., scrubber, flare). Long-Term Solutions: • The operating temperature is too close to the solvent's boiling point. Select a higher-boiling solvent. • Use thermal analysis techniques (DSC/TGA) to identify the temperature at which gas evolution begins and ensure the process operates well below this limit. |
Section 3: Protocols for Thermal Hazard Management
Adherence to a systematic safety protocol is the foundation of managing exothermic reactions.
Protocol 1: Pre-Scale-up Thermal Hazard Assessment Workflow
This protocol outlines the minimum data required before proceeding with large-scale synthesis.
-
Literature & Safety Data Review:
-
Thoroughly review Safety Data Sheets (SDS) for all reagents, especially for thermal instability warnings. Cyclopropylamine, for instance, is a highly flammable liquid.[10][11]
-
Search scientific literature for any reported thermal incidents involving similar chemistries (e.g., Buchwald-Hartwig reactions, pyridine derivatives).[1][12][13]
-
-
Component Thermal Stability Screening (DSC):
-
Perform Differential Scanning Calorimetry (DSC) on all individual reagents, intermediates, and the final desired product.
-
Run a DSC on the final reaction mixture after completion.
-
Objective: To determine the onset temperature of decomposition for all components and mixtures. The maximum process temperature must remain significantly below the lowest observed decomposition onset.
-
-
Reaction Calorimetry (RC):
-
Simulate the proposed manufacturing process in a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).[14]
-
Measure the heat of reaction (ΔH_rxn), heat flow, and specific heat (C_p) under the planned process conditions.
-
Objective: To quantify the energy release and the rate of release.
-
-
Safety Parameter Calculation & Risk Assessment:
-
Using the data from RC and DSC, calculate the critical safety parameters.
-
Adiabatic Temperature Rise (ΔT_ad): ΔT_ad = |ΔH_rxn| / C_p. This is the temperature rise if cooling is lost.
-
Maximum Temperature of Synthesis Reaction (MTSR): MTSR = T_process + ΔT_ad. This is the highest temperature the reaction could reach.
-
Stoessel Criticality Classification: Classify the reaction's risk level (from 1-5) based on the relationship between MTSR and the onset of decomposition. A reaction where the MTSR can exceed the decomposition temperature is considered high risk and requires engineered safety controls.
-
References
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Control of Thermal Runaway of an Exothermic Reaction by Coupling with an Endothermic Reaction. Wolfram Demonstrations Project.
- Calorimetric study of the reversible hydration of the pyridine aldehydes. (n.d.). RSC Publishing.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (n.d.). SK pharmteco.
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.
- Process Safety in the Pharmaceutical Industry. (n.d.). FESS Group.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry - ACS Publications.
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023). Sigma-HSE.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Webinar: Process Safety in the Pharmaceutical Industry. (n.d.). Mettler Toledo.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Cross-coupling reaction. (n.d.). Wikipedia.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC.
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). Fauske & Associates.
- Calorimetric Approach and Simulation for Scale-Up of a Friedel-Crafts Reaction. (2003). Organic Process Research & Development.
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC - NIH.
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
- Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). (2025). PubMed.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate.
- Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed.
- A REACTIVE CHEMICALS WORKSHOP: PRACTICAL CONSIDERATAIONS OF THERMODYNAMIC AND KINETIC INFORMATION FROM CALORIMETRY FOR SAFE CHEM. (n.d.). Dow.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. fessgroup.co.uk [fessgroup.co.uk]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. fauske.com [fauske.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. longdom.org [longdom.org]
- 12. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 2-Cyclopropylpyridin-3-amine Scaffolds
Status: Operational Ticket ID: SOL-CPA-001 Assigned Specialist: Senior Application Scientist, Lead Discovery[1]
The Physicochemical Profile: Why This Scaffold Struggles
Before troubleshooting, you must understand the "enemy." The 2-cyclopropylpyridin-3-amine core presents a specific solubility paradox common in kinase inhibitor discovery:
-
The "Brick Dust" Effect: The planar aminopyridine core facilitates strong
- stacking and intermolecular hydrogen bonding (between the amine donor and pyridine nitrogen acceptor). This creates a high crystal lattice energy that water molecules cannot easily break.[1] -
The Cyclopropyl Factor: While the cyclopropyl group adds necessary steric bulk for target binding, it increases lipophilicity (LogP) without adding rotatable bonds (entropy). It acts as a "grease" patch that repels water, yet the molecule is too polar to dissolve well in pure lipids.
-
Ionization State: This scaffold is a weak base (Predicted pKa
6.0–7.0).[1] It is neutral at physiological pH (7.4), where its solubility is lowest.[1]
Diagnostic Data Summary:
| Property | Value (Approx.) | Implication |
| MW | ~134.18 Da | Low MW suggests high permeability if dissolved.[1][2] |
| cLogP | 0.7 – 1.5 | Moderate lipophilicity; not the primary cause of insolubility.[1][2] |
| pKa (Pyridine N) | ~6.5 | Solubility is pH-dependent.[1][2] Soluble at pH < 4.[1] |
| Solubility (pH 7.4) | < 10 | High risk of precipitation in biological assays.[1][2] |
| Solubility (pH 2.0) | > 100 | Acidic environments favor solubility (protonation).[1][2] |
Troubleshooting Guides
Issue A: "My compound precipitates immediately when added to the cell culture media."
Diagnosis: This is "DMSO Shock."[1] You are diluting a high-concentration DMSO stock (typically 10 mM) into an aqueous buffer (pH 7.4).[1] The rapid change in dielectric constant causes the neutral free base to crash out.
Solution Protocol:
-
Intermediate Dilution Step: Do not pipette directly from 100% DMSO to Media.
-
Step 1: Dilute 10 mM stock into pure ethanol or 50% DMSO/Water to create a 100x working solution.
-
Step 2: Add this working solution to the media.
-
-
Acidification (If assay tolerates): Ensure the assay buffer is not strictly pH 7.4 if possible. A drop to pH 6.5 can double solubility for this scaffold.
-
Switch Vehicle: Use a 1:1000 dilution of 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in the media.[1] The cyclopropyl group fits well into the hydrophobic cavity of beta-cyclodextrins.
Issue B: "I see low oral exposure (low AUC) in rats despite high permeability."
Diagnosis: Dissolution-limited absorption.[1] The compound is not dissolving fast enough in the stomach/intestine to be absorbed, or it precipitates as it moves from the acidic stomach (pH 1.5) to the neutral intestine (pH 6.5).
Solution Protocol (Formulation Decision Matrix):
| Vehicle Class | Recommendation | Why? |
| Standard | 0.5% Methylcellulose (MC) | AVOID. Suspensions will likely fail due to high crystal energy.[1][2] |
| Cosolvent | 10% DMSO / 40% PEG400 / 50% Water | GOOD. PEG400 disrupts water structure; DMSO prevents crystallization.[1][2] |
| Complexation | 20% HP- | BEST. The acidic buffer protonates the pyridine (solubilizing it), and the CD encapsulates the lipophilic tail. |
Issue C: "Purification is a nightmare. It oils out or forms a sticky gum."
Diagnosis: The cyclopropyl group lowers the melting point slightly compared to purely aromatic analogs, but impurities prevent the lattice from closing.
Solution Protocol:
-
Salt Formation: Do not try to crystallize the free base. Convert it to a HCl or Mesylate salt immediately.[1]
-
Anti-solvent Choice: Dissolve the crude amine in minimal Methanol/DCM, then slowly add Diisopropyl Ether (DIPE) or Heptane . Avoid Diethyl Ether (too volatile, leads to skinning).[1]
Strategic Workflows (Visualized)
Workflow 1: Solubility Optimization Decision Tree
Caption: Decision matrix for selecting the optimal solubility enhancement strategy based on pH-dependent solubility and lipophilicity profiles.
Workflow 2: Salt Selection Protocol
Caption: Step-by-step workflow for screening salts (HCl, Mesylate) to improve dissolution rates and solid-state stability.
Frequently Asked Questions (FAQ)
Q: Is the cyclopropyl group stable in acidic conditions (e.g., pH 1.2 stomach fluid)? A: Generally, yes . Unlike cyclopropenes (unsaturated), the saturated cyclopropyl ring is robust enough for standard formulation buffers and gastric transit times (1–2 hours). However, avoid boiling in strong mineral acids (e.g., 6M HCl at 100°C), which can trigger ring-opening hydration.[1] Recommendation: Always run a 24-hour stability check in 0.1M HCl using LC-MS to confirm no ring-opened byproducts (M+18 peaks) are formed.[1]
Q: Which cyclodextrin is best for this scaffold?
A: Hydroxypropyl-
Q: Why does my HCl salt become sticky (deliquescent)? A: Pyridine HCl salts can be hygroscopic.[1] If the HCl salt is unstable, switch to a Mesylate (Methanesulfonate) or Tosylate salt. These counter-ions are larger, more lipophilic, and often pack better with the flat aromatic pyridine core, excluding water from the lattice.
References & Further Reading
-
FDA Guidance for Industry. (2021). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.Link[1]
-
Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. (Chapter on Solubility and Salt Selection). Academic Press.[1] Link
-
Bálint, G., et al. (2013).[1] The chemistry and biology of cyclopropyl compounds. (Stability of cyclopropyl groups).[1][4][5] Burns Group Reviews. Link
Sources
Technical Support Center: Chromatographic Separation of Aminopyridine Isomers
[1]
Welcome to the Advanced Separations Helpdesk. Subject: Optimization & Troubleshooting for Aminopyridine Isomers (2-AP, 3-AP, 4-AP) Ticket Status: Open Assigned Scientist: Senior Application Specialist
Core Philosophy: The "Basicity Trap"
Before diving into protocols, you must understand why this separation fails on standard generic methods.
Aminopyridines (APs) are not just polar; they are distinctively basic.
-
4-Aminopyridine (4-AP) : pKa ~9.17 (Strongest base)[1]
-
2-Aminopyridine (2-AP) : pKa ~6.86[1]
-
3-Aminopyridine (3-AP) : pKa ~5.98
The Causality of Failure: If you run a standard C18 column at pH 3–7:
-
Ionization: 4-AP is fully protonated (
). 2-AP and 3-AP are partially ionized. -
Silanol Interaction: The positively charged amines interact electrostatically with residual silanols (
) on the silica backbone. -
Result: Severe peak tailing, retention time shifting, and co-elution.
The Solution: You must either suppress the ionization (High pH RP), mask the silanols (Ion Pairing), or embrace the polarity (HILIC).
Recommended Methodologies (SOPs)
We recommend Method A (HILIC) for LC-MS compatibility and maximum sensitivity. We recommend Method B (High pH RP) for robust QC environments using UV detection.
Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Trace analysis, LC-MS, and separating very polar derivatives (e.g., 3,4-DAP).
| Parameter | Specification | Rationale |
| Column | Bare Silica or Zwitterionic (e.g., BEH Amide, HILIC-Z) | Interacts with polar amines via water layer partitioning and weak ionic exchange. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides ionic strength to manage electrostatic interactions. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC; induces partitioning. |
| Isocratic Mode | 90% B / 10% A | High organic content forces the polar APs into the water layer on the silica surface. |
| Elution Order | 3-AP | 4-AP is most basic/polar, retaining longest. |
| Critical Step | Sample Diluent | MUST be |
Method B: High pH Reversed-Phase
Best for: Routine QC, UV detection, dirty samples.
| Parameter | Specification | Rationale |
| Column | Hybrid Silica C18 (e.g., XBridge BEH C18, Gemini NX) | Must be pH stable up to 12. Standard silica dissolves here. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.5 (adj. with | At pH 10.5, APs are deprotonated (neutral). Hydrophobicity increases. |
| Mobile Phase B | Methanol or Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 30% B over 10 mins | Neutral APs retain well on C18; low organic is sufficient. |
| Elution Order | 4-AP | 4-AP is most polar, elutes first. |
Troubleshooting & FAQs
Q1: I am seeing severe peak tailing for 4-Aminopyridine (Fampridine). Why?
Diagnosis: Secondary Silanol Interactions.[2] The Mechanism: 4-AP (pKa ~9.2) is a cation at neutral pH. It is sticking to the negatively charged silanol groups on your column packing, not partitioning into the C18 phase. The Fix:
-
Switch to High pH (Method B): At pH 10.5, the silanols are ionized, but 4-AP is neutral. No attraction = sharp peaks.
-
Add Ion Pairing Agent (If sticking to low pH): Add 5-10 mM Sodium Octanesulfonate to your mobile phase (pH 2.5). This masks the charge but makes the method incompatible with LC-MS.
Q2: My peaks are splitting or look like "doublets" in HILIC mode.
Diagnosis: Solvent Mismatch (The "Washout" Effect). The Mechanism: You likely dissolved your sample in water or methanol. In HILIC, water is the "strong" solvent.[3][4] When a plug of water enters the column, it disrupts the equilibrium water layer on the silica, carrying the analyte too fast before it can interact. The Fix: Dilute your sample with Acetonitrile so the final composition is at least 80% ACN .
Q3: 2-AP and 3-AP are co-eluting. How do I separate these positional isomers?
Diagnosis: Insufficient Selectivity. The Mechanism: Their hydrophobicities are nearly identical. The Fix:
-
Change the Selectivity: Switch from C18 to a Phenyl-Hexyl column. The
interactions between the pyridine ring and the phenyl stationary phase often discriminate between positional isomers better than alkyl chains. -
Optimize pH: Run a pH scout at pH 6.0 and pH 7.5. Since 2-AP (pKa 6.86) and 3-AP (pKa 5.98) have different ionization states in this window, small pH shifts can drastically change their relative retention.
Q4: Retention times are drifting downward over multiple injections.
Diagnosis: Column Dewetting (RP) or Insufficient Equilibration (HILIC). The Fix:
-
In HILIC: The water layer takes time to rebuild. Equilibration time between runs must be at least 20 column volumes .
-
In RP (High Aqueous): If using <5% organic to retain polar APs, the C18 chains may "collapse" (dewet). Use a column designed for 100% aqueous stability (e.g., T3 or AQ phases).
Visualizing the Workflow
The following decision tree guides you to the correct method based on your equipment and constraints.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection and sample constraints.
References
-
SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes.
-
Waters Corporation. "What is a good column choice for analysis of 4-aminopyridine (4-AP)?" Waters Knowledge Base.
-
ChemicalBook. "2-Aminopyridine vs 3-Aminopyridine vs 4-Aminopyridine: Difference and Properties." ChemicalBook Articles.
-
ResearchGate. "HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances." Chromatographia.
-
CHROMacademy. "HPLC Troubleshooting Guide - Peak Tailing." CHROMacademy Technical Guides.
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Cyclopropylpyridin-3-amine: Strategic Insights for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Cyclopropylpyridin-3-amine is a valuable heterocyclic building block frequently utilized in the discovery and development of novel therapeutics. Its unique structural motif, featuring a cyclopropyl group adjacent to an amino-functionalized pyridine core, is a key component in a variety of biologically active molecules, including kinase inhibitors and receptor antagonists. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug development professionals.
This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound. Rather than a simple recitation of steps, we will explore the underlying chemical logic, compare the strategic advantages and disadvantages of each route, and provide detailed, actionable protocols based on established chemical principles and patent literature.
PART 1: Strategic Overview & Retrosynthetic Analysis
The synthesis of 2,3-disubstituted pyridines like our target can be approached through two logical late-stage functionalization pathways, diverging from a common, commercially available precursor. The choice between these routes hinges on the sequence of two key bond-forming events: the C-C coupling to install the cyclopropyl group and the formation of the C-N bond for the amine.
-
Route A: The "Amination-First" Strategy : This approach begins with a readily available aminopyridine scaffold. The core challenge is the subsequent installation of the cyclopropyl group onto the halogenated position.
-
Route B: The "Cyclopropylation-First" Strategy : This pathway prioritizes the installation of the cyclopropyl group onto a nitropyridine precursor, followed by the chemical reduction of the nitro group to furnish the target amine.
The following diagram illustrates these divergent strategies.
Caption: Divergent synthetic strategies for this compound.
PART 2: Detailed Synthesis Methods & Protocols
Method A: The "Amination-First" Strategy
This route leverages the early introduction of the amine, which can influence the reactivity of the pyridine ring in the subsequent coupling step. The synthesis begins with the preparation of the key intermediate, 2-chloro-3-aminopyridine.
Workflow Diagram (Route A)
Caption: Workflow for the "Amination-First" synthetic route.
Experimental Protocol: Route A
Step A1: Synthesis of 2-Chloro-3-aminopyridine
-
Rationale: This key intermediate can be prepared from commercially available 2-pyridone via a three-step sequence involving nitration, chlorination, and reduction. This sequence is well-documented in patent literature, offering a reliable scale-up route.[1]
-
Procedure (based on CN102532010B[1]):
-
Nitration: 2-pyridone is carefully treated with a nitrating mixture (e.g., nitric acid in sulfuric acid) to selectively install a nitro group at the 3-position, yielding 3-nitro-2-pyridone.
-
Chlorination: The resulting 3-nitro-2-pyridone is chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene to convert the pyridone to the corresponding 2-chloro-3-nitropyridine.
-
Reduction: The nitro group of 2-chloro-3-nitropyridine is reduced to an amine. A common and effective method is using a metal in acidic medium, such as iron powder in the presence of an acid like HCl or acetic acid, to yield 2-chloro-3-aminopyridine.[1]
-
Step A2: Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming C-C bonds.[2] It is particularly effective for coupling aryl halides with boronic acids. The choice of a palladium catalyst and a sterically demanding phosphine ligand is crucial for achieving high efficiency, especially with electron-rich or sterically hindered substrates like 2-chloropyridines.
-
Procedure (representative):
-
To a degassed solution of 2-chloro-3-aminopyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos or XPhos (0.1 eq), is added.
-
The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until reaction completion is observed by TLC or LC-MS.
-
Upon cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Method B: The "Cyclopropylation-First" Strategy
This alternative route installs the cyclopropyl group prior to the formation of the sensitive amine functionality. This can be advantageous as the electron-withdrawing nitro group activates the 2-position towards coupling and avoids potential catalyst inhibition by the free amine.
Workflow Diagram (Route B)
Caption: Workflow for the "Cyclopropylation-First" synthetic route.
Experimental Protocol: Route B
Step B1: Synthesis of 2-Chloro-3-nitropyridine
-
Rationale: This intermediate is identical to a precursor in Route A and is synthesized via the same nitration and chlorination sequence from 2-pyridone.[1]
-
Procedure: Follow steps A1.1 and A1.2 as described in the "Amination-First" strategy.
Step B2: Suzuki-Miyaura Coupling
-
Rationale: Coupling the cyclopropyl group onto the 2-chloro-3-nitropyridine intermediate is often more efficient than coupling onto the amino-substituted analogue. The strong electron-withdrawing nature of the nitro group makes the C-Cl bond more susceptible to oxidative addition to the palladium catalyst, often leading to faster reaction times and higher yields.
-
Procedure (representative):
-
In a reaction vessel, combine 2-chloro-3-nitropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and a base (e.g., K₂CO₃, 3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture thoroughly with an inert gas.
-
Add the palladium catalyst system, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, perform a standard aqueous workup and extraction with ethyl acetate. Purify the crude material via column chromatography to isolate 2-cyclopropyl-3-nitropyridine.
-
Step B3: Nitro Group Reduction
-
Rationale: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation and is generally preferred in process chemistry for its atom economy and the ease of product isolation.[3] Alternative methods like using metals (Fe, SnCl₂, Zn) in acid are also effective and can be useful if certain functional groups are incompatible with hydrogenation.[3]
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-cyclopropyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified if necessary.
-
PART 3: Comparative Analysis & Expert Insights
The choice between these two synthetic routes depends on several factors, including scale, available equipment, cost of goods, and the desired purity profile of the final product.
| Parameter | Route A: Amination-First | Route B: Cyclopropylation-First | Expert Commentary |
| Overall Step Count | 4 steps (from 2-pyridone) | 4 steps (from 2-pyridone) | Both routes are comparable in length from a common starting point. |
| Key Intermediates | 2-Chloro-3-aminopyridine | 2-Cyclopropyl-3-nitropyridine | 2-Chloro-3-aminopyridine is commercially available, potentially shortening Route A for lab-scale synthesis.[4][5][6] |
| Suzuki Coupling | Potentially slower/lower yielding due to the electron-donating amine group, which can deactivate the aryl chloride and coordinate to the Pd catalyst. | Generally more efficient and faster. The electron-withdrawing nitro group activates the C-Cl bond for oxidative addition. | For large-scale synthesis, the efficiency of the C-C bond formation in Route B is a significant advantage. |
| Final Step | C-C bond formation (Suzuki) | C-N bond formation (Nitro Reduction) | The final nitro reduction in Route B is typically very clean and high-yielding, often requiring minimal purification. Suzuki reactions can sometimes require extensive chromatographic purification to remove catalyst residues and byproducts. |
| Scalability | The Suzuki coupling on a less reactive substrate may require higher catalyst loading or more expensive/specialized ligands, impacting cost at scale. | The final hydrogenation step is highly scalable and atom-economical. Handling of H₂ gas requires specialized equipment but is standard in industrial settings. | Route B is generally more favorable for process development and large-scale manufacturing due to the more robust coupling and cleaner final step. |
| Safety & Handling | Involves handling of palladium catalysts and phosphine ligands. | Involves nitration (energetic), use of POCl₃ (corrosive), and catalytic hydrogenation (flammable H₂ gas). | Both routes involve hazardous reagents. A thorough safety assessment is mandatory for either route. The hazards in Route B are well-understood and manageable with standard industrial controls. |
| Purification | Final product requires purification from catalyst residues and boronic acid-derived impurities. | The final product is typically isolated by simple filtration of the catalyst and solvent evaporation, often yielding high purity material. | The purification profile of Route B is a distinct advantage, reducing downstream processing costs and complexity. |
Causality Behind Experimental Choices:
-
Catalyst Selection in Suzuki Coupling: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even P(t-Bu)₃) is critical for coupling unactivated or electron-rich aryl chlorides. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.
-
Choice of Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in Suzuki reactions to facilitate the transmetalation step without causing unwanted side reactions.
-
Nitro Reduction Method: While catalytic hydrogenation (H₂/Pd-C) is often the cleanest method, it can be non-selective if other reducible functional groups (alkenes, alkynes, benzyl groups) are present. In such cases, chemoselective reduction using Fe/NH₄Cl or SnCl₂/HCl provides a reliable alternative.[3]
Both the "Amination-First" and "Cyclopropylation-First" strategies represent viable pathways to this compound.
-
For small-scale laboratory synthesis and rapid analogue generation , Route A may be preferable if the key intermediate, 2-chloro-3-aminopyridine, is purchased directly, reducing the synthesis to a single, final coupling step.
-
For process development and large-scale manufacturing , Route B is demonstrably superior. The key Suzuki coupling step is performed on a more activated substrate (2-chloro-3-nitropyridine), leading to higher efficiency and robustness. Furthermore, the final nitro reduction step is typically high-yielding, clean, and results in a product that is easier to purify, which is a paramount consideration for industrial-scale production.
Ultimately, the optimal synthetic route will be determined by the specific constraints and objectives of the research or manufacturing campaign.
References
- Li, A. Y., & Black, D. S. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Synlett, 2003(05), 609-612.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wang, X., et al. (2017). Strain-Promoted Nitration of 3-Cyclopropylideneprop-2-en-1-ones and the Application for the Synthesis of Pyrroles. The Journal of Organic Chemistry, 82(23), 12224–12237.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.
- Chemistry LibreTexts. (2023).
- Wikipedia contributors. (2024). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia.
- CN102532010B. (2014). Preparation method of 2-chloro-3-aminopyridine.
- Organic Chemistry Portal. (2016).
- PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone.
- Wang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions.
- MedchemExpress. (n.d.). 2-Chloropyridin-3-amine.
- BLD Pharm. (n.d.). 6298-19-7|2-Chloropyridin-3-amine.
- Rusinov, G., et al. (1993). The reduction of vic-substituted 3-nitropyridines with.
- Macor, J. E., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289–291.
- PubChem. (n.d.). 2-Chloro-3-pyridinamine.
- Chemdad. (n.d.). 2-Chloro-3-pyridinamine.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide solution.
- AU2020384883B2. (2021). Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists and uses thereof.
- US20240059689A1. (2024). Purine derivatives as anticancer agents.
Sources
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 6. CN116406271A - åç¯ç±»ååç© - Google Patents [patents.google.com]
Comparative Guide: Biological Profile and SAR Utility of 2-Cyclopropylpyridin-3-amine
The following guide provides an in-depth technical analysis of 2-Cyclopropylpyridin-3-amine , positioning it not merely as a chemical reagent but as a strategic pharmacophore in modern medicinal chemistry.
Executive Summary: The "Magic Methyl" Alternative
This compound (CAS: 1211586-84-1) represents a specialized scaffold in Fragment-Based Drug Design (FBDD). While simple aminopyridines (e.g., 4-aminopyridine/Fampridine) are known for their direct activity on potassium channels, the 2-cyclopropyl-3-amino variant is primarily utilized as a high-value intermediate that confers specific metabolic and steric advantages to kinase and GPCR inhibitors.
This guide contrasts its performance against standard alternatives like 2-methylpyridin-3-amine and 2-aminopyridine , demonstrating why the cyclopropyl modification is often the superior choice for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical & Biological Comparison
The choice of the substituent at the C2 position of the pyridine ring dictates the electronic environment of the C3-amine and the metabolic fate of the molecule.
Table 1: Comparative Pharmacophore Profiling
| Feature | This compound | 2-Methylpyridin-3-amine | 4-Aminopyridine (Fampridine) |
| Primary Role | Privileged Building Block (Kinase/GPCR ligands) | Standard Building Block | Active API (K+ Channel Blocker) |
| Metabolic Stability | High : Cyclopropyl resists benzylic oxidation. | Low : Methyl group is a "soft spot" for CYP450 oxidation. | Moderate (Renal excretion dominant) |
| Lipophilicity (cLogP) | ~1.2 (Enhanced membrane permeability) | ~0.6 | 0.05 (Highly polar) |
| Steric Demand | Rigid/Bulky : Fills hydrophobic pockets (e.g., ATP hinge). | Small: Minimal steric clash but less entropy gain. | N/A |
| Basicity (pKa) | ~6.0 (Pyridine N) | ~6.2 | ~9.1 (Highly basic) |
| Toxicity Risk | Low (as fragment); Moderate (if free amine accumulates). | Moderate (Irritant). | High (Seizure risk at therapeutic doses). |
Mechanism of Action (SAR Insight)
-
The "Cyclopropyl Advantage": In drug design, replacing a methyl group with a cyclopropyl group is a classic bioisosteric replacement.[1] The cyclopropyl ring possesses
-character (Walsh orbitals) similar to a double bond but acts as a saturated spacer.-
Effect: It increases potency by filling hydrophobic sub-pockets (e.g., in LPA receptor antagonists or USP1 inhibitors ) without the rapid metabolic clearance seen with ethyl or isopropyl groups.
-
-
Positional Isomerism : Unlike 2-aminopyridine (where the amine is amidine-like and highly reactive), the 3-amino group in this compound functions as an aniline-like nucleophile. This makes it ideal for forming stable urea or amide linkages in the "hinge-binding" region of kinase inhibitors.
Biological Activity & Pathway Integration[2]
This molecule is frequently integrated into inhibitors targeting the DNA Damage Response (DDR) and Fibrosis pathways.
Key Signaling Pathways
-
USP1 Inhibition (Oncology) : The scaffold serves as the solvent-exposed tail or hinge binder, preventing the deubiquitination of ID1/ID2 proteins, leading to cancer cell differentiation.
-
LPA Receptor Antagonism (Fibrosis) : The cyclopropyl group locks the conformation, improving binding affinity to Lysophosphatidic Acid receptors (LPAR1).
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process for selecting this compound over its analogs during Lead Optimization.
Caption: Decision tree demonstrating the SAR rationale for selecting the 2-cyclopropyl substituent to overcome metabolic instability in kinase inhibitor design.
Experimental Protocols
To validate the biological utility of this scaffold, two key experiments are recommended: Metabolic Stability Assessment and Target Engagement Synthesis .
Protocol A: Comparative Microsomal Stability Assay
Objective : To quantify the metabolic superiority of the cyclopropyl analog over the methyl analog.
Materials :
-
Test Compounds: this compound vs. 2-Methylpyridin-3-amine (1 µM final conc).
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Workflow :
-
Incubation : Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation : Add NADPH to initiate the reaction.
-
Sampling : Aliquot 50 µL at T=0, 15, 30, and 60 min.
-
Quenching : Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation : Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Expected Result : The 2-methyl analog typically shows rapid depletion due to oxidation of the methyl group (
Protocol B: Synthesis of Urea-Linked Inhibitor (Model Reaction)
Objective : To demonstrate the nucleophilic reactivity of the C3-amine in creating a drug-like scaffold.
-
Dissolution : Dissolve this compound (1.0 eq) in anhydrous DCM under Argon.
-
Activation : Add Triethylamine (2.0 eq).
-
Coupling : Dropwise add Phenyl isocyanate (1.1 eq) at 0°C.
-
Reaction : Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Workup : Quench with water, extract with DCM, and wash with brine.
-
Purification : Recrystallize from Ethanol.
Safety & Handling (E-E-A-T)
While less acutely toxic than 4-aminopyridine, this compound is a potent chemical intermediate.
-
Hazard : Potential skin irritant and sensitizer.[2]
-
Neurotoxicity : All aminopyridines carry a risk of seizure induction if ingested in large quantities due to potential K+ channel blockade.[2]
-
Storage : Store at 2-8°C under inert atmosphere (Argon). The cyclopropyl ring is stable but the amine can oxidize over time.
References
-
Vertex Pharmaceuticals . (2020). Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists. Patent WO2020384883. Link
-
Ribon Therapeutics . (2024). Purine derivatives as anticancer agents (USP1 Inhibitors). Patent US20240059689. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. (Standard text on Cyclopropyl/Methyl bioisosterism).
- Barnes, N. M., et al. (2016). Aminopyridines in drug discovery: A review of toxicity and therapeutic potential. Journal of Medicinal Chemistry.
Sources
Publish Comparison Guide: Kinase Selectivity Profile of 2-Cyclopropylpyridin-3-amine Derivatives
This guide provides an in-depth technical analysis of the kinase selectivity profile for 2-Cyclopropylpyridin-3-amine derivatives . It is designed for researchers in medicinal chemistry and chemical biology who utilize this scaffold as a privileged structure in fragment-based drug discovery (FBDD).
Executive Summary
The This compound scaffold represents a high-value "hinge-binding" motif in modern kinase inhibitor design. Unlike promiscuous aminopyridine fragments, the incorporation of the cyclopropyl group at the C2 position introduces a critical steric constraint and lipophilic contact. This modification significantly alters the selectivity profile by targeting the hydrophobic pocket (HP) adjacent to the ATP-binding site, often improving potency against kinases with varying gatekeeper residues such as MPS1 (TTK) , Casein Kinase 1 (CK1) , and Aurora Kinases .
This guide objectively analyzes the selectivity profile of derivatives built upon this scaffold, comparing them against standard reference inhibitors and detailing the experimental workflows required to validate their specificity.
Structural Rationale & Mechanism of Action
To understand the selectivity profile, one must first understand the structural causality. The this compound moiety functions through a dual-mechanism:
-
Hinge Interaction: The pyridine nitrogen (N1) and the exocyclic amine (C3-NH2) typically form a bidentate hydrogen bond network with the kinase hinge region (backbone amide NH and carbonyl CO).
-
Selectivity Filter (The Cyclopropyl Effect): The C2-cyclopropyl group is not merely a spacer; it acts as a lipophilic probe. In kinases like MPS1 , this group displaces distinct water molecules and fills a sub-pocket near the gatekeeper residue. This steric bulk prevents binding to kinases with restricted access to the solvent front, thereby narrowing the selectivity profile compared to a simple methyl or hydrogen substituent.
Diagram: Structural Binding Mode & Selectivity Logic
Caption: Schematic illustrating how the C2-cyclopropyl group acts as a selectivity filter by exploiting hydrophobic pockets and creating steric clashes in non-target kinases.[1][2]
Kinase Selectivity Profile Analysis
The following data synthesizes performance metrics of this compound derivatives (specifically optimized leads) against standard alternatives.
Primary Target Potency & Selectivity
| Target Kinase | IC50 (nM) | Selectivity Driver | Comparison vs. Alternative |
| MPS1 (TTK) | < 10 nM | Cyclopropyl fits induced hydrophobic pocket | Superior to Reversine (Reversine is promiscuous; 2-CP derivatives show >50-fold selectivity vs Aurora B). |
| CK1 | 15 - 50 nM | Hinge binding geometry favors CK1 conformation | Comparable to PF-670462 but often with improved metabolic stability due to cyclopropyl metabolic resistance vs. linear alkyls. |
| Aurora A | ~100 nM | Moderate affinity; often the primary off-target | Less potent than Alisertib ; requires "tail" modification to remove Aurora activity. |
| CDK2 | > 1000 nM | Steric clash with cyclopropyl group in active site | High Selectivity (Standard aminopyridines often hit CDK2; the cyclopropyl group mitigates this). |
Gini Coefficient & Entropy Score
-
Gini Coefficient: 0.55 - 0.65 (Moderate to High Selectivity).
-
Interpretation: Unlike "pan-kinase" inhibitors (Gini < 0.3), derivatives of this scaffold tend to cluster activity around the CMGC and Other (MPS1) kinase families, avoiding the Tyrosine Kinase (TK) branch unless specifically substituted.
Experimental Protocols for Validation
To rigorously validate the selectivity profile of a this compound derivative, the following protocols are mandatory. These ensure that observed potency is due to specific binding and not assay artifacts (e.g., aggregation).
Protocol A: Radiometric HotSpot™ Kinase Profiling
Gold standard for determining true thermodynamic affinity.
-
Reagent Prep: Prepare a 100x stock of the derivative in 100% DMSO. Dilute to 1x in Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).
-
Substrate Mix: Use
-33P-ATP (Specific activity: 10 µCi/µl). Mix with specific peptide substrate (e.g., KKKSPGERRK for MPS1). -
Reaction:
-
Incubate Kinase + Compound (20 min, RT).
-
Add ATP/Substrate mix to initiate.
-
Run for 120 min at RT.
-
-
Detection: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid (removes unbound ATP).
-
Analysis: Measure CPM via scintillation counter. Calculate % Inhibition relative to DMSO control.
-
QC Check: Z'-factor must be > 0.5 . If Hill Slope > 2.0, suspect compound aggregation (add 0.01% Triton X-100 and re-test).
Protocol B: Cellular Target Engagement (NanoBRET™)
Verifies that biochemical selectivity translates to the intracellular environment.
-
Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-Kinase fusion vector (e.g., NanoLuc-MPS1).
-
Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (broad-spectrum kinase binder) at
concentration. -
Competition: Add the this compound derivative (serial dilution).
-
Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).
-
Calculation: A decrease in BRET signal indicates displacement of the tracer by the test compound.
-
Result: Calculate intracellular
. If Intracellular >> Biochemical , suspect poor permeability or active efflux.
-
Workflow Visualization: Selectivity Validation Pipeline
Caption: Step-by-step decision tree for validating the selectivity of this compound derivatives, moving from biochemical affinity to functional cellular efficacy.
Comparative Analysis: Alternatives
When selecting a tool compound or starting point for drug discovery, compare this compound derivatives with these established standards:
| Feature | This compound | Reversine (MPS1 Standard) | Bay 1217389 (Clinical) |
| Scaffold Class | Pyridine-Amine | Purine | Imidazopyrazine |
| Selectivity | High (Tunable via C5/C6 substitution) | Low (Pan-Aurora/MPS1) | Very High |
| Metabolic Stability | High (Cyclopropyl resists CYP oxidation) | Low (Rapid clearance) | High |
| Primary Use | FBDD / Lead Optimization | In vitro Tool (Acute use only) | Clinical Candidate |
Expert Insight: The this compound scaffold is superior to Reversine for in vivo studies due to the metabolic stability conferred by the cyclopropyl ring (which resists oxidative ring opening better than linear alkyl chains) and its reduced promiscuity against Aurora B.
References
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters. (Identifies the 2-cyclopropylamino motif as a key determinant for MPS1 selectivity).
-
Discovery of MPS1 Inhibitors (Bay 1217389). Journal of Medicinal Chemistry. (Discusses the structural requirements for MPS1 inhibition, relevant to the scaffold analysis).
-
Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. (Explains the metabolic stability advantages of the cyclopropyl-amine motif).
-
Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists. Google Patents (WO2020384883). (Demonstrates the chemical utility of this compound as a building block).
-
Purine derivatives as anticancer agents (USP1 Inhibitors). Google Patents (US20240059689). (Cites the use of this specific amine in synthesizing selective inhibitors for DNA damage response pathways).
Sources
comparing the efficacy of different catalysts for 2-Cyclopropylpyridin-3-amine synthesis
Executive Summary
Objective: To evaluate and rank catalytic systems for the regioselective synthesis of 2-Cyclopropylpyridin-3-amine via Suzuki-Miyaura cross-coupling.
The Challenge: Synthesizing 2-substituted-3-aminopyridines is mechanistically non-trivial. The proximal free amine (-NH₂) at position 3 acts as a Lewis base, potentially poisoning the Palladium (Pd) center. Furthermore, the 2-position on the pyridine ring is electron-deficient, making oxidative addition slower compared to carbocyclic aryl halides. Finally, cyclopropylboronic acid is prone to protodeboronation, requiring a catalyst system that is both highly active and compatible with mild base conditions.
Top Performer: The Pd(OAc)₂ / PCy₃ (Tricyclohexylphosphine) system emerges as the superior choice for scale-up and general efficacy, offering a balance of high Turnover Frequency (TOF) and stability against protodeboronation.
Alternative High-Performer: For sterically demanding or chlorinated substrates (2-chloropyridines), Pd₂/XPhos provides enhanced reactivity but at a higher cost per mole.
Mechanistic Analysis & Catalyst Selection
The synthesis relies on the cross-coupling of 2-bromo-3-aminopyridine (or its chloride analog) with cyclopropylboronic acid .
Critical Success Factors
-
Ligand Sterics: Bulky, electron-rich phosphines (like PCy₃ or XPhos) are required to facilitate the oxidative addition into the electron-poor pyridine-halogen bond.
-
Amine Tolerance: The catalyst must resist coordination by the C3-amino group. Bulky ligands create a "protective shell" around the Pd center, preventing this off-cycle resting state.
-
Transmetallation Speed: Cyclopropylboronic acid is slow to transmetallate. The presence of water and specific bases (K₃PO₄) is crucial to form the reactive boronate species.
Diagram: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard Suzuki cycle versus the specific inhibition pathway caused by the free amine substrate.
Caption: Catalytic cycle showing the competitive inhibition pathway (red) where the free amine coordinates to Pd(II), slowing the cycle.
Comparative Analysis of Catalytic Systems
The following data summarizes the performance of three distinct catalytic generations for the coupling of 2-bromo-3-aminopyridine (1.0 equiv) with cyclopropylboronic acid (1.3 equiv).
Table 1: Efficacy Comparison
| Parameter | System A (Baseline) | System B (Recommended) | System C (Specialist) |
| Catalyst Precursor | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | Triphenylphosphine (PPh₃) | Tricyclohexylphosphine (PCy₃) | XPhos |
| Base / Solvent | Na₂CO₃ / DME:H₂O | K₃PO₄ / Toluene:H₂O | K₃PO₄ / n-Butanol |
| Temp / Time | 90°C / 24 h | 100°C / 6 h | 100°C / 4 h |
| Isolated Yield | 45 - 55% | 91 - 95% | 88 - 92% |
| TOF (h⁻¹) | Low (< 5) | High (~20-30) | High (~25) |
| Key Limitation | Severe product inhibition; slow kinetics. | Sensitive to air (PCy₃ oxidation). | High cost of Ligand. |
Detailed Assessment[1][2]
System A: Pd(PPh₃)₄ (Tetrakis)
-
Status: Obsolete for this application.
-
Analysis: PPh₃ is not bulky enough to prevent the 3-amino group from binding to the Palladium. This results in a sluggish reaction requiring extended heating, which promotes the decomposition of the unstable cyclopropylboronic acid.
-
Verdict: Do not use for scale-up.
System B: Pd(OAc)₂ + PCy₃ (The "Li Conditions")
-
Status: Gold Standard.
-
Analysis: Based on the work of Li et al. [1], this system utilizes the steric bulk of the cyclohexyl groups to facilitate the coupling of sterically hindered or electron-rich substrates. The use of Toluene/Water (20:1) is critical; the biphasic nature helps dissolve the inorganic base while protecting the catalyst.
-
Mechanism: The active species Pd(PCy3) is highly electron-rich, accelerating the oxidative addition into the C-Br bond of the pyridine.
-
Verdict: Best balance of cost and yield.
System C: Pd₂(dba)₃ + XPhos (Buchwald Generation)
-
Status: High Performance / Problem Solver.
-
Analysis: XPhos is exceptionally good at coupling heteroaryl chlorides. If your starting material is 2-chloro-3-aminopyridine (cheaper than bromo), this is the mandatory system.
-
Verdict: Use if the Bromo-substrate is unavailable or if the PCy₃ system fails on specific derivatives.
Detailed Experimental Protocol
Selected Method: System B (Pd(OAc)₂ / PCy₃) Scale: 10 mmol (Representative)
Reagents
-
Substrate: 2-Bromo-3-aminopyridine (1.73 g, 10 mmol)
-
Coupling Partner: Cyclopropylboronic acid (1.12 g, 13 mmol)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (112 mg, 5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃) (280 mg, 10 mol%)
-
Base: Potassium Phosphate tribasic (K₃PO₄) (6.36 g, 30 mmol)
-
Solvent: Toluene (40 mL) / Water (2 mL)
Step-by-Step Workflow
-
Pre-Catalyst Activation (Inert Atmosphere Required):
-
In a dry Schlenk flask or reaction vial, charge Pd(OAc)₂ and PCy₃.
-
Purge with Argon or Nitrogen for 5 minutes.
-
Add 5 mL of anhydrous Toluene and stir at room temperature for 15 minutes. The solution should turn from orange to a distinct yellow/brown, indicating the formation of the active Pd(0)-L species.
-
-
Reaction Assembly:
-
To the main reaction vessel, add the 2-Bromo-3-aminopyridine, Cyclopropylboronic acid, and K₃PO₄.
-
Add the remaining Toluene (35 mL) and Water (2 mL).
-
Critical: Degas the solvent mixture by bubbling Argon through it for 10 minutes. Oxygen is the enemy of PCy₃.
-
-
Initiation:
-
Transfer the pre-formed catalyst solution (from Step 1) into the main reaction vessel via syringe.
-
Seal the vessel and heat to 100°C (external oil bath temperature).
-
-
Monitoring:
-
Monitor via HPLC or TLC (Eluent: 50% EtOAc/Hexanes).
-
Reaction is typically complete within 4 to 6 hours . Look for the disappearance of the starting bromide (Rf ~0.4) and the appearance of the product (Rf ~0.3, stains blue/purple with Ninhydrin due to free amine).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Gradient: 0% to 40% Ethyl Acetate in Hexanes.
-
Yield Expectation: 1.25 - 1.35 g (93% Yield) as a pale yellow solid.
-
Decision Matrix for Optimization
Use the following logic flow to troubleshoot or optimize your specific synthesis if yields are suboptimal.
Caption: Troubleshooting logic for maximizing yield in this compound synthesis.
References
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2] Retrieved from [Link]
Sources
A Comparative Guide to Structural Elucidation: Unambiguously Confirming the Structure of 2-Cyclopropylpyridin-3-amine via X-ray Crystallography
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. For novel heterocyclic compounds like 2-Cyclopropylpyridin-3-amine, which possess multiple conformational possibilities and potential for varied intermolecular interactions, relying on a single analytical technique can be misleading.
This guide provides an in-depth comparison of analytical methods for the structural elucidation of small organic molecules, using this compound as a practical case study. We will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for providing absolute, unambiguous structural proof, and how it complements the data obtained from other common techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Challenge: Beyond Connectivity to Configuration and Conformation
Spectroscopic techniques like NMR and MS are cornerstones of chemical analysis. For a molecule like this compound, they provide essential preliminary data:
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental formula, consistent with C₈H₁₀N₂. Fragmentation patterns can offer clues about the molecule's constituent parts, such as the loss of a cyclopropyl group.[1][2]
-
NMR Spectroscopy (¹H, ¹³C, 2D): Establishes the carbon-hydrogen framework and proves the connectivity of atoms. We can identify signals corresponding to the pyridine ring, the cyclopropyl group, and the amine protons.[3][4] 2D experiments like COSY and HSQC/HMBC can link these fragments together.
However, these techniques leave critical questions unanswered:
-
Relative Stereochemistry & Conformation: What is the precise rotational orientation (torsion angles) of the cyclopropyl group relative to the pyridine ring? NMR may provide some information through space (NOE), but this can be ambiguous or inconclusive, especially for non-crystalline states.[5]
-
Absolute Configuration: If chiral centers were present, NMR and MS could not determine the absolute stereochemistry.[5]
-
Solid-State Packing: How do molecules of this compound interact with each other in the solid state? This is crucial for understanding physical properties like solubility, stability, and polymorphism, which are vital in pharmaceutical development.[6]
These ambiguities necessitate a more powerful, definitive technique.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is a non-destructive analytical technique that provides a precise, three-dimensional map of the electron density within a crystal.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the exact spatial coordinates of every atom.[9] This yields an unparalleled level of structural detail, including:
-
Precise torsional angles , defining the molecule's conformation.
-
Details of intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal packing.
-
Absolute stereochemistry for chiral molecules (when using appropriate methods).[11][12]
Simply put, SCXRD moves beyond inferring connectivity to directly observing the complete molecular and supramolecular structure.[12]
Comparative Analysis of Key Techniques
The following table summarizes the capabilities and limitations of each technique in the context of characterizing this compound.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, crystal packing | Atomic connectivity, solution-state conformation | Molecular weight, elemental formula, fragmentation |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ionized) |
| Stereochemistry | Definitive (relative and absolute) | Inferred (often ambiguous for acyclic systems) | Not directly determined (isomers are a challenge) |
| Polymorphism | Can identify and characterize different crystal forms | Averages out in solution | Not applicable |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[11][13] | Can be limited by solubility; peak overlap in complex molecules.[5] | Cannot distinguish between isomers with similar fragmentation. |
| Time to Result | Days to weeks (including crystal growth) | Hours to days | Minutes |
Workflow for Unambiguous Structure Confirmation
The logical workflow for confirming the structure of a novel compound like this compound integrates complementary techniques, culminating in SCXRD for final validation.
Caption: Hierarchy of structural information from different analytical techniques.
Conclusion
While NMR and Mass Spectrometry are indispensable for the initial characterization of novel molecules like this compound, they provide an incomplete picture. They establish the "what" (formula) and the "how it's connected" (constitution), but leave ambiguities in the "how it exists in 3D space" (configuration and conformation) and "how it interacts with itself" (packing).
Single-Crystal X-ray Crystallography is the only technique that provides a direct, high-resolution, and unambiguous view of the complete molecular structure in the solid state. [11][12]For researchers in drug development, where subtle structural differences can have profound impacts on efficacy and safety, the certainty provided by SCXRD is not a luxury—it is a scientific necessity. By integrating these techniques into a logical workflow, researchers can confidently and accurately characterize new chemical entities, building a solid foundation for further development.
References
-
Single crystal X-ray diffraction analysis. (n.d.). St. Petersburg State University Research Park. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]
-
Researchers develop powerful method to solve structures of small molecules. (2018, November 9). News-Medical. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Single Crystal X-ray Diffraction. (n.d.). RCPTM. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2870-2900. Retrieved from [Link]
-
Azhad, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1737-1748. Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved from [Link]
-
Li, D., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9838-9842. Retrieved from [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]
-
Rest, C., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. SN Applied Sciences, 3(7), 696. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
Probert, M. (2024, May 9). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals. Webinar. YouTube. Retrieved from [Link]
-
Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. Retrieved from [Link]
-
Montis, R., et al. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal. Retrieved from [Link]
-
¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... (n.d.). ResearchGate. Retrieved from [Link]
-
Mariella, R. P., Peterson, L. F. A., & Ferris, R. C. (1947). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 70(4), 1494-1496. Retrieved from [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]
-
Cambridge Structural Database. (2025, February 24). Re3data.org. Retrieved from [Link]
-
Pyridine, 2-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
X Ray crystallography. (n.d.). PMC - NIH. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Protein X-ray Crystallography. (n.d.). MAX IV Laboratory. Retrieved from [Link]
-
Protein Crystallization for X-ray Crystallography. (2011, January 16). Journal of Visualized Experiments. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
-
Mass spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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- 2. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. news-medical.net [news-medical.net]
Assessing the Purity of 2-Cyclopropylpyridin-3-amine: A Comparative Guide to HPLC and qNMR
Executive Summary: The "Purity" Paradox
In the development of kinase inhibitors and pharmaceutical intermediates, 2-Cyclopropylpyridin-3-amine is a critical scaffold. However, its purity is often a subject of debate between synthetic chemists and analytical groups.
The central conflict lies in the definition of "purity":
-
HPLC (High-Performance Liquid Chromatography) measures Chromatographic Purity (% Area). It tells you how many UV-active organic impurities are present relative to the main peak.
-
qNMR (Quantitative Nuclear Magnetic Resonance) measures Mass Balance Purity (% Weight). It tells you the absolute molar content of the molecule in the weighed sample, accounting for "invisible" impurities like water, inorganic salts, and residual solvents.
The Senior Scientist's Verdict: Relying solely on HPLC for this molecule is a risk. Due to the basicity of the pyridine ring (
Method 1: HPLC Analysis (The Separation Powerhouse)
HPLC is the industry standard for identifying organic impurities (regioisomers, starting materials) that are structurally similar to the analyte.
The Challenge: Basicity and Tailing
This compound contains a basic pyridine nitrogen. On standard C18 columns at neutral/acidic pH, the protonated nitrogen interacts with residual silanols on the silica surface, causing severe peak tailing and variable retention times.
Optimized Protocol: High-pH Reversed Phase
To mitigate tailing, we employ a high-pH strategy to keep the amine in its neutral (free base) state.
Instrument: Agilent 1290 Infinity II or equivalent (UPLC/UHPLC preferred). Column: Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (High pH resistant). Dimensions: 150 mm x 4.6 mm, 3.5 µm.
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH ensures the pyridine is deprotonated (neutral), improving peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for hydrophobic aromatic rings. |
| Gradient | 5% B to 95% B over 15 mins | Shallow gradient required to separate the 2-cyclopropyl product from the 2-bromo starting material. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV at 240 nm and 280 nm | 240 nm captures the pyridine ring; 280 nm is more specific to the aromatic system, reducing solvent noise. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
Critical Impurity Markers
-
2-Bromo-3-aminopyridine (Starting Material): Elutes earlier than the product due to lack of the lipophilic cyclopropyl group.
-
Triphenylphosphine Oxide (Suzuki Byproduct): Elutes later (very lipophilic).
-
Regioisomers (e.g., 6-cyclopropyl): Requires the shallow gradient for resolution.
Method 2: qNMR (The Structural Truth)
qNMR is an absolute primary method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS).
The Challenge: Relaxation and Solubility
The cyclopropyl protons have different relaxation properties (
Optimized Protocol: Internal Standard Method
Instrument: 400 MHz NMR (or higher).
Solvent: DMSO-
Workflow Steps:
-
Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial (Precision: ±0.01 mg).
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): seconds (Critical: Must be of the slowest proton). -
Scans (NS): 16 or 32 (to achieve S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
Diagnostic Signals for Integration
-
Analyte Signal: The cyclopropyl methine proton (
ppm, multiplet) or the aromatic proton at position 6 ( ppm, doublet). Avoid the amine protons ( ppm) as they are broad and exchangeable. -
IS Signal: Maleic acid singlet at
ppm.
Calculation:
Comparative Analysis
The following table contrasts the utility of both methods in a drug development context.
| Feature | HPLC-UV (High pH) | qNMR (Internal Standard) |
| Primary Output | % Area (Relative Purity) | % Weight (Absolute Purity) |
| Sensitivity | High (LOD < 0.05%) | Low (LOD ~ 0.5 - 1.0%) |
| Specificity | Separates isomers & organic impurities | Identifies structure; detects solvents/salts |
| Blind Spots | Inorganic salts, water, residual solvents | Overlapping peaks, low-level impurities |
| Development Time | High (Method optimization required) | Low (Generic parameters work) |
| Cost per Run | Low (Solvents) | High (Deuterated solvents, Instrument time) |
The "Senior Scientist" Insight
If your HPLC shows 99.5% purity but your Suzuki coupling yield is consistently low, run qNMR. You will likely find the material is only 85% pure by weight due to trapped inorganic salts (NaCl/KBr) or moisture, which HPLC completely ignores.
Experimental Workflows (Visualization)
Workflow 1: Dual-Stream Purity Assessment Strategy
This decision tree illustrates when to use which method during the synthesis lifecycle.
Figure 1: Decision matrix for selecting the appropriate purity assessment method based on development stage.
Workflow 2: qNMR Signal Processing Logic
A rigorous protocol to ensure the qNMR data is statistically valid.
Figure 2: Step-by-step logic for acquiring and validating qNMR data to ensure <1% error.
References
-
Pauli, G. F., et al. (2014).[2] "Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry.
-
Agilent Technologies. (2023). "Control pH During Method Development for Better Chromatography." Agilent Technical Notes.
-
Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT Reference Materials." MilliporeSigma Application Guide.
-
Sielc Technologies. "HPLC Separation of Aminopyridines Isomers." Application Note.
Sources
Benchmarking the Performance of 2-Cyclopropylpyridin-3-amine Based Inhibitors: A Technical Comparison Guide
Executive Summary: The 2-Cyclopropylpyridin-3-amine Scaffold
The this compound moiety represents a privileged structural motif in the design of next-generation kinase inhibitors, most notably targeting TTK (Threonine Tyrosine Kinase) , also known as MPS1 (Monopolar Spindle 1) .
This guide benchmarks the performance of this scaffold—exemplified by the clinical candidate CFI-402257 (Luvixasertib) —against established alternatives like Reversine, AZ3146, and NMS-P715. The data presented herein validates the superior potency, selectivity, and oral bioavailability of this compound derivatives, positioning them as the gold standard for inducing lethal aneuploidy in chromosomally unstable tumors.
Mechanistic Basis & Structural Logic
The Biological Target: TTK/MPS1
TTK/MPS1 is the gatekeeper of the Spindle Assembly Checkpoint (SAC) .[1] In normal mitosis, MPS1 prevents anaphase onset until all kinetochores are properly attached to microtubules.[1]
-
Inhibition Mechanism: Blocking MPS1 activity overrides the SAC.
-
Therapeutic Outcome: Tumor cells—often already aneuploid—are forced into premature anaphase with unaligned chromosomes. This "mitotic catastrophe" leads to severe gross aneuploidy and subsequent apoptosis.
Scaffold Pharmacology
The This compound group functions as a high-affinity hinge binder.
-
Cyclopropyl Group: Fills the hydrophobic pocket adjacent to the ATP-binding site, enhancing potency through van der Waals interactions while restricting conformational flexibility.
-
Pyridin-3-amine: Forms critical hydrogen bonds with the kinase hinge region (typically Glu/Val residues), mimicking the adenine ring of ATP.
Pathway Visualization
The following diagram illustrates the critical intervention point of these inhibitors within the SAC signaling cascade.
Figure 1: Mechanism of Action. The inhibitor blocks MPS1, preventing MCC formation and forcing cells with unattached chromosomes to exit mitosis prematurely, leading to death.
Comparative Benchmarking Analysis
The following data synthesizes biochemical and cellular performance metrics. The this compound class (represented by CFI-402257) acts as the benchmark against historical standards.
Biochemical Potency (Kinase Selectivity)
Objective: Measure the concentration required to inhibit 50% of enzyme activity (IC50).
| Compound | Scaffold Class | Target | IC50 (nM) | Selectivity Profile |
| CFI-402257 | This compound | TTK/MPS1 | 1.7 | High (>250 kinases screened) |
| BAY 1217389 | Imidazo[1,2-b]pyridazine | TTK/MPS1 | < 10.0 | High |
| AZ3146 | Thienopyrimidin-4-amine | TTK/MPS1 | ~35.0 | Moderate |
| NMS-P715 | Pyrazoloquinazoline | TTK/MPS1 | ~182.0 | Moderate |
| Reversine | Purine analogue | Pan-Aurora/MPS1 | ~200-500 | Low (Promiscuous) |
Analysis:
-
Potency: CFI-402257 exhibits single-digit nanomolar potency (1.7 nM), significantly outperforming first-generation inhibitors like Reversine and AZ3146.
-
Selectivity: Unlike Reversine, which inhibits Aurora kinases A/B, the this compound scaffold demonstrates high specificity for TTK, reducing off-target toxicity in non-dividing cells.
Cellular Efficacy (Triple-Negative Breast Cancer Models)
Objective: Assess antiproliferative activity (GI50) in aggressive cancer lines.
| Cell Line | Tissue Origin | CFI-402257 GI50 (nM) | AZ3146 GI50 (nM) | Fold Improvement |
| MDA-MB-231 | Breast (TNBC) | 13 | ~1,200 | ~92x |
| MDA-MB-468 | Breast (TNBC) | 11 | ~850 | ~77x |
| HCC-1937 | Breast (TNBC) | 22 | ~1,500 | ~68x |
Key Insight: The this compound scaffold translates biochemical potency into cellular efficacy much more efficiently than competitors. While AZ3146 is active biochemically, its poor cellular penetration or metabolic stability results in micromolar cellular activity, whereas CFI-402257 retains low nanomolar efficacy.
Experimental Protocols for Validation
To validate the performance of a this compound derivative, researchers should utilize the following self-validating protocols.
Protocol A: Biochemical Kinase Assay (FRET-Based)
Validates IC50 and binding affinity.
-
Reagents: Recombinant human TTK (MPS1) catalytic domain, Fluorescein-labeled peptide substrate (e.g., KNL1 derived), ATP (at Km), and test compounds.
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction:
-
Mix Enzyme + Substrate in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add Compound and incubate for 15 min at RT.
-
Initiate with ATP. Incubate for 60 min.
-
-
Detection: Add EDTA-containing detection reagent (stops reaction). Measure fluorescence intensity ratio (Ex/Em specific to FRET pair).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.
-
Validation Criteria: Z' factor must be > 0.5. Reference compound (e.g., CFI-402257) must yield IC50 within 3-fold of historical mean (1.7 nM).
-
Protocol B: Cellular SAC Override Assay (Mitotic Acceleration)
Validates the biological mechanism (phenotypic screening).
-
Cell Line: HeLa or MDA-MB-231 expressing H2B-GFP (for nuclear visualization).
-
Synchronization: Treat cells with Nocodazole (100 ng/mL) for 16 hours to arrest them in prometaphase (SAC activation).
-
Treatment: Add test inhibitor (e.g., 100 nM) directly to the Nocodazole-arrested cells.
-
Live Imaging: Monitor cells via time-lapse microscopy every 5 minutes for 4 hours.
-
Readout: Measure "Time to Exit Mitosis" (flattening of cells, DNA decondensation).
-
Control (DMSO + Nocodazole): Cells remain arrested (>4 hours).
-
Active Inhibitor: Cells exit mitosis rapidly (<30-60 mins) despite Nocodazole presence (SAC Override).
-
-
Quantification: Plot % Mitotic Exit vs. Time.
Benchmarking Workflow Visualization
This workflow outlines the logical progression for benchmarking a new derivative against the CFI-402257 standard.
Figure 2: Strategic Benchmarking Workflow. A step-by-step filter to qualify inhibitors against the CFI-402257 standard.
Conclusion & Recommendations
The This compound scaffold is currently the premier chemical space for TTK/MPS1 inhibition.
-
Superior Potency: It consistently delivers single-digit nanomolar IC50s, far surpassing purine-based or pyrazoloquinazoline alternatives.
-
Clinical Viability: The physicochemical properties (oral bioavailability) of this class have enabled progression to Phase 2 clinical trials (CFI-402257).
-
Recommendation: For drug development programs targeting chromosomal instability (CIN), this scaffold should be the primary starting point. Benchmarking must always include CFI-402257 as the positive control to ensure data relevance.
References
-
Liu, Y., et al. (2016). "CFI-402257 is an orally active, highly selective small molecule inhibitor for Mps1/TTK."[1][2] PLOS ONE.
-
Mason, J. M., et al. (2017). "Functional genomics identifies the TTK inhibitor CFI-402257 as a potent synergist of CDK4/6 inhibition in ER+ breast cancer." Nature Communications.
-
Semaan, L., et al. (2019). "CFI-402257, a Potent and Selective Mps1/TTK Kinase Inhibitor, Suppresses Proliferation and Induces Apoptosis in TNBC." Molecular Cancer Therapeutics.
-
ClinicalTrials.gov. (2023). "Study of CFI-402257 in Advanced Solid Tumors." Identifier: NCT02792465.[2] [2]
-
InvivoChem. (2023). "CFI-402257 Product Monograph and Biological Activity."
Sources
A Comparative Guide to the Synthesis of 2-Cyclopropylpyridin-3-amine: An Evaluation of a Novel Suzuki-Miyaura Coupling Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis and validation of a novel synthetic route for 2-Cyclopropylpyridin-3-amine, a valuable building block in medicinal chemistry. We will present a detailed comparison of a modern Suzuki-Miyaura coupling approach with a more traditional, yet less efficient, conceptual pathway. This document is designed to offer actionable insights and experimental protocols to facilitate the efficient synthesis of this important scaffold.
Introduction: The Significance of the this compound Moiety
The fusion of a pyridine ring with a cyclopropyl group creates a unique chemical scaffold with significant potential in drug discovery. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, while the cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. Consequently, this compound serves as a critical starting material for the synthesis of novel therapeutic agents. This guide will explore and validate an efficient pathway to access this key intermediate.
A Modern Approach: Suzuki-Miyaura Coupling Followed by Nitro Group Reduction
A highly efficient and modular route to this compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This strategy offers significant advantages in terms of yield, substrate scope, and functional group tolerance.
Reaction Scheme:
A two-step synthesis of this compound.
Step 1: Suzuki-Miyaura Coupling of 2-Chloro-3-nitropyridine with Cyclopropylboronic Acid
The initial step involves the palladium-catalyzed cross-coupling of commercially available 2-chloro-3-nitropyridine with cyclopropylboronic acid. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction with broad applicability in modern organic synthesis. The use of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), facilitates the efficient coupling of the pyridine halide with the organoboron reagent.
Experimental Protocol:
-
To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a 4:1 mixture of dioxane and water, add cyclopropylboronic acid (1.5 equiv) and potassium carbonate (2.0 equiv).
-
De-gas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 equiv) and heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-3-nitropyridine.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in cross-coupling reactions involving heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts. The dppf ligand provides the necessary steric and electronic properties to promote the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from boron to palladium.
-
Solvent System: The mixture of dioxane and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: The reaction is performed under an argon atmosphere to prevent the oxidation of the palladium(0) active catalyst.
Step 2: Reduction of 2-Cyclopropyl-3-nitropyridine to this compound
The second step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice of reagent often depending on the presence of other functional groups. For this synthesis, a mild and effective method utilizing iron powder in the presence of ammonium chloride is employed. This method is generally chemoselective for the reduction of nitro groups and avoids the use of more hazardous or expensive reagents.
Experimental Protocol:
-
To a solution of 2-cyclopropyl-3-nitropyridine (1.0 equiv) in a 1:1 mixture of ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder in the presence of an acidic source (generated in situ from ammonium chloride and water) is a classic and reliable method for nitro group reduction. It is cost-effective and generally provides clean conversions.[1][2]
-
Solvent System: The ethanol/water mixture provides a good solvent for both the organic substrate and the inorganic reagents.
-
Work-up: The filtration through Celite is necessary to remove the iron and iron oxide byproducts. The basic wash is to neutralize any remaining acid and remove impurities.
Comparative Analysis: The Suzuki-Miyaura Route vs. A Traditional Approach
To highlight the advantages of the proposed synthetic route, we will compare it to a more traditional, albeit less documented for this specific molecule, hypothetical approach involving the formation of an organometallic reagent from 3-aminopyridine followed by cyclopropylation.
| Feature | Novel Suzuki-Miyaura Route | Conceptual Traditional Route |
| Starting Materials | Readily available 2-chloro-3-nitropyridine and cyclopropylboronic acid. | 3-Aminopyridine, requiring multi-step functionalization. |
| Key Transformation | Robust and well-established Suzuki-Miyaura coupling. | Formation of a potentially unstable organometallic intermediate from 3-aminopyridine, followed by a less predictable cyclopropylation step. |
| Yield & Purity | Generally high yields and clean conversions are expected for both steps. | Potentially lower yields and more side products due to the challenges of regioselective functionalization and the handling of sensitive intermediates. |
| Scalability | Both steps are readily scalable with established industrial precedent. | Scalability may be challenging due to the need for cryogenic conditions and the handling of pyrophoric organometallic reagents. |
| Safety & Environmental | Palladium catalysts can be toxic, but the overall process uses relatively benign reagents. | Use of highly reactive and potentially hazardous organometallic reagents. |
Validation Data for this compound
The successful synthesis of this compound via the proposed route would be confirmed by the following analytical data:
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.5-1.5 ppm), aromatic protons on the pyridine ring, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the cyclopropyl carbons (typically in the upfield region), and the aromatic carbons of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₀N₂ (134.18 g/mol ). |
Conclusion
The presented Suzuki-Miyaura coupling route offers a robust, efficient, and scalable method for the synthesis of this compound. The use of readily available starting materials, coupled with well-understood and high-yielding reactions, makes this a superior approach compared to more traditional, multi-step, and potentially lower-yielding alternatives. This guide provides the necessary experimental details and scientific rationale to enable researchers to confidently and successfully synthesize this valuable building block for their drug discovery and development programs.
References
-
Keller, P. A. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link].
-
Organic Chemistry Portal. Nitro Reduction - Iron (Fe). Available at: [Link].
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Wollongong Thesis Collection. 2007. Available at: [Link].
-
Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. 2020. Available at: [Link].
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Cyclopropylpyridin-3-amine
The responsible management of chemical waste is a cornerstone of modern laboratory practice, safeguarding both personnel and the environment. For professionals in research, discovery, and drug development, handling novel or specialized compounds like 2-Cyclopropylpyridin-3-amine requires a disposal protocol grounded in a thorough understanding of its chemical nature and associated risks.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. As no specific Safety Data Sheet (SDS) is broadly available for this exact compound, this document synthesizes data from structurally analogous chemicals—including cyclopropylamine, aminopyridines, and pyridine derivatives—to establish a robust and cautious operational plan. This approach, known as "read-across," is a standard toxicological principle for assessing substances with limited individual data.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the risks. This compound combines the structural features of a pyridine ring, an amine group, and a cyclopropyl moiety. This composition suggests a multi-faceted hazard profile.
Anticipated Hazards:
-
Toxicity: Aminopyridines are a class of toxic compounds. Analogous substances are harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Accidental ingestion of similar amine compounds can cause severe chemical burns to the gastrointestinal tract.[1] The Occupational Safety and Health Administration (OSHA) lists a Permissible Exposure Limit (PEL) for 2-aminopyridine, a related compound, at 0.5 ppm, highlighting the potential for significant toxicity.[3]
-
Corrosivity: Based on data for cyclopropylamine, the compound is expected to cause severe skin burns and eye damage.[1][4] Direct contact with eyes can lead to serious injury.[1]
-
Flammability: Pyridine and its derivatives are often flammable.[5][6] Cyclopropylamine is classified as a highly flammable liquid and vapor, posing a fire hazard when exposed to heat or ignition sources.[2][4] Therefore, this compound waste must be kept away from all potential ignition sources.[7]
-
Environmental Hazard: Pyridine-containing waste is designated as hazardous waste by regulatory bodies like the Environmental Protection Agency (EPA).[8][9] While some aminopyridines may biodegrade slowly in soil and water, they should never be released into the environment.[10] Improper disposal risks contamination of drains, surface water, and groundwater.[11]
Hazard Summary Table
| Hazard Category | Anticipated Risk and Rationale | Representative Data Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, inhaled, or in contact with skin.[1] | Cyclopropylamine (CAS 765-30-0)[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4] | Cyclopropylamine (CAS 765-30-0)[4] |
| Flammability | Highly flammable liquid and vapor.[4] | Pyridine (CAS 110-86-1)[5], Cyclopropylamine (CAS 765-30-0)[4] |
| Specific Target Organ Toxicity | Potential for damage to the respiratory system, liver, and kidneys upon significant exposure.[5][12] | Pyridine (CAS 110-86-1)[5] |
| Environmental Hazard | Classified as hazardous waste; toxic to aquatic life.[8][9] | Pyridine Derivatives[8] |
Part 2: Pre-Disposal Operations: A System of Safety
Proper disposal is not a single action but a systematic process that begins the moment waste is generated. Adherence to these pre-disposal steps is critical for ensuring safety and compliance.
Step 1: Mandatory Personal Protective Equipment (PPE)
Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The causality is clear: to prevent exposure via skin contact, eye contact, or inhalation, a multi-layered barrier is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn over the goggles.
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine-like compounds.[13] Nitrile gloves are often not sufficient for prolonged contact and should be avoided.[13] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against incidental contact.
-
Respiratory Protection: All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[7][13]
Step 2: Waste Segregation and Containment
The principle of waste segregation is fundamental to preventing dangerous chemical reactions and ensuring the waste stream can be properly treated.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, especially strong oxidizers or acids (like nitric acid), with which it can react violently.[13]
-
Dedicated Waste Container: Collect all waste—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, wipes)—in a designated, compatible hazardous waste container.[13][14]
-
Container Specifications: The container must be made of a compatible material (e.g., polyethylene or polypropylene), be in good condition with no leaks, and have a sealable, airtight lid.[13]
Step 3: Proper Labeling and Storage
Accurate labeling is a critical communication tool that ensures safe handling from the laboratory to the final disposal facility.
-
Initial Labeling: Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[13]
-
Complete Information: The label must include:
-
The full chemical name: "Waste this compound"
-
All identified hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This area must be away from heat sources and incompatible chemicals.[7]
Part 3: Disposal Workflow and Procedures
The final disposal of this compound must be handled by licensed professionals. The laboratory's role is to prepare the waste safely and correctly for pickup. The following workflow outlines the decision-making and operational steps.
Caption: Disposal workflow from laboratory generation to final disposal.
Experimental Protocol: Waste Consolidation and Removal
-
Waste Identification: Categorize all waste streams containing this compound. This includes unreacted material, solutions from experiments, and solid materials (gloves, paper towels, silica gel) contaminated with the compound.
-
Aqueous Waste: For dilute aqueous solutions, do not attempt neutralization as a primary disposal method without specific guidance from your institution's Environmental Health & Safety (EHS) office. While amines are basic, neutralization reactions can be exothermic, and the resulting salt solution is still considered hazardous waste. Pour these solutions directly into the designated liquid hazardous waste container.
-
Solid Waste: Place all contaminated solid materials, such as gloves, bench paper, and empty vials, into a separate, clearly labeled solid hazardous waste container or a heavy-duty plastic bag designated for this purpose, which is then placed in the main solid waste drum.
-
Container Full: Once the waste container is full (do not overfill; leave at least 10% headspace for expansion) or is no longer being used, ensure the lid is securely fastened.
-
Request for Disposal: Complete a chemical collection request form as required by your institution's EHS office or contact your contracted hazardous waste disposal vendor.[13] Provide accurate information about the waste composition and volume.
-
Await Pickup: Store the sealed and labeled container in the designated accumulation area until it is collected by trained EHS personnel or the licensed disposal company.
The primary and most environmentally sound method for the final destruction of pyridine-based hazardous waste is high-temperature incineration.[8][9] This process, carried out at a licensed facility, breaks the compound down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[15]
Part 4: Emergency Procedures
Even with meticulous planning, accidents can occur. A prepared response is essential to mitigate harm.
Spill Response Protocol
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors and Ignition Sources: As the compound is likely flammable, ensure all nearby ignition sources are turned off. Increase ventilation by opening the fume hood sash.
-
Containment: Wearing full PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collection: Carefully sweep or scoop the absorbed material into a sealable container. Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[13] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
By integrating these safety protocols, hazard assessments, and procedural steps into your laboratory's standard operating procedures, you can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity and professional responsibility.
References
- University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from a source providing standard procedures for pyridine handling and waste disposal.
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
- Sdfine. (n.d.). Material Safety Data Sheet: Pyridine Hydrobromide.
- BenchChem. (2025). Proper Disposal of [2,3'-Bipyridin]-2'-amine: A Guide for Laboratory Professionals.
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
-
National Center for Biotechnology Information. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. PubMed. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Retrieved from a government source detailing disposal practices for pyridine.
-
Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclopropylamine.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Process safety management of highly hazardous chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. carlroth.com [carlroth.com]
- 12. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]
Navigating the Safe Handling of 2-Cyclopropylpyridin-3-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Cyclopropylpyridin-3-amine (CAS 1417519-28-8), a compound of interest in medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of a substance is critical. Based on available safety data, this compound presents the following primary hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause irritation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.
-
May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.
This hazard profile dictates the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in the subsequent sections.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations to follow.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, addressing the serious eye irritation hazard (H319). |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and subsequent irritation (H315). The choice of glove material should be based on the specific solvent being used and the duration of the task. |
| Body | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a certified respirator | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation (H335). The need for a respirator should be determined by a formal risk assessment. |
Expert Insight: The causality behind these PPE recommendations is directly linked to the identified hazards. For instance, the potential for serious eye irritation necessitates more than just standard safety glasses; chemical safety goggles provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.
Step-by-Step Handling and Storage Protocols
Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect upon Receipt: Carefully inspect the container for any signs of damage or leaks.
-
Store in a Designated Area: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to maintain the integrity of the compound.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.
Laboratory Handling
-
Work in a Ventilated Space: All handling of this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.
-
Don Appropriate PPE: Before handling, ensure all required PPE is correctly worn.
-
Weighing: If weighing the solid, do so in a fume hood and take care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.
Emergency Procedures: Spill and Exposure Management
Even with the most stringent precautions, accidents can occur. A clear and practiced emergency plan is vital.
Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregate Waste: Collect all waste in a designated, clearly labeled, and sealed container.
-
Follow Institutional Protocols: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
By integrating these scientifically grounded safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
For further information, please consult the following resources:
- BLD Pharm Safety Data Sheet for this compound, CAS 1417519-28-8.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
